Product packaging for N-(Amino-PEG4)-N-bis(PEG4-Boc)(Cat. No.:CAS No. 2093153-97-8)

N-(Amino-PEG4)-N-bis(PEG4-Boc)

Cat. No.: B609415
CAS No.: 2093153-97-8
M. Wt: 845.1 g/mol
InChI Key: HDYQXCFGWDQGRX-UHFFFAOYSA-N
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Description

N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) is a branched, heterotrifunctional poly(ethylene glycol) (PEG)-based reagent that serves as a valuable building block in chemical biology and therapeutic development. This compound features a central amino group that is reactive with carboxylic acids, activated NHS esters, and carbonyl groups (ketones, aldehydes), enabling facile conjugation . The structure is completed by two PEG4 chains, each terminating in a t-butyl-protected carboxylic acid. These robust protecting groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylates for further ligation . The incorporation of a defined, monodisperse PEG spacer significantly enhances the water solubility of conjugates, reduces immunogenicity, and improves in vivo stability, which is critical for biopharmaceutical applications . The primary research value of this reagent lies in its ability to create complex molecular architectures. It is extensively used as a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where its branched PEG core acts as a solubility-enhancing linker that connects a target protein ligand to an E3 ubiquitin ligase recruiter, facilitating the targeted degradation of pathogenic proteins . Furthermore, its trifunctional nature makes it an ideal tool for developing sophisticated antibody-drug conjugates (ADCs), modifying surfaces like nanoparticles to reduce non-specific binding, and creating functionalized self-assembled monolayers (SAMs) . By providing a precise, branched spacer of defined length, this reagent allows researchers to optimize the spatial orientation and physicochemical properties of their synthetic constructs with high precision. This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H80N2O16 B609415 N-(Amino-PEG4)-N-bis(PEG4-Boc) CAS No. 2093153-97-8

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80N2O16/c1-39(2,3)57-37(43)7-13-45-19-25-51-31-34-54-28-22-48-16-10-42(12-18-50-24-30-56-36-33-53-27-21-47-15-9-41)11-17-49-23-29-55-35-32-52-26-20-46-14-8-38(44)58-40(4,5)6/h7-36,41H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYQXCFGWDQGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80N2O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901100884
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

845.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093153-97-8
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093153-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901100884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(Amino-PEG4)-N-bis(PEG4-Boc) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional, branched polyethylene glycol (PEG) linker that is playing an increasingly pivotal role in the development of advanced therapeutics. Its unique architecture, featuring a single primary amine and two Boc-protected amine termini on a flexible PEG scaffold, offers a versatile platform for the synthesis of complex bioconjugates. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, with a particular focus on its role in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction

The advent of targeted therapies has revolutionized medicine, and the design of sophisticated molecular constructs is central to this progress. Linker molecules, which connect different functional moieties, are critical components of these constructs. N-(Amino-PEG4)-N-bis(PEG4-Boc) has emerged as a valuable tool in this field due to its defined structure, hydrophilicity, and versatile reactivity. The branched nature of this linker allows for the attachment of multiple molecules, such as cytotoxic payloads, to a single targeting entity, thereby enhancing therapeutic efficacy. The polyethylene glycol (PEG) backbone improves the solubility and pharmacokinetic properties of the resulting conjugate, reducing aggregation and immunogenicity.[][2][3]

This technical guide will delve into the specifics of N-(Amino-PEG4)-N-bis(PEG4-Boc), providing researchers with the necessary information to effectively utilize this linker in their drug development endeavors.

Physicochemical Properties and Characterization

The precise chemical and physical properties of N-(Amino-PEG4)-N-bis(PEG4-Boc) are fundamental to its application in bioconjugation. A summary of its key quantitative data is presented below.

PropertyValueSource(s)
Chemical Formula C40H82N4O16[4]
Molecular Weight ~875.1 g/mol [4]
Purity >95%[4]
Appearance White to off-white solid or oil
Solubility Water, DMSO, DCM, DMF[4]
Storage Conditions -20°C[4]

Characterization Data:

While raw spectral data is proprietary to manufacturers, typical characterization of N-(Amino-PEG4)-N-bis(PEG4-Boc) involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

  • NMR Spectroscopy: 1H and 13C NMR spectra would be expected to show characteristic peaks for the ethylene glycol repeating units of the PEG chains, the methylene groups adjacent to the amine and ether linkages, and the tert-butyl group of the Boc protecting groups.

  • Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to confirm the molecular weight of the compound. Expected adducts in ESI-MS would include [M+H]+, [M+Na]+, and [M+K]+.

Applications in Drug Development

The trifunctional nature of N-(Amino-PEG4)-N-bis(PEG4-Boc) makes it a highly versatile linker for a range of bioconjugation applications, most notably in the fields of PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[5][6][7] A PROTAC typically consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[8][9]

The N-(Amino-PEG4)-N-bis(PEG4-Boc) linker is well-suited for PROTAC synthesis. The primary amine can be conjugated to a POI ligand, and after deprotection of the Boc groups, the two resulting primary amines can be coupled to two E3 ligase ligands, or vice versa. The PEG spacer provides the necessary flexibility and length for the formation of a productive ternary complex between the POI and the E3 ligase.[7][9]

Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC Action

The following diagram illustrates the mechanism of action of a PROTAC, hijacking the ubiquitin-proteasome pathway to induce targeted protein degradation.

PROTAC_Ubiquitin_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Binds Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] The linker plays a crucial role in the stability and efficacy of an ADC. Branched linkers like N-(Amino-PEG4)-N-bis(PEG4-Boc) are advantageous as they can increase the drug-to-antibody ratio (DAR), potentially leading to enhanced potency.[10][11]

In ADC synthesis, the primary amine of the linker can be coupled to the antibody, and following Boc deprotection, two molecules of a cytotoxic payload can be attached. The hydrophilic PEG chains can help to mitigate the aggregation often associated with hydrophobic drug payloads.[12]

Signaling Pathway: ADC Targeting the HER2 Pathway

The following diagram illustrates the mechanism of action of an ADC targeting the HER2 receptor, a common target in breast cancer.

ADC_HER2_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) HER2_receptor HER2 Receptor ADC->HER2_receptor Binding Internalization Internalization HER2_receptor->Internalization Receptor-mediated endocytosis Signaling_pathway PI3K/AKT & RAS/MAPK Pathways HER2_receptor->Signaling_pathway Inhibition of Downstream Signaling Lysosome Lysosome Internalization->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Degradation of Antibody & Linker DNA_damage DNA Damage & Apoptosis Payload_release->DNA_damage Induces

Caption: Mechanism of action of an ADC targeting the HER2 signaling pathway.

Experimental Protocols

The following are generalized protocols for the use of N-(Amino-PEG4)-N-bis(PEG4-Boc) in bioconjugation. Optimization will be required for specific applications.

Boc Deprotection

Objective: To remove the Boc protecting groups to yield two free primary amines.

Materials:

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve N-(Amino-PEG4)-N-bis(PEG4-Boc) in DCM.

  • Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, neutralize the excess TFA by washing with saturated sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected linker.

Conjugation of a Carboxylic Acid-Containing Molecule to the Primary Amine

Objective: To couple a molecule with a carboxylic acid group to the primary amine of the linker.

Materials:

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • Carboxylic acid-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

  • Add EDC and NHS to the solution to activate the carboxylic acid.

  • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Add a solution of N-(Amino-PEG4)-N-bis(PEG4-Boc) in DMF or DMSO to the activated molecule.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction by TLC or LC-MS.

  • Purify the resulting conjugate by HPLC.

Experimental Workflow: Synthesis of a Branched ADC

The following diagram outlines a typical workflow for the synthesis of an ADC using N-(Amino-PEG4)-N-bis(PEG4-Boc).

ADC_Synthesis_Workflow start Start linker_prep 1. Linker Preparation: Boc Deprotection of N-(Amino-PEG4)-N-bis(PEG4-Boc) start->linker_prep antibody_activation 2. Antibody Activation (e.g., of carboxyl groups) start->antibody_activation payload_activation 5. Payload Activation (if necessary) start->payload_activation conjugation1 3. Conjugation: Linker to Antibody linker_prep->conjugation1 antibody_activation->conjugation1 purification1 4. Purification of Antibody-Linker Conjugate conjugation1->purification1 conjugation2 6. Conjugation: Payload to Antibody-Linker purification1->conjugation2 payload_activation->conjugation2 purification2 7. Final Purification of ADC conjugation2->purification2 characterization 8. Characterization of ADC (DAR, Purity, etc.) purification2->characterization end End characterization->end

Caption: General workflow for the synthesis of an ADC using N-(Amino-PEG4)-N-bis(PEG4-Boc).

Conclusion

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a powerful and versatile tool for researchers and scientists in the field of drug development. Its well-defined, branched structure, combined with the beneficial properties of the PEG backbone, makes it an ideal linker for the construction of sophisticated therapeutic agents such as PROTACs and ADCs. The ability to attach multiple functional molecules to a single targeting entity opens up new avenues for enhancing therapeutic efficacy. This guide has provided a comprehensive overview of the key aspects of this linker, from its physicochemical properties to its application in cutting-edge therapeutic strategies. With the detailed protocols and workflow diagrams presented, researchers are better equipped to integrate N-(Amino-PEG4)-N-bis(PEG4-Boc) into their drug discovery and development pipelines, ultimately contributing to the advancement of targeted therapies.

References

N-(Amino-PEG4)-N-bis(PEG4-Boc): A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the heterotrifunctional linker, N-(Amino-PEG4)-N-bis(PEG4-Boc). This branched polyethylene glycol (PEG) derivative is a versatile tool in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a branched PEG linker characterized by a central tertiary amine from which three PEG arms extend. One arm terminates in a primary amine, while the other two are capped with tert-butyloxycarbonyl (Boc)-protected amines. This unique architecture allows for a sequential and controlled conjugation strategy. The hydrophilic PEG chains enhance the solubility and in vivo stability of the resulting conjugates.

The terminal primary amine is readily available for reaction with electrophiles such as carboxylic acids or activated N-hydroxysuccinimide (NHS) esters, commonly found on proteins and other biomolecules. The two Boc-protected amines are stable under many reaction conditions but can be deprotected using acidic conditions to yield primary amines for subsequent conjugation steps.

Table 1: Physicochemical Properties of N-(Amino-PEG4)-N-bis(PEG4-Boc)

PropertyValueSource(s)
Molecular Formula C40H82N4O16[1][2]
Molecular Weight 875.11 g/mol [2]
Appearance Varies (typically a viscous oil or waxy solid)[3]
Purity >96%[2]
Solubility Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C[1][4]

Applications in Drug Development

The unique trifunctional nature of N-(Amino-PEG4)-N-bis(PEG4-Boc) makes it a valuable linker in the development of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker can be conjugated to an antibody via its primary amine. After deprotection of the Boc groups, two drug molecules can be attached, potentially increasing the drug-to-antibody ratio (DAR). The PEG spacer can also help to improve the pharmacokinetic profile of the ADC.

Proteolysis Targeting Chimeras (PROTACs)

N-(Amino-PEG4)-N-bis(PEG4-Boc) is also utilized in the synthesis of PROTACs.[5] These molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The branched nature of this PEG linker allows for the creation of trivalent PROTACs or for the optimization of the spatial orientation of the two ligands.

Experimental Protocols

The following are generalized protocols for the use of N-(Amino-PEG4)-N-bis(PEG4-Boc) in bioconjugation. Optimization will be required for specific applications.

Protocol 1: Conjugation to a Protein via the Primary Amine

This protocol describes the attachment of the linker to a protein, such as an antibody, through the formation of an amide bond with lysine residues.

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in a buffer free of primary amines.

  • Linker Activation (optional, for carboxylated proteins): If conjugating to a carboxyl group on the protein, activate the protein using EDC and NHS.

  • Conjugation Reaction:

    • For conjugation to protein amines, first react the protein with a bifunctional linker that introduces a carboxyl group, then proceed with EDC/NHS activation of that group.

    • Alternatively, to conjugate the linker's primary amine to a protein's carboxyl groups, dissolve N-(Amino-PEG4)-N-bis(PEG4-Boc) in anhydrous DMF or DMSO.

    • Add the linker solution to the activated protein solution. A 10- to 20-fold molar excess of the linker is a common starting point.

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the protein-linker conjugate using size-exclusion chromatography to remove excess linker and reagents.

Protocol 2: Deprotection of Boc Groups

This protocol describes the removal of the Boc protecting groups to reveal the primary amines.

Materials:

  • Protein-linker conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reaction Setup: Dissolve the protein-linker conjugate in DCM.

  • Deprotection: Add a solution of TFA in DCM (e.g., 50% v/v). The exact concentration and reaction time will need to be optimized.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification: Purify the deprotected conjugate using size-exclusion chromatography.

Protocol 3: Conjugation of a Second Molecule

This protocol describes the attachment of a second molecule (e.g., a drug payload) to the deprotected amines.

Materials:

  • Deprotected protein-linker conjugate from Protocol 2

  • Molecule to be conjugated (with a reactive group such as an NHS ester)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation: Dissolve the molecule to be conjugated in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the molecule solution to the deprotected protein-linker conjugate. A 3- to 5-fold molar excess of the molecule per amine is a common starting point.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if the molecule is light-sensitive.

  • Purification: Purify the final conjugate using a suitable chromatography method to remove the unreacted molecule.

Visualizing Workflows and Relationships

The following diagrams illustrate the logical workflows for the synthesis of an Antibody-Drug Conjugate and a PROTAC using N-(Amino-PEG4)-N-bis(PEG4-Boc).

ADC_Synthesis_Workflow Antibody Antibody Conjugation1 Amide Bond Formation (EDC/NHS) Antibody->Conjugation1 Linker N-(Amino-PEG4)-N-bis(PEG4-Boc) Linker->Conjugation1 Ab_Linker Antibody-Linker Conjugate (Boc-protected) Conjugation1->Ab_Linker Deprotection Boc Deprotection (Acidic Conditions) Ab_Linker->Deprotection Ab_Linker_NH2 Deprotected Antibody-Linker Deprotection->Ab_Linker_NH2 Conjugation2 Amide Bond Formation Ab_Linker_NH2->Conjugation2 Drug Drug Payload (NHS-ester) Drug->Conjugation2 ADC Final Antibody-Drug Conjugate Conjugation2->ADC

Caption: Workflow for ADC synthesis using N-(Amino-PEG4)-N-bis(PEG4-Boc).

PROTAC_Synthesis_Workflow Linker N-(Amino-PEG4)-N-bis(PEG4-Boc) Conjugation1 Couple via Primary Amine (EDC/NHS) Linker->Conjugation1 TargetLigand Target Protein Ligand (e.g., with COOH) TargetLigand->Conjugation1 Intermediate1 Ligand-Linker Intermediate (Boc-protected) Conjugation1->Intermediate1 Deprotection Boc Deprotection (Acidic Conditions) Intermediate1->Deprotection Intermediate2 Deprotected Ligand-Linker Deprotection->Intermediate2 Conjugation2 Couple via Deprotected Amines Intermediate2->Conjugation2 E3LigaseLigand E3 Ligase Ligand (e.g., with NHS-ester) E3LigaseLigand->Conjugation2 PROTAC Final PROTAC Molecule Conjugation2->PROTAC

References

An In-Depth Technical Guide to N-(Amino-PEG4)-N-bis(PEG4-Boc): Properties, Solubility, and Applications in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the branched PEG-based PROTAC linker, N-(Amino-PEG4)-N-bis(PEG4-Boc). Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, and the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the final molecule's efficacy. Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility and pharmacokinetic properties of PROTACs.[1][2][3][][5] This document details the physicochemical properties, solubility characteristics, and potential applications of N-(Amino-PEG4)-N-bis(PEG4-Boc), a key building block in the synthesis of complex PROTACs. It also includes detailed experimental protocols for characterization and a logical workflow for its integration into drug discovery pipelines.

Core Properties of N-(Amino-PEG4)-N-bis(PEG4-Boc)

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a heterobifunctional, branched PEG linker. Its structure features a primary amine group and two terminal tert-butoxycarbonyl (Boc)-protected amine groups. The primary amine allows for conjugation to a carboxylic acid-containing molecule, while the Boc groups can be deprotected under acidic conditions to reveal primary amines for further modification.[6][7] This trifunctional nature makes it a versatile tool for constructing Y-shaped or branched PROTACs. The PEG chains are incorporated to improve the aqueous solubility and overall physicochemical profile of the resulting PROTAC molecule.[1][2][8]

Physicochemical Data

The key physicochemical properties of N-(Amino-PEG4)-N-bis(PEG4-Boc) are summarized in the table below. This data is essential for medicinal chemists and formulation scientists to guide reaction setup, purification, and formulation development.

PropertyValueSource
Molecular Formula C₄₀H₈₂N₄O₁₆[6][9]
Molecular Weight 875.1 g/mol [6]
Appearance Varies (Typically a viscous oil or solid)Inferred
Purity >95%[6]
Storage Condition -20°C[6][7]
Solubility Profile

The inclusion of PEG chains is a deliberate strategy to enhance the water solubility of the often large and lipophilic PROTAC molecules.[1][2][][5][8] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interaction with aqueous media.[2]

SolventQualitative SolubilityQuantitative Solubility (Reported)
Water Soluble-
Dimethyl Sulfoxide (DMSO) Soluble10 mM
Dichloromethane (DCM) Soluble-
Dimethylformamide (DMF) Soluble-

Data sourced from BroadPharm and MedChemExpress.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful research and development. This section outlines key methodologies for the characterization, synthesis, and use of N-(Amino-PEG4)-N-bis(PEG4-Boc).

Determination of Aqueous Thermodynamic Solubility

The following is a generalized shake-flask method, a reliable technique for determining thermodynamic solubility, adapted for a compound like a PROTAC linker.

Objective: To determine the equilibrium solubility of N-(Amino-PEG4)-N-bis(PEG4-Boc) in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vials (e.g., 1.5 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

  • Analytical balance

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Standards: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO). Create a calibration curve by preparing a series of standards of known concentrations via serial dilution in the mobile phase.

  • Sample Preparation: Add an excess amount of N-(Amino-PEG4)-N-bis(PEG4-Boc) to a vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15-30 minutes) to pellet any remaining suspended solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Analyze the filtered supernatant using a validated HPLC method. Since PEG linkers often lack a strong UV chromophore, detectors like CAD, ELSD, or MS are preferred for accurate quantification.[10][11][]

  • Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. The resulting concentration is the thermodynamic solubility.

Synthesis and Deprotection

Representative Synthesis Scheme: The synthesis of branched PEG linkers like N-(Amino-PEG4)-N-bis(PEG4-Boc) involves multi-step chemical reactions. A plausible, though generalized, approach would involve the reaction of a primary amine-containing PEG4 unit with two equivalents of a Boc-protected PEG4 derivative that has a reactive group (e.g., a tosylate or mesylate).

Boc Deprotection Protocol: The removal of the Boc protecting groups is a critical step to enable further conjugation.

Objective: To deprotect the two Boc-protected amines on N-(Amino-PEG4)-N-bis(PEG4-Boc) to yield the free tri-amine PEG linker.

Materials:

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)[13]

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Nitrogen or Argon supply

Methodology:

  • Dissolve N-(Amino-PEG4)-N-bis(PEG4-Boc) in DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath (0°C).

  • Add TFA dropwise to the stirred solution (a common ratio is 20-50% TFA in DCM).[13]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[13]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting crude product, typically a TFA salt of the tri-amine, can be used directly in subsequent steps or purified further, for example, by reverse-phase HPLC.

Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of the linker.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. For ¹H NMR, the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm indicates successful deprotection.[13][14][15] The repeating ethylene glycol units will show characteristic signals around 3.6 ppm.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector is used to assess purity. Due to the lack of a strong chromophore in PEG, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often employed.[10][11][][16]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing definitive identification.

Application in PROTAC Development Workflow

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a building block for PROTAC synthesis. Its role is to covalently connect the two ligands that bind to the target Protein of Interest (POI) and an E3 ubiquitin ligase, respectively. The linker's length, flexibility, and hydrophilicity are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2][]

The following diagram illustrates a typical workflow for developing a PROTAC, highlighting where a linker like N-(Amino-PEG4)-N-bis(PEG4-Boc) is utilized.

PROTAC_Development_Workflow node_design 1. PROTAC Design (Select POI Ligand, E3 Ligand, Linker) node_synthesis 2. Chemical Synthesis node_design->node_synthesis node_linker Linker Conjugation (e.g., using N-(Amino-PEG4)-N-bis(PEG4-Boc)) node_synthesis->node_linker node_purification 3. Purification & Characterization (HPLC, MS, NMR) node_linker->node_purification node_biochem 4. In Vitro Biochemical Assays (Ternary Complex Formation, Ubiquitination) node_purification->node_biochem node_cell 5. Cellular Assays (Permeability, Target Degradation, Cytotoxicity) node_biochem->node_cell node_invivo 6. In Vivo Evaluation (PK/PD, Efficacy in Animal Models) node_cell->node_invivo optimization optimization node_invivo->optimization node_optimization Optimization Loop optimization->node_design Iterative Refinement PROTAC_MoA cluster_cell Cellular Environment node_protac PROTAC node_poi Target Protein (POI) node_protac->node_poi Binds node_e3 E3 Ubiquitin Ligase node_protac->node_e3 Binds node_ternary Ternary Complex (POI-PROTAC-E3) node_poi->node_ternary node_e3->node_ternary node_polyub Poly-Ubiquitinated POI node_ternary->node_polyub Ubiquitination node_recycle PROTAC & E3 Ligase Recycled node_ternary->node_recycle node_ub Ubiquitin (Ub) node_ub->node_ternary Recruited node_proteasome 26S Proteasome node_polyub->node_proteasome Recognized by node_degradation POI Degradation node_proteasome->node_degradation

References

Technical Guide: N-(Amino-PEG4)-N-bis(PEG4-Boc) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the branched polyethylene glycol (PEG) linker, N-(Amino-PEG4)-N-bis(PEG4-Boc). This versatile heterotrifunctional molecule is a critical component in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a single primary amine and two orthogonally protected secondary amines on a hydrophilic PEG scaffold, allows for the precise, sequential assembly of complex bioconjugates.

Core Compound Specifications

While a specific CAS number for N-(Amino-PEG4)-N-bis(PEG4-Boc) is not consistently provided by suppliers, it is commonly identified by catalog numbers. The following table summarizes its key quantitative data based on information from various suppliers.

PropertyDataSource(s)
Compound Name N-(Amino-PEG4)-N-bis(PEG4-Boc)[1]
Alternative Names Y-shaped PEG Linker[2][3]
Catalog Numbers BP-40931, AG-7119
Molecular Formula C40H82N4O16[1]
Molecular Weight ~875.1 g/mol [1]
Purity >95%[1]
Appearance White to off-white solid or viscous oil
Solubility Soluble in Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C, desiccated[1]

Chemical Structure and Reactivity

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a Y-shaped or branched PEG linker.[4][5] This structure is advantageous in bioconjugation as it allows for the attachment of multiple molecules, potentially increasing the drug-to-antibody ratio (DAR) in ADCs or enabling the assembly of the distinct components of a PROTAC.[4][5]

The molecule possesses three functional groups:

  • A single, terminal primary amine (-NH2): This group is readily available for conjugation. It can react with activated esters (like NHS esters), carboxylic acids (in the presence of a coupling agent like EDC), or other carbonyl compounds.[1]

  • Two Boc-protected secondary amines (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[6] It is stable under many reaction conditions but can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free secondary amines for subsequent conjugation steps.[7][8][9]

This differential reactivity allows for a controlled, stepwise synthesis of complex molecules.

Key Applications in Drug Development

The primary application of this linker is in the synthesis of PROTACs and ADCs, where the PEG chains enhance the solubility and pharmacokinetic properties of the final conjugate.[10][11]

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] N-(Amino-PEG4)-N-bis(PEG4-Boc) can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand. A general synthetic strategy is outlined below.

PROTAC_Synthesis_Workflow A N-(Amino-PEG4)-N-bis(PEG4-Boc) C Intermediate 1 (Ligand-Linker Conjugate) A->C Amide Coupling (e.g., EDC/NHS) B Target-Binding Ligand (with -COOH or NHS ester) B->C D Intermediate 1 E Intermediate 2 (Deprotected Linker) D->E Acidic Conditions (e.g., TFA in DCM) F Intermediate 2 H Final PROTAC Molecule F->H Amide Coupling G E3 Ligase Ligand (with -COOH or NHS ester) G->H

General workflow for PROTAC synthesis using the branched linker.
Antibody-Drug Conjugate (ADC) Construction

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets tumor cells. Branched PEG linkers can be used to attach multiple drug molecules to a single site on the antibody, achieving a higher, more homogeneous drug-to-antibody ratio (DAR).[13][14] The hydrophilic PEG spacer also helps to mitigate aggregation issues that can arise from hydrophobic drug payloads.[14]

Experimental Protocols

The following are detailed, representative protocols for the key reactions involving N-(Amino-PEG4)-N-bis(PEG4-Boc). Note: These are generalized methods and may require optimization for specific substrates.

Protocol 1: Boc Group Deprotection

This protocol describes the removal of the Boc protecting groups to expose the secondary amines.

Materials:

  • Boc-protected PEG linker (e.g., Intermediate 1 from the PROTAC workflow)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution with stirring. A typical final concentration is 20-50% (v/v) TFA in DCM.[7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[7]

  • Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[7]

  • The resulting product is the TFA salt of the deprotected amine. For many subsequent reactions, this salt can be used directly.

  • (Optional) To obtain the free amine, dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]

Boc_Deprotection_Workflow A Dissolve Boc-PEG in DCM (0.1-0.2 M) B Cool to 0°C A->B C Add TFA (20-50% v/v) B->C D Stir at 0°C for 30 min, then warm to RT C->D E Monitor by TLC/LC-MS (1-2 hours) D->E F Concentrate under reduced pressure E->F G Co-evaporate with Toluene (3x) F->G H Product: Deprotected Amine (TFA Salt) G->H

Experimental workflow for Boc deprotection of the PEG linker.
Protocol 2: Amide Coupling of the Primary Amine to a Carboxylic Acid

This protocol describes the conjugation of the linker's primary amine to a molecule containing a carboxylic acid group, using EDC and NHS as coupling agents.

Materials:

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • Carboxylic acid-containing molecule (e.g., a PROTAC ligand or a payload for an ADC)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Base (e.g., DIPEA or TEA), if starting with the amine salt

  • Reaction vessel, magnetic stirrer

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.[15][16]

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.[15][17]

  • In a separate flask, dissolve N-(Amino-PEG4)-N-bis(PEG4-Boc) (1.1 equivalents) in the same anhydrous solvent. If using the TFA salt of an amine, add a base like DIPEA (2-3 equivalents) to neutralize the salt.

  • Add the solution of the amine-PEG linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-24 hours. The reaction time will depend on the specific substrates.[17][18]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed with aqueous solutions (e.g., dilute acid, then brine, then saturated sodium bicarbonate) to remove excess reagents and byproducts. The final product is typically isolated and purified by flash column chromatography.

These protocols provide a foundation for utilizing N-(Amino-PEG4)-N-bis(PEG4-Boc) in the synthesis of complex, high-value molecules for therapeutic applications. The versatility and defined structure of this linker make it an invaluable tool for researchers in the fields of medicinal chemistry and drug delivery.

References

An In-depth Technical Guide to the Synthesis of Branched Trifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of branched trifunctional polyethylene glycol (PEG) linkers. These versatile molecules are crucial in drug delivery, bioconjugation, and materials science, offering enhanced stability, solubility, and pharmacokinetic profiles to conjugated molecules.[] This document details common synthetic strategies, experimental protocols, and data analysis techniques to assist researchers in the successful production and characterization of these important compounds.

Introduction to Branched Trifunctional PEG Linkers

Branched PEG linkers possess a central core from which multiple PEG arms emanate.[2] Trifunctional linkers, a specific class of branched PEGs, feature three distinct functional groups, allowing for the conjugation of multiple molecules, such as a targeting ligand, a therapeutic agent, and an imaging agent, onto a single construct. This multi-functionality is highly advantageous in the development of next-generation therapeutics like antibody-drug conjugates (ADCs).[3]

Common architectures for trifunctional PEG linkers include Y-shaped (or forked) PEGs and dendrimeric structures. Y-shaped PEGs typically consist of two PEG chains linked to a central core, with a third functional group attached to this core.[4][5] Dendrimeric PEGs offer a higher degree of branching and multivalency. The synthesis of these complex structures requires precise control over chemical reactions to achieve high purity and well-defined molecular weights.

Synthetic Strategies for Branched Trifunctional PEG Linkers

Several synthetic strategies have been developed to produce branched trifunctional PEG linkers. The choice of method often depends on the desired architecture, the nature of the functional groups, and the required scale of synthesis.

"Core-First" Approach

In the "core-first" approach, a multifunctional central molecule serves as the scaffold for the attachment of PEG chains. This method is widely used for the synthesis of Y-shaped and other branched PEGs.

A common strategy involves the use of a trifunctional core molecule, such as lysine, where two functional groups are used for PEG attachment and the third provides the desired functionality. For instance, the two amine groups of lysine can be reacted with activated PEGs (e.g., PEG-NHS ester) to form a Y-shaped structure, leaving the carboxylic acid available for further modification.

Another example is the use of trimethylolpropane allyl ether (TMPAE) as an initiator for the anionic polymerization of ethylene oxide. This results in a dual-branched PEG with a hydroxyl group at the end of each PEG chain and an allyl group at the core that can be further functionalized.

Convergent Synthesis

Convergent synthesis involves the preparation of PEG arms with desired functionalities, which are then coupled to a central core molecule in the final steps. This approach allows for better control over the purity of the final product as the individual components can be purified before the final assembly.

One notable convergent method is the reductive coupling of a primary azide to a bifunctional PEG-azide precursor. This reaction yields a symmetrical dialkylamine with two homo-functional end groups and a central nitrogen atom, forming a trifunctional linker.[2]

Dendrimeric Synthesis

Dendrimeric PEG linkers can be synthesized through iterative "generations" of branching. This can be achieved by reacting a PEGylated core with monomers that introduce additional branching points and terminal functional groups. Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for constructing dendrimeric PEG structures.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and purification of branched trifunctional PEG linkers.

Synthesis of a Y-Shaped PEG-NHS Ester

This protocol describes the synthesis of a Y-shaped PEG linker with two methoxy-terminated PEG arms and one N-hydroxysuccinimide (NHS) ester functional group, starting from a lysine core.

Materials:

  • α,ε-Di-tert-butyloxycarbonyl-L-lysine (Boc-Lys(Boc)-OH)

  • Methoxy-PEG-amine (mPEG-NH2)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Brine

Procedure:

  • Coupling of mPEG-NH2 to Lysine Core:

    • Dissolve Boc-Lys(Boc)-OH (1 equivalent) in DMF.

    • Add DCC (2.2 equivalents) and NHS (2.2 equivalents) and stir for 15 minutes at 0°C.

    • Add mPEG-NH2 (2.2 equivalents) dissolved in DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the product by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum.

  • Deprotection of Boc Groups:

    • Dissolve the product from the previous step in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in water and purify by dialysis to remove excess TFA and other small molecule impurities. Lyophilize to obtain the amine-functionalized Y-shaped PEG.

  • Activation with NHS Ester:

    • Dissolve the amine-functionalized Y-shaped PEG (1 equivalent) and NHS (1.5 equivalents) in anhydrous DCM.

    • Add DCC (1.5 equivalents) and stir at room temperature for 12 hours.

    • Filter the reaction mixture to remove DCU.

    • Precipitate the final product, Y-shaped PEG-NHS ester, by adding cold diethyl ether.

    • Collect the solid by filtration and dry under vacuum. Store at -20°C under an inert atmosphere.[6][7]

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography (IEX) is a powerful technique for purifying PEGylated compounds, separating them based on differences in their net charge.[8][9] This is particularly useful for separating branched PEGs from linear precursors and unreacted starting materials.

Materials:

  • Crude branched trifunctional PEG linker

  • Appropriate ion-exchange resin (e.g., Q-Sepharose for anion exchange, SP-Sepharose for cation exchange)

  • Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution buffer (e.g., 20 mM Tris-HCl with a gradient of 0-1 M NaCl, pH 8.0 for anion exchange)

  • Chromatography column and system

Procedure:

  • Column Preparation: Pack the chromatography column with the chosen ion-exchange resin and equilibrate with the equilibration buffer until the pH and conductivity of the effluent match that of the buffer.

  • Sample Loading: Dissolve the crude PEG linker in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove any unbound impurities.

  • Elution: Apply a linear gradient of the elution buffer to elute the bound PEG linker. The PEGylated species will elute at different salt concentrations depending on their charge.

  • Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., UV-Vis spectroscopy if the PEG has a chromophore, or by SEC/GPC) to identify the fractions containing the purified product.

  • Desalting and Lyophilization: Pool the fractions containing the pure product and remove the salt by dialysis or size-exclusion chromatography. Lyophilize to obtain the final purified product.[10]

Data Presentation

Quantitative data from the synthesis and characterization of branched trifunctional PEG linkers should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: Synthesis and Characterization of a Y-Shaped PEG-NHS Ester

ParameterValueMethod of Determination
Synthesis
Molar Ratio (Boc-Lys(Boc)-OH : mPEG-NH2)1 : 2.2
Reaction Time (Coupling)24 hours
Reaction Temperature (Coupling)Room Temperature
Yield (after purification)85%Gravimetric
Characterization
Molecular Weight (Mn)40,000 DaMALDI-TOF MS
Polydispersity Index (PDI)1.05GPC/SEC
Purity>95%RP-HPLC
Functionalization Efficiency (NHS Ester)>90%NMR Spectroscopy

Visualization of Workflows

Diagrams are essential for visualizing complex synthetic pathways and experimental workflows.

Synthesis of a Y-Shaped PEG-NHS Ester

G cluster_synthesis Synthesis of Y-Shaped PEG-NHS Ester Boc-Lys(Boc)-OH Boc-Lys(Boc)-OH Coupling Coupling Boc-Lys(Boc)-OH->Coupling mPEG-NH2 mPEG-NH2 mPEG-NH2->Coupling Boc-Protected_Y-PEG Boc-Protected_Y-PEG Coupling->Boc-Protected_Y-PEG DCC, NHS, DMF Deprotection Deprotection Boc-Protected_Y-PEG->Deprotection TFA, DCM Amine-Functionalized_Y-PEG Amine-Functionalized_Y-PEG Deprotection->Amine-Functionalized_Y-PEG NHS_Activation NHS_Activation Amine-Functionalized_Y-PEG->NHS_Activation DCC, NHS, DCM Y-Shaped_PEG-NHS Y-Shaped_PEG-NHS NHS_Activation->Y-Shaped_PEG-NHS

Caption: Synthetic workflow for a Y-shaped PEG-NHS ester.

Purification and Characterization Workflow

G cluster_purification_characterization Purification and Characterization Crude_Product Crude_Product Purification Purification Crude_Product->Purification Ion-Exchange Chromatography Purified_Product Purified_Product Purification->Purified_Product Characterization Characterization Purified_Product->Characterization NMR, MS, GPC Final_Product_Data Final_Product_Data Characterization->Final_Product_Data

Caption: General workflow for purification and characterization.

Characterization Techniques

Thorough characterization is essential to confirm the structure, purity, and functionality of the synthesized branched trifunctional PEG linkers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the PEG linker and to determine the efficiency of functional group incorporation.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique is invaluable for determining the molecular weight distribution and confirming the successful synthesis of the desired branched structure.[11][12] It can also help identify any side products or unreacted starting materials.[3][13]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight distribution and polydispersity index (PDI) of the PEG linker. A narrow PDI is indicative of a well-defined and homogenous product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is often used to assess the purity of the final product.

Conclusion

The synthesis of branched trifunctional PEG linkers is a complex but highly rewarding endeavor for the development of advanced drug delivery systems and other biomedical applications. By carefully selecting the appropriate synthetic strategy and employing rigorous purification and characterization techniques, researchers can produce well-defined, high-purity linkers tailored to their specific needs. This guide provides a foundational understanding of the key principles and methodologies involved in this process, empowering researchers to advance their work in this exciting field.

References

An In-depth Technical Guide to N-(Amino-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched polyethylene glycol (PEG) linker, N-(Amino-PEG4)-N-bis(PEG4-Boc). This molecule is of significant interest in the fields of bioconjugation, drug delivery, and therapeutic development due to its unique trifunctional architecture. It features a terminal primary amine and two Boc-protected amine groups, offering a versatile platform for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.

Core Molecular Properties

The fundamental physicochemical properties of N-(Amino-PEG4)-N-bis(PEG4-Boc) are summarized in the table below. These details are crucial for designing and executing experimental protocols, as well as for understanding the behavior of the molecule in various chemical environments.

PropertyValueReference
Molecular Weight 875.11 g/mol [1]
Molecular Formula C40H82N4O16[1][2]
Purity >95%[2]
Solubility Water, DMSO, DCM, DMF[2]
Storage Condition -20°C[2]

Chemical Reactivity and Applications

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a branched PEG linker with a terminal amine group that is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes)[2]. The two N-Boc (tert-butyloxycarbonyl) groups serve as protecting groups for two additional amine functionalities. These Boc groups can be readily removed under acidic conditions to yield free amines, which can then be conjugated to other molecules[2][3].

This trifunctional nature allows for a modular approach in the construction of complex molecular architectures. For instance, the primary amine can be used to attach the linker to a targeting moiety, such as a monoclonal antibody. Subsequently, deprotection of the Boc groups reveals two additional amine groups, which can then be conjugated to payload molecules, such as cytotoxic drugs or imaging agents. The PEG spacers enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and can improve pharmacokinetic properties[3].

A primary application for this type of linker is in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. The linker facilitates the attachment of potent cytotoxic payloads to monoclonal antibodies, enabling targeted delivery to cancer cells.

Experimental Protocols

Protocol: Two-Step Antibody-Drug Conjugate (ADC) Preparation via Amine Coupling and Click Chemistry

This protocol describes the conjugation of an amino-PEG-azide linker to an antibody via its lysine residues, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a drug payload. This serves as an illustrative workflow for how a molecule like N-(Amino-PEG4)-N-bis(PEG4-Boc) could be utilized (after modification to include an azide).

Materials:

  • Monoclonal antibody (mAb)

  • Amino-PEG-Azide linker

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[4]

  • NHS (N-hydroxysuccinimide)[4]

  • Alkyne-modified drug payload

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA)

  • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[4]

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)[4]

  • Purification system (e.g., size-exclusion chromatography)[4]

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer[4].

  • Activation of Antibody Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing[4].

  • Linker Conjugation: Dissolve the Amino-PEG-Azide linker in a compatible solvent (e.g., DMSO) at a concentration of 10-20 mM. Add a 10- to 20-fold molar excess of the linker solution to the activated antibody. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing[4].

  • Quenching and Purification: Quench the reaction by adding the quenching buffer. Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and reagents.

  • Click Chemistry Reaction (CuAAC):

    • Prepare a stock solution of the alkyne-modified drug in a suitable solvent (e.g., DMSO)[4].

    • In a reaction vessel, combine the purified antibody-linker conjugate in conjugation buffer with the alkyne-modified drug.

    • Add the copper ligand, followed by copper(II) sulfate and freshly prepared sodium ascorbate[4].

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Final Purification and Characterization: Purify the final ADC using size-exclusion chromatography to remove unreacted drug and other reagents. Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation[4].

Visualizing Workflows and Relationships

Experimental Workflow for ADC Preparation

The following diagram illustrates the key steps in the experimental protocol for creating an antibody-drug conjugate using an amino-PEG linker.

ADC_Workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Linker Conjugation cluster_click Step 3: Click Chemistry cluster_purification Purification mAb Monoclonal Antibody Activated_mAb Activated Antibody mAb->Activated_mAb Add EDC_NHS EDC / NHS mAb_Linker Antibody-Linker Conjugate Activated_mAb->mAb_Linker Conjugate Linker Amino-PEG-Azide Linker Purification1 Purification (SEC) mAb_Linker->Purification1 Drug Alkyne-Drug ADC Antibody-Drug Conjugate (ADC) Purification2 Final Purification (SEC) ADC->Purification2 Purification1->ADC CuAAC Reaction

Caption: Experimental workflow for ADC synthesis.

Logical Relationship for Targeted Drug Delivery

This diagram illustrates the conceptual application of a branched PEG linker, like N-(Amino-PEG4)-N-bis(PEG4-Boc), in creating a targeted drug delivery system.

Targeted_Delivery Linker N-(Amino-PEG4)-N-bis(PEG4-Boc) Primary Amine Boc-Amine 1 Boc-Amine 2 Deprotection Acidic Deprotection Linker:f1->Deprotection Linker:f2->Deprotection Final_Conjugate Targeted Multi-Payload Conjugate Targeting Targeting Moiety (e.g., Antibody) Targeting->Linker:f0 Conjugation Payload1 Payload 1 (e.g., Drug) Payload2 Payload 2 (e.g., Imaging Agent) Deprotection->Payload1 Conjugation Deprotection->Payload2 Conjugation

Caption: Conceptual use in targeted drug delivery.

References

An In-Depth Technical Guide to Boc-Protected Amine PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyloxycarbonyl (Boc)-protected amine Polyethylene Glycol (PEG) linkers, essential tools in modern bioconjugation, drug delivery, and proteomics. We will delve into their core properties, synthesis, and applications, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid in practical implementation.

Introduction to Boc-Protected Amine PEG Linkers

Boc-protected amine PEG linkers are heterobifunctional molecules that play a critical role in the precise and controlled construction of complex molecular architectures.[1][2] They are characterized by three key components:

  • A tert-Butyloxycarbonyl (Boc) Protected Amine: This protecting group shields a primary amine, preventing it from undergoing unwanted reactions during synthesis.[3] The Boc group is stable under a wide range of conditions but can be readily and cleanly removed under mild acidic conditions, revealing the reactive amine for subsequent conjugation steps.[4]

  • A Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and biocompatible polymer that offers significant advantages in bioconjugation.[3] It enhances the aqueous solubility of hydrophobic molecules, improves the pharmacokinetic profile of therapeutics by increasing their hydrodynamic size and shielding them from enzymatic degradation, and reduces the immunogenicity of the conjugated molecule.[][6] The length of the PEG spacer can be precisely controlled to optimize the distance between the conjugated molecules.[7]

  • A Second Reactive Functional Group: This group allows for the covalent attachment of the linker to a target molecule. A wide variety of functional groups are available, each with its own specific reactivity, enabling a broad range of conjugation strategies.[8]

The heterobifunctional nature of these linkers allows for a controlled, stepwise approach to bioconjugation, making them invaluable in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[9][10]

Properties and Specifications of Common Boc-Amine-PEG Linkers

A diverse array of Boc-protected amine PEG linkers are commercially available, differing in the nature of their second functional group and the length of the PEG chain. The choice of linker is dictated by the specific application and the functional groups present on the molecules to be conjugated.

Linker TypeReactive GroupReacts WithKey Features & Applications
Boc-NH-PEG-COOH Carboxylic Acid (-COOH)Primary amines (after activation with EDC/NHS)Enables the formation of stable amide bonds. Commonly used for conjugating to proteins and peptides.[][12]
Boc-NH-PEG-NHS N-hydroxysuccinimide Ester (-NHS)Primary aminesA pre-activated form of the carboxylic acid linker that reacts efficiently with primary amines to form stable amide bonds without the need for additional activating agents.[][]
Boc-NH-PEG-Br Bromo (-Br)Thiols, aminesThe alkyl bromide acts as a reactive handle for nucleophilic substitution reactions, allowing for covalent attachment to molecules containing thiol or amine groups.[9]
Boc-NH-PEG-NH2 Amine (-NH2)Carboxylic acids (with activators), NHS estersProvides a free amine for conjugation after deprotection of the Boc group, enabling further functionalization.[2][10]

Quantitative Data on Linker Performance

Comparison of Heterobifunctional vs. Homobifunctional Linkers

Heterobifunctional linkers, such as Boc-protected amine PEG linkers, offer superior control and efficiency compared to homobifunctional linkers in a two-step conjugation process.

ParameterHomobifunctional Linker (One-Pot Reaction)Heterobifunctional Linker (Two-Step Reaction)
Conjugation Efficiency (%) 40-60%70-90%
Yield of Desired Conjugate (%) 25-40%60-80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75-85%>95%

Data adapted from a comparative study of a homobifunctional linker versus a Mal-PEG-NHS heterobifunctional linker.[1]

Impact of PEG Chain Length on ADC Clearance

The length of the PEG linker can significantly influence the pharmacokinetic properties of Antibody-Drug Conjugates. Longer PEG chains generally lead to decreased clearance rates.

LinkerADC Clearance (mL/day/kg)
No PEG~15
PEG2~12
PEG4~8
PEG8~5
PEG12~5
PEG24~4

Data adapted from a study on homogeneous Drug-to-Antibody Ratio (DAR) 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.[15]

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc-protected amine PEG linkers.

General Protocol for Conjugation of a Boc-NH-PEG-NHS Ester to a Protein

This protocol describes the conjugation of an NHS ester-functionalized PEG linker to the primary amines (e.g., lysine residues) of a protein.

Materials:

  • Protein solution in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Boc-NH-PEG-NHS ester

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a known concentration in the reaction buffer.

  • Linker Preparation: Immediately before use, dissolve the Boc-NH-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Analysis: Characterize the resulting conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to determine the degree of labeling and purity.[16][17]

General Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group from the conjugated linker to expose the primary amine for further functionalization.

Materials:

  • Boc-protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger, such as triisopropylsilane (TIS)

  • Diethyl ether (cold) for precipitation

  • Neutralizing solution (e.g., saturated sodium bicarbonate)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG-conjugate in DCM.

  • Acidification: Add an equal volume of TFA to the solution. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger like TIS (2.5-5% v/v) can be added.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[16]

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Precipitation (Optional): Add cold diethyl ether to the residue to precipitate the deprotected product. Centrifuge to pellet the product and discard the supernatant. Wash the pellet with cold diethyl ether.

  • Neutralization (Alternative to Precipitation): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate.

  • Drying: Dry the final product under vacuum.

  • Analysis: Confirm the deprotection by mass spectrometry, observing a mass loss corresponding to the Boc group (100.12 Da).

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental workflows and signaling pathways.

Experimental Workflow for Bioconjugation and Deprotection

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection Protein Protein Conjugation Conjugation Reaction Protein->Conjugation Boc_Linker Boc-NH-PEG-X Boc_Linker->Conjugation Boc_Conjugate Boc-NH-PEG-Protein Conjugation->Boc_Conjugate Deprotection Acidic Deprotection (e.g., TFA) Boc_Conjugate->Deprotection Final_Conjugate H2N-PEG-Protein Deprotection->Final_Conjugate

Caption: A two-step workflow for bioconjugation using a Boc-protected amine PEG linker.

Signaling Pathway Targeted by an EGFR-Degrading PROTAC

Boc-protected amine PEG linkers are integral to the synthesis of PROTACs that can induce the degradation of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[] The degradation of EGFR disrupts downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often hyperactivated in cancer.[19][20]

egfr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Proteasome Proteasome EGFR->Proteasome degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PROTAC EGFR-PROTAC (with PEG linker) PROTAC->EGFR E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->EGFR ubiquitination

Caption: PROTAC-mediated degradation of EGFR and inhibition of downstream signaling.

Conclusion

Boc-protected amine PEG linkers are versatile and powerful tools for researchers, scientists, and drug development professionals. Their unique combination of a cleavable protecting group, a biocompatible spacer, and a reactive functional group enables the precise and controlled synthesis of complex bioconjugates. The ability to tailor the PEG chain length and the reactive end group provides a high degree of flexibility in designing molecules with optimized properties for a wide range of applications, from targeted drug delivery to advanced diagnostics. A thorough understanding of their properties, supported by quantitative data and detailed experimental protocols, is essential for their successful implementation in the development of next-generation therapeutics and research tools.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1][4] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with water and enhancing solubility.[] This increased hydrophilicity can be critical for the developability of a PROTAC, preventing aggregation and improving its pharmacokinetic profile.[][6] By systematically varying the length of the PEG linker, researchers can fine-tune the physicochemical properties of the PROTAC to achieve an optimal balance between solubility and other key attributes.[7]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1][8] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1][9] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1][8] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

Optimizing Ternary Complex Formation and Degradation Efficacy

The length and flexibility of the linker are paramount in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[10][11] An optimal linker length is necessary to bridge the two proteins effectively, allowing for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[10][12][13]

The flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex.[11] However, excessive flexibility can also lead to an entropic penalty upon binding, potentially destabilizing the complex.[11] Therefore, linker design often involves a trade-off between flexibility and pre-organization.

Quantitative Analysis of PEGylated PROTACs

The efficacy of PROTACs is typically quantified by two key parameters: DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[10][14] The following table summarizes quantitative data for representative PROTACs employing PEG linkers, highlighting the impact of linker length on degradation activity.

PROTACTargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
MZ1 BRD4VHL8-atom PEG~10>90HeLa[15]
ARV-110 Androgen ReceptorVHLPEG/Alkyl<1>95VCaP[9]
GP262 PI3K/mTORVHLPEG/Alkyl42.23-227.4 (PI3K), 45.4 (mTOR)71.3-88.6 (PI3K), 74.9 (mTOR)MDA-MB-231[16]
ER PROTAC (12) Estrogen ReceptorVHL16-atom PEG~100~80MCF-7[12]
ER PROTAC (16) Estrogen ReceptorVHL16-atom PEG>1000<20MCF-7[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[1]

Materials:

  • POI ligand with a suitable functional group for coupling (e.g., alkyne)

  • E3 ligase ligand with a suitable functional group for coupling (e.g., amine)

  • Bifunctional PEG linker (e.g., HOOC-PEGn-N3)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate)

  • Solvents (e.g., DMF, t-BuOH/H2O)

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.[1]

    • Add coupling reagents such as HATU and DIPEA.[1]

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.[1]

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]

  • Second Coupling Reaction (Click Chemistry Example):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[1]

    • Add click chemistry reagents such as copper(II) sulfate and sodium ascorbate.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.[14]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC or vehicle control for the desired time.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[14]

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[14]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis:

    • Wash the membrane with TBST and apply the chemiluminescent substrate.[14]

    • Capture the chemiluminescent signal using an imaging system.[14]

    • Quantify the band intensities using densitometry software.[14] Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[14]

    • Generate a dose-response curve to determine the DC50 and Dmax values.[14]

NanoBRET Target Engagement Assay

This protocol describes a live-cell method to quantify the binding of a PROTAC to its target protein or E3 ligase.[17]

Materials:

  • Cells expressing the target protein or E3 ligase fused to NanoLuc luciferase

  • Fluorescently labeled tracer that binds to the target protein or E3 ligase

  • PROTAC compound

  • Opti-MEM I Reduced Serum Medium

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

  • Plate reader capable of measuring luminescence and fluorescence

Procedure:

  • Cell Plating:

    • Plate the NanoLuc-tagged cells in a white, 96-well plate.

  • PROTAC and Tracer Addition:

    • Prepare serial dilutions of the PROTAC.

    • Add the PROTAC dilutions and a constant concentration of the fluorescent tracer to the cells.

  • Luminescence and Fluorescence Measurement:

    • Add the NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor.

    • Measure luminescence (donor) and fluorescence (acceptor) signals using a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET ratio (acceptor emission / donor emission).

    • Plot the NanoBRET ratio against the PROTAC concentration to generate a competition binding curve and determine the IC50 value.

Visualizing Key Processes in PROTAC Design

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Ternary_Complex POI-PROTAC-E3 Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ub Ubiquitin Polyubiquitination Polyubiquitinated POI Ub->Polyubiquitination Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ternary_Complex->Polyubiquitination Ubiquitination Polyubiquitination->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro Evaluation cluster_Optimization Lead Optimization Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design & Optimization Target_Selection->Ligand_Design Linker_Design Linker Design (PEG emphasis) Ligand_Design->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assays Binary & Ternary Complex Binding Assays (e.g., NanoBRET, FP, SPR) Synthesis->Binding_Assays Degradation_Assays Protein Degradation Assays (e.g., Western Blot, HiBiT) Binding_Assays->Degradation_Assays Cellular_Assays Cellular Potency & Viability Assays Degradation_Assays->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assays->SAR_Studies SAR_Studies->Linker_Design Iterative Optimization PK_Properties Pharmacokinetic (PK) Profiling SAR_Studies->PK_Properties In_Vivo_Studies In Vivo Efficacy Studies PK_Properties->In_Vivo_Studies

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[1]

References

Methodological & Application

Application Notes and Protocols for N-(Amino-PEG4)-N-bis(PEG4-Boc) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a heterotrifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications.[1] This linker possesses a single primary amine at the terminus of one PEG arm and two tert-butyloxycarbonyl (Boc)-protected amines on the other two PEG arms. This unique architecture enables a sequential and controlled conjugation strategy, making it an invaluable tool in the development of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[2][3]

The primary amine allows for initial conjugation to a biomolecule (e.g., an antibody or protein) through its carboxylic acid or activated ester groups.[1] The Boc protecting groups on the other two arms can then be removed under acidic conditions to reveal two additional primary amines, which are then available for conjugation to a second molecule, such as a cytotoxic drug or an imaging agent.[4][5] The polyethylene glycol (PEG) spacers enhance the solubility and stability of the resulting conjugate, reduce steric hindrance, and can improve the pharmacokinetic properties of the final construct.[]

These application notes provide a detailed protocol for a two-step conjugation strategy utilizing N-(Amino-PEG4)-N-bis(PEG4-Boc) to conjugate a payload (e.g., a small molecule drug) to a model protein, such as a monoclonal antibody.

Physicochemical Properties and Specifications

Quantitative data for N-(Amino-PEG4)-N-bis(PEG4-Boc) has been compiled from various commercial sources to provide a clear reference.

PropertyValueSource(s)
Molecular Formula C40H82N4O16[1]
Molecular Weight 875.1 g/mol [1]
Purity >95% (by HPLC)[1]
Physical Form Solid or oil
Solubility Soluble in Water, DMSO, DCM, DMF[1]
Storage Conditions Store at -20°C, avoid light[1]

Experimental Workflows and Signaling Pathways

The use of N-(Amino-PEG4)-N-bis(PEG4-Boc) typically follows a two-stage sequential conjugation workflow. This strategy allows for the precise construction of complex bioconjugates.

Conjugation Workflow cluster_0 Step 1: Linker-Protein Conjugation cluster_1 Step 2: Payload Conjugation Protein Protein (with -COOH) Activated_Protein Activated Protein (NHS-ester) Protein->Activated_Protein EDC, NHS Linker N-(Amino-PEG4)-N-bis(PEG4-Boc) Conjugate1 Protein-Linker Conjugate (Boc-protected) Linker->Conjugate1 Activated_Protein->Conjugate1 Deprotection Deprotection (TFA) Conjugate1->Deprotection Deprotected_Conjugate Deprotected Protein-Linker (Free Amines) Deprotection->Deprotected_Conjugate Final_Conjugate Final Conjugate (e.g., ADC) Deprotected_Conjugate->Final_Conjugate Payload Payload (e.g., Drug) (with activated -COOH) Payload->Final_Conjugate

Caption: General workflow for bioconjugate synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of a bioconjugate using N-(Amino-PEG4)-N-bis(PEG4-Boc). As an example, we describe the conjugation of this linker to a monoclonal antibody and the subsequent attachment of a small molecule payload.

Protocol 1: Conjugation of N-(Amino-PEG4)-N-bis(PEG4-Boc) to a Monoclonal Antibody

This protocol describes the attachment of the linker to the antibody via amide bond formation with the antibody's carboxyl groups (e.g., on aspartic or glutamic acid residues).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the Activation Buffer.

  • Activation of Antibody Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.[7] Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Conjugation:

    • Dissolve N-(Amino-PEG4)-N-bis(PEG4-Boc) in a compatible solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

    • Add a 10- to 20-fold molar excess of the linker solution to the activated antibody.[8]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.[8]

  • Purification: Purify the antibody-linker conjugate using SEC to remove excess linker and other small molecules.

Protocol 2: Boc Deprotection of the PEGylated Antibody

This protocol describes the removal of the Boc protecting groups to expose the primary amines on the two branched arms of the linker.

Materials:

  • Boc-protected antibody-linker conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Resuspension buffer (e.g., PBS, pH 7.4)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected antibody-linker conjugate in anhydrous DCM.

    • Add TFA to a final concentration of 20-50% (v/v).[9]

    • Incubate for 1-2 hours at room temperature. Monitor the deprotection by LC-MS if possible.

  • Removal of TFA and Protein Precipitation:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected protein by adding cold diethyl ether.[10]

    • Centrifuge to pellet the protein and discard the supernatant.

    • Wash the protein pellet with cold diethyl ether to remove residual TFA.

  • Resuspension and Final Purification:

    • Air-dry the protein pellet.

    • Resuspend the deprotected PEGylated protein in a suitable buffer (e.g., PBS, pH 7.4).[10]

    • Further purify by SEC if necessary.

Protocol 3: Conjugation of a Payload to the Deprotected Antibody-Linker

This protocol outlines the conjugation of a carboxyl-containing payload to the newly exposed amine groups on the antibody-linker conjugate.

Materials:

  • Deprotected antibody-linker conjugate

  • Carboxyl-containing payload (e.g., a cytotoxic drug)

  • EDC and NHS

  • Anhydrous DMSO or DMF

  • Purification system (e.g., Hydrophobic Interaction Chromatography - HIC or SEC)

Procedure:

  • Payload Activation:

    • Dissolve the carboxylated payload in anhydrous DMSO or DMF.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the payload solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated payload solution to the deprotected antibody-linker conjugate. A 3- to 5-fold molar excess of the activated payload per amine is a common starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the final antibody-drug conjugate using HIC or SEC to remove unreacted payload and other reagents.

Characterization and Data Analysis

Thorough characterization of the final conjugate is crucial to ensure its quality and desired properties.

Characterization_Workflow Final_Conjugate Final Conjugate (e.g., ADC) SEC Size-Exclusion Chromatography (SEC) Final_Conjugate->SEC HIC Hydrophobic Interaction Chromatography (HIC) Final_Conjugate->HIC MS Mass Spectrometry (MS) Final_Conjugate->MS UV_Vis UV-Vis Spectroscopy Final_Conjugate->UV_Vis Purity_Aggregation Purity and Aggregation SEC->Purity_Aggregation DAR Drug-to-Antibody Ratio (DAR) HIC->DAR Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight UV_Vis->DAR

Caption: Characterization workflow for the final conjugate.

Key Characterization Techniques:

  • Size-Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and to detect any aggregation.

  • Hydrophobic Interaction Chromatography (HIC): A powerful technique for determining the drug-to-antibody ratio (DAR) distribution in ADCs.[]

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the final conjugate, confirming successful conjugation of both the linker and the payload.[12]

  • UV-Vis Spectroscopy: Can be used to calculate the average DAR by measuring the absorbance at wavelengths specific to the antibody and the payload.[]

Calculating the Drug-to-Antibody Ratio (DAR):

The DAR is a critical quality attribute of ADCs. It can be determined using various methods, including HIC and MS.[][13] For HIC, the weighted average DAR is calculated from the peak areas of species with different numbers of conjugated drugs.[] For MS, deconvolution of the mass spectrum allows for the identification of different drug-loaded species, and the DAR is calculated from their relative abundances.[13]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)Source(s)
Low Conjugation Efficiency - Inactive EDC/NHS- Suboptimal pH- Steric hindrance- Use fresh EDC/NHS- Ensure reaction pH is within the optimal range (4.5-6.0 for activation, 7.2-7.5 for amine coupling)- Consider a longer PEG linker[14]
Protein Aggregation - High protein concentration- Unfavorable buffer conditions- Increased hydrophobicity after conjugation- Reduce protein concentration- Screen different buffers and pH- Purify promptly after conjugation[10]
Incomplete Boc Deprotection - Insufficient reaction time with TFA- Water contamination in the deprotection solution- Increase incubation time with TFA- Use anhydrous DCM and fresh TFA[10]
Side Products after Deprotection - Alkylation by tert-butyl cations- Presence of other acid-labile groups- Add scavengers (e.g., triisopropylsilane) to the deprotection reaction- Use milder deprotection conditions if possible[9]

References

Application Notes and Protocols for the Use of N-(Amino-PEG4)-N-bis(PEG4-Boc) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[1]

This document provides detailed application notes and protocols for the use of a specific branched linker, N-(Amino-PEG4)-N-bis(PEG4-Boc) , in the synthesis of trivalent PROTACs. Trivalent PROTACs, which can engage multiple targets or enhance binding avidity, represent a novel and promising strategy in targeted protein degradation.[2][3] The information herein is intended to guide researchers in the design, synthesis, and evaluation of these advanced therapeutic agents.

Properties of N-(Amino-PEG4)-N-bis(PEG4-Boc)

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a branched polyethylene glycol (PEG) linker with a central tertiary amine. It features a free primary amine on one arm and two Boc-protected amines on the other two arms. This structure allows for a sequential and controlled conjugation of different molecular entities.

PropertyValueReference
Molecular Formula C40H82N4O16[4][5]
Molecular Weight 875.1 g/mol [4][5]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DCM, and DMF[4][6]
Storage -20°C[4][6]
Purity Typically >95%[4][6]

The primary amine is readily available for conjugation with an activated carboxylic acid, for instance on an E3 ligase ligand. The Boc-protected amines can be deprotected under acidic conditions to reveal two additional primary amines, which can then be coupled to two equivalents of a warhead targeting the protein of interest.[4]

Application: Synthesis of a Trivalent BET Degrader

This protocol describes the synthesis of a trivalent PROTAC targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are attractive therapeutic targets in oncology.[7][8] The resulting trivalent PROTAC will feature one E3 ligase ligand (e.g., a VHL ligand) and two warheads (e.g., a JQ1 derivative) connected via the N-(Amino-PEG4)-N-bis(PEG4-Boc) linker. The rationale for this design is to enhance the avidity and cooperativity of the PROTAC for the target protein, potentially leading to more potent and sustained degradation.[2][3]

Experimental Workflow

The synthesis of the trivalent PROTAC follows a modular and sequential approach.

G cluster_0 Step 1: Synthesis of Linker-E3 Ligase Conjugate cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling with Warhead A N-(Amino-PEG4)-N-bis(PEG4-Boc) C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C B Activated VHL Ligand (e.g., with a carboxylic acid) B->C D Purification by HPLC C->D E Linker-VHL Conjugate D->E F Linker-VHL Conjugate G Acidic Condition (e.g., TFA in DCM) F->G H Purification G->H I Deprotected Linker-VHL H->I J Deprotected Linker-VHL L Amide Coupling (e.g., HATU, DIPEA, DMF) J->L K Activated Warhead (e.g., JQ1-COOH, 2 eq.) K->L M Final Purification by HPLC L->M N Trivalent PROTAC M->N

Caption: Synthetic workflow for a trivalent BET degrader.

Detailed Experimental Protocols

Materials and Reagents:

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • VHL ligand with a carboxylic acid handle (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)

  • JQ1 with a carboxylic acid handle (e.g., (+)-JQ1-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • DCM (Dichloromethane), anhydrous

  • TFA (Trifluoroacetic acid)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Preparative and analytical HPLC systems

  • Mass spectrometer (e.g., LC-MS)

  • NMR spectrometer

Protocol 1: Synthesis of the Linker-VHL Conjugate

  • Dissolve the activated VHL ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of N-(Amino-PEG4)-N-bis(PEG4-Boc) (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the pure Linker-VHL conjugate.

  • Characterize the product by LC-MS and NMR.

Protocol 2: Boc Deprotection of the Linker-VHL Conjugate

  • Dissolve the purified Linker-VHL conjugate in a solution of 20% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The crude deprotected product is typically used in the next step without further purification.

Protocol 3: Synthesis of the Final Trivalent PROTAC

  • Dissolve the activated warhead (e.g., JQ1-acid) (2.2 eq) in anhydrous DMF.

  • Add HATU (2.4 eq) and DIPEA (6.0 eq) and stir for 10 minutes at room temperature.

  • Add a solution of the deprotected Linker-VHL conjugate from Protocol 2 in anhydrous DMF.

  • Stir the reaction at room temperature for 6-8 hours, monitoring by LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final trivalent PROTAC by preparative HPLC.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR.

Biological Evaluation

The biological activity of the synthesized trivalent PROTAC should be evaluated through a series of in vitro assays.

Protocol 4: Western Blot for Protein Degradation

  • Cell Culture: Plate a relevant cancer cell line (e.g., MV4;11 for BET proteins) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of the trivalent PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or ß-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Protocol 5: Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate.

  • Treatment: Treat the cells with a serial dilution of the trivalent PROTAC for 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Expected Results and Data Presentation

The use of a trivalent PROTAC is expected to result in potent and efficient degradation of the target proteins. The following tables summarize representative data for a highly potent trivalent BET degrader, SIM1, which utilizes a similar branched linker concept.[2][3]

Table 1: In Vitro Degradation of BET Proteins by a Trivalent PROTAC (SIM1)

ProteinDC50 (nM)Dmax (%)Cell LineTreatment Time (h)Reference
BRD2 0.7>95HEK2934[2]
BRD3 9.5>95HEK2934[2]
BRD4 1.2>95HEK2934[2]

Table 2: Antiproliferative Activity of a Trivalent BET PROTAC (SIM1)

Cell LineGI50 (nM)Cancer TypeReference
MV4;11 1.1Acute Myeloid Leukemia[2]
A549 ~10Lung Cancer[2]
HL-60 ~5Acute Promyelocytic Leukemia[2]

Table 3: Pharmacokinetic Properties of a Trivalent BET PROTAC (SIM1) in Mice

ParameterIntravenous (IV)Subcutaneous (SC)Reference
Dose (mg/kg) 15
t1/2 (h) 6.78.3
Cmax (ng/mL) 334289
AUC (h*ng/mL) 11803460
Bioavailability (%) -58

Signaling Pathway

The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. They are involved in various signaling pathways implicated in cancer, such as the NF-κB and MYC pathways.[8] By degrading BET proteins, a trivalent PROTAC can effectively downregulate the expression of key oncogenes and inhibit tumor growth.

G cluster_0 BET Protein Signaling Pathway BET BET Proteins (BRD2, BRD3, BRD4) PTEFb P-TEFb BET->PTEFb recruits Degradation BET Protein Degradation BET->Degradation targeted for Chromatin Acetylated Chromatin Chromatin->BET binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription RNA_Pol_II->Transcription initiates Oncogenes Oncogenes (e.g., MYC, BCL2) Transcription->Oncogenes upregulates Proliferation Cell Proliferation & Survival Oncogenes->Proliferation promotes Trivalent_PROTAC Trivalent PROTAC Trivalent_PROTAC->BET binds & degrades E3_Ligase E3 Ubiquitin Ligase Trivalent_PROTAC->E3_Ligase E3_Ligase->BET ubiquitinates Ubiquitin Ubiquitin Proteasome 26S Proteasome Degradation->Proliferation inhibits

Caption: Simplified BET protein signaling pathway and the mechanism of action of a trivalent PROTAC.

Conclusion

The branched linker N-(Amino-PEG4)-N-bis(PEG4-Boc) is a valuable tool for the synthesis of advanced PROTAC molecules, particularly trivalent PROTACs. The provided protocols and application notes offer a comprehensive guide for researchers to design, synthesize, and evaluate these novel protein degraders. The enhanced potency and favorable pharmacokinetic properties observed with trivalent PROTACs highlight the potential of this strategy in developing next-generation therapeutics for a wide range of diseases.

References

Application Notes and Protocols for Amide Bond Formation with N-(Amino-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a heterotrifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation and is particularly valuable in the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker possesses a terminal primary amine and two Boc-protected primary amines, offering a scaffold for the sequential and controlled conjugation of multiple molecular entities. The primary amine is readily available for amide bond formation with carboxylic acids or activated esters.[3] Subsequent deprotection of the Boc groups under acidic conditions reveals two additional primary amines, enabling further conjugation to create trivalent molecules.[3][4]

The PEG composition of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial aspect in drug development.[] The branched nature of this linker allows for the creation of trivalent PROTACs, which can potentially enhance protein degradation by increasing avidity and cooperativity within the PROTAC ternary complex.[1][2] These application notes provide detailed protocols for the use of N-(Amino-PEG4)-N-bis(PEG4-Boc) in multi-step amide bond formation.

Product Information

PropertyValue
Full Chemical Name N-(Amino-PEG4)-N-bis(PEG4-Boc)
Molecular Formula C40H82N4O16
Molecular Weight 875.11 g/mol
Purity >96%
Solubility Soluble in Water, DMSO, DCM, DMF
Storage -20°C

Note: The data presented here is compiled from various supplier specifications. Please refer to the certificate of analysis for lot-specific data.[3][6]

Key Applications

  • PROTACs: Synthesis of trivalent PROTACs for targeted protein degradation.[1][2]

  • Antibody-Drug Conjugates (ADCs): Development of ADCs with a high drug-to-antibody ratio.

  • Bioconjugation: Creation of complex, multi-functional biomolecules.

  • Drug Delivery: As a linker to improve the solubility and delivery of therapeutic agents.

Experimental Protocols

This section details a representative three-stage experimental workflow for the synthesis of a trivalent conjugate using N-(Amino-PEG4)-N-bis(PEG4-Boc).

Stage 1: Amide Bond Formation with the Primary Amine

This protocol describes the coupling of a carboxylic acid-containing molecule (Molecule A-COOH) to the free primary amine of the linker.

Materials:

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • Molecule A-COOH (e.g., a ligand for a target protein)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Molecule A-COOH (1.0 eq), NHS (1.2 eq), and DCC (1.2 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling Reaction: In a separate flask, dissolve N-(Amino-PEG4)-N-bis(PEG4-Boc) (1.1 eq) and TEA (1.5 eq) in anhydrous DMF. Add the activated ester solution from step 1 to this flask. Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the DCU precipitate (if applicable). Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the mono-conjugated product.

Parameter Condition
Stoichiometry Molecule A-COOH : Linker : NHS : DCC : TEA (1 : 1.1 : 1.2 : 1.2 : 1.5)
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 12-24 hours
Purification Silica Gel Chromatography (DCM/MeOH gradient)
Expected Yield 60-80% (based on similar reactions)
Stage 2: Boc Deprotection

This protocol describes the removal of the two Boc protecting groups to expose the primary amines for the next conjugation step.

Materials:

  • Mono-conjugated product from Stage 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Deprotection Reaction: Dissolve the mono-conjugated product (1.0 eq) in a solution of 20-50% TFA in DCM. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO3 to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected product. This product is often used in the next step without further purification.

Parameter Condition
Reagent 20-50% Trifluoroacetic acid in Dichloromethane
Temperature Room Temperature
Reaction Time 1-2 hours
Purification Typically used crude in the next step after work-up
Expected Yield >95% (quantitative)
Stage 3: Bis-Amide Bond Formation

This protocol describes the coupling of a second carboxylic acid-containing molecule (Molecule B-COOH) to the two newly exposed primary amines.

Materials:

  • Deprotected product from Stage 2

  • Molecule B-COOH (e.g., a ligand for an E3 ligase)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Preparative Reverse-Phase HPLC system

Procedure:

  • Coupling Reaction: In a round-bottom flask under an inert atmosphere, dissolve the deprotected product from Stage 2 (1.0 eq), Molecule B-COOH (2.5 eq), and HATU (2.5 eq) in anhydrous DMF. Add DIPEA (5.0 eq) to the mixture. Stir at room temperature for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA to yield the final trivalent conjugate.

Parameter Condition
Stoichiometry Deprotected Linker : Molecule B-COOH : HATU : DIPEA (1 : 2.5 : 2.5 : 5.0)
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 4-12 hours
Purification Preparative RP-HPLC (Water/Acetonitrile gradient with 0.1% TFA)
Expected Yield 30-50% (based on similar reactions)

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Mono-Conjugation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Bis-Conjugation A N-(Amino-PEG4)-N-bis(PEG4-Boc) C Amide Coupling (DCC/NHS or EDC/HOBt) A->C B Molecule A-COOH B->C D Mono-conjugated Product (Boc-protected) C->D E Boc Deprotection (TFA/DCM) D->E F Deprotected Intermediate E->F H Bis-Amide Coupling (HATU) F->H G Molecule B-COOH G->H I Final Trivalent Conjugate H->I

Caption: A three-stage workflow for synthesizing a trivalent conjugate.

PROTAC Signaling Pathway

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC Trivalent PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits E2 Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: The general mechanism of action for a PROTAC.

References

Application Notes and Protocols for N-(Amino-PEG4)-N-bis(PEG4-Boc) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that influences the stability, solubility, pharmacokinetics, and efficacy of the ADC. N-(Amino-PEG4)-N-bis(PEG4-Boc) is a branched, heterobifunctional polyethylene glycol (PEG) linker designed to enhance the properties of ADCs.

This branched structure offers several advantages:

  • Increased Drug-to-Antibody Ratio (DAR): The two Boc-protected amine arms allow for the attachment of multiple payload molecules to a single linker, potentially increasing the DAR and, consequently, the potency of the ADC.[1][2]

  • Improved Hydrophilicity: The PEG composition of the linker enhances the water solubility of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall developability of the conjugate.[3]

  • Enhanced Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can lead to a longer circulation half-life and increased tumor accumulation.[3][4]

These application notes provide a comprehensive overview of the use of N-(Amino-PEG4)-N-bis(PEG4-Boc) in ADC development, including detailed experimental protocols and a summary of relevant performance data.

Data Presentation: The Impact of Branched PEG Linkers on ADC Properties

The use of branched PEG linkers can significantly influence the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from studies on ADCs utilizing branched or long-chain PEG linkers, providing a comparative perspective.

Table 1: In Vitro Cytotoxicity of ADCs with Branched vs. Linear PEG Linkers

ADC Construct (Antibody-Linker-Payload)Cell LineLinker ArchitectureIC50 (nM)Reference
Trastuzumab-Branched (short)-MMAEBT-474 (HER2+)Branched (No extra PEG spacer)~7.0[5]
Trastuzumab-Branched (long)-MMAEBT-474 (HER2+)Branched (with PEG4 spacer)0.074[5]
Trastuzumab-Linear-MMAEBT-474 (HER2+)LinearNot directly compared[5]
ZHER2-SMCC-MMAENCI-N87 (HER2+)Non-PEGylated~0.1[4]
ZHER2-PEG4k-MMAENCI-N87 (HER2+)Linear (4 kDa PEG)~0.45[4]
ZHER2-PEG10k-MMAENCI-N87 (HER2+)Linear (10 kDa PEG)~2.2[4]

Note: Data is compiled from different studies and direct comparison should be made with caution. The study by Giltrap et al. (2024) directly compares short and long branched linkers, demonstrating that linker length can significantly impact cytotoxicity.[5] The study by Si et al. (2022) shows a trend of decreasing in vitro cytotoxicity with increasing linear PEG chain length.[4]

Table 2: Pharmacokinetic and In Vivo Efficacy of ADCs with PEG Linkers

ADC ConstructAnimal ModelKey Pharmacokinetic FindingIn Vivo Efficacy OutcomeReference
ZHER2-PEG10k-MMAENCI-N87 Xenograft11.2-fold half-life extension vs. non-PEGylatedMost ideal tumor therapeutic ability at the same dosage[4]
Trastuzumab-based ADCsNCI-N87 XenograftNot specifiedLinker-payload design significantly impacts tumor growth inhibition[6]
Various ADCsNude Rat XenograftNot specifiedTumor growth inhibition is dose-dependent[7]

Note: These studies highlight the positive impact of PEGylation on the pharmacokinetic profile and in vivo efficacy of ADCs. Longer circulation times generally correlate with better tumor growth inhibition.

Signaling Pathways and Mechanism of Action

ADCs constructed with N-(Amino-PEG4)-N-bis(PEG4-Boc) can be designed to target various cell surface receptors. Upon binding to the target receptor on a cancer cell, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Two common targets for ADCs are HER2 and EGFR.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_adc ADC Action cluster_downstream Downstream Signaling HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization Internalization Internalization HER2->Internalization Receptor-mediated endocytosis RAS/MEK/ERK RAS/MEK/ERK HER2->RAS/MEK/ERK PI3K/AKT PI3K/AKT HER3->PI3K/AKT ADC ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Payload Release Payload Release Lysosome->Payload Release Cytotoxicity Cytotoxicity Payload Release->Cytotoxicity e.g., Microtubule disruption or DNA damage Cell Survival Cell Survival PI3K/AKT->Cell Survival Cell Proliferation Cell Proliferation RAS/MEK/ERK->Cell Proliferation

Caption: Mechanism of action of a HER2-targeted ADC and the HER2 signaling pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_adc ADC Action cluster_downstream Downstream Signaling EGFR EGFR Internalization Internalization EGFR->Internalization Receptor-mediated endocytosis PI3K/AKT PI3K/AKT EGFR->PI3K/AKT RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK ADC ADC ADC->EGFR Binding Lysosome Lysosome Internalization->Lysosome Payload Release Payload Release Lysosome->Payload Release Cytotoxicity Cytotoxicity Payload Release->Cytotoxicity e.g., Microtubule disruption or DNA damage Cell Growth Cell Growth PI3K/AKT->Cell Growth Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation

Caption: Mechanism of action of an EGFR-targeted ADC and the EGFR signaling pathway.

Experimental Protocols

The synthesis of an ADC using N-(Amino-PEG4)-N-bis(PEG4-Boc) is a multi-step process that involves the preparation of the drug-linker conjugate, followed by its conjugation to the antibody.

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_characterization Characterization Boc_Deprotection Boc Deprotection of Linker Drug_Linker_Conjugation Drug-Linker Conjugation Boc_Deprotection->Drug_Linker_Conjugation Drug_Activation Payload Activation (e.g., NHS ester formation) Drug_Activation->Drug_Linker_Conjugation Purification_DL Purification of Drug-Linker Drug_Linker_Conjugation->Purification_DL ADC_Conjugation ADC Conjugation (Drug-Linker + Antibody) Purification_DL->ADC_Conjugation Antibody_Prep Antibody Preparation (e.g., buffer exchange) Antibody_Prep->ADC_Conjugation Purification_ADC ADC Purification (e.g., SEC) ADC_Conjugation->Purification_ADC DAR_Analysis DAR Analysis (HIC, RP-HPLC, MS) Purification_ADC->DAR_Analysis In_Vitro_Assay In Vitro Cytotoxicity Assay Purification_ADC->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy Study Purification_ADC->In_Vivo_Study

Caption: General experimental workflow for ADC development.

Protocol 1: Boc Deprotection of N-(Amino-PEG4)-N-bis(PEG4-Boc)

Objective: To remove the Boc protecting groups from the linker to expose the primary amines for payload conjugation.

Materials:

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the N-(Amino-PEG4)-N-bis(PEG4-Boc) linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting TFA salt of the deprotected linker can be used directly in the next step or further purified if necessary.

Protocol 2: Drug-Linker Conjugation via Amide Bond Formation

Objective: To conjugate a carboxyl-containing cytotoxic payload to the deprotected linker.

Materials:

  • Deprotected N-(Amino-PEG4)-N-bis(PEG4-amine) linker (TFA salt)

  • Carboxyl-containing cytotoxic payload

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxyl-containing payload, NHS (1.2 equivalents), and DCC or EDC (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 1-2 hours to form the NHS-activated payload.

  • In a separate flask, dissolve the deprotected linker (TFA salt) in anhydrous DMF and add TEA or DIPEA (2.5 equivalents) to neutralize the TFA salt.

  • Add the solution of the NHS-activated payload to the linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 3: Antibody-Drug Conjugation (Lysine Conjugation)

Objective: To conjugate the drug-linker construct to the lysine residues of the antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated drug-linker construct (with a primary amine on the linker for conjugation to an activated ester on the antibody, or with an activated ester on the linker for conjugation to lysine residues on the antibody)

  • Conjugation buffer (e.g., borate buffer, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Prepare the antibody by buffer exchanging into the conjugation buffer. Adjust the antibody concentration to 5-10 mg/mL.

  • Dissolve the activated drug-linker construct in DMSO to prepare a stock solution.

  • Add the desired molar excess of the drug-linker stock solution to the antibody solution while gently vortexing. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle agitation.

  • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).

  • Purify the ADC by SEC to remove unconjugated drug-linker and other small molecules.

  • Concentrate the purified ADC and formulate it in a suitable storage buffer.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of the ADC on target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

  • Remove the old medium from the cells and add the drug dilutions. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 values.

Conclusion

The N-(Amino-PEG4)-N-bis(PEG4-Boc) linker is a promising tool for the development of next-generation ADCs. Its branched structure allows for higher drug loading, while the PEG component enhances solubility and improves the pharmacokinetic profile. The protocols and data presented here provide a framework for researchers to effectively utilize this linker in the design and synthesis of novel and potent antibody-drug conjugates. Careful optimization of the conjugation strategy and linker length is crucial for achieving the desired therapeutic index.

References

Application Notes & Protocols: Utilizing N-(Amino-PEG4)-N-bis(PEG4-Boc) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Branched PEG Linkers

The N-(Amino-PEG4)-N-bis(PEG4-Boc) is a sophisticated, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications.[1][2] Its unique trifunctional structure features a single, reactive primary amine and two orthogonal tert-butyloxycarbonyl (Boc)-protected amine groups.[1][3] The primary amine serves as an immediate conjugation point for amine-reactive moieties, most notably N-hydroxysuccinimide (NHS) esters.[1] The Boc-protected amines can be deprotected under acidic conditions, revealing additional reactive sites for subsequent conjugation steps.[3] This architecture is particularly valuable in the development of complex biomolecules where precise control over payload attachment and stoichiometry is critical.[4][5]

The PEG chains incorporated into the linker structure impart favorable physicochemical properties to the resulting conjugate, including enhanced hydrophilicity, improved stability, and reduced immunogenicity.[6][] These characteristics are highly desirable in therapeutic and diagnostic applications.

Key Applications in Drug Development

Branched PEG linkers are instrumental in the construction of next-generation therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][8]

  • Antibody-Drug Conjugates (ADCs): In ADC development, branched linkers enable the attachment of multiple payload molecules to a single conjugation site on an antibody. This allows for the creation of ADCs with a high, homogeneous Drug-to-Antibody Ratio (DAR), which is crucial for delivering a potent therapeutic effect.[4][5] The hydrophilic PEG spacer can also improve the pharmacokinetic profile of the ADC, leading to slower clearance rates and increased plasma concentrations over time.[5]

  • PROTACs: N-(Amino-PEG4)-N-bis(PEG4-Boc) and similar structures are used as versatile linkers in the synthesis of PROTACs.[8] A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[8] The branched nature of the linker allows for precise spatial orientation of the two ligands, optimizing the formation of the ternary complex required for proteasomal degradation.

Reaction Principle: Amine-NHS Ester Coupling

The core reaction involves the nucleophilic attack of the primary amine on the PEG linker onto the carbonyl carbon of the NHS ester. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[9][10]

The reaction is most efficient in a neutral to slightly basic pH range (7.2–9.0).[9][11] Under these conditions, the primary amine is sufficiently deprotonated to act as a potent nucleophile. However, a significant competing reaction is the hydrolysis of the NHS ester, which is also accelerated at higher pH.[9] Therefore, careful control of pH, temperature, and reaction time is essential to maximize the yield of the desired conjugate while minimizing hydrolysis of the NHS ester reagent.[9][12]

// Nodes AminePEG [label="N-(Amino-PEG4)-N-bis(PEG4-Boc)\n(Primary Amine: R-NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NHSEster [label="NHS Ester-Activated Molecule\n(e.g., Drug, Biotin, Fluorophore)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReactionConditions [label="Reaction Conditions\npH 7.2 - 9.0\nRoom Temp or 4°C", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate\n(Transient)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conjugate [label="Stable Amide Bond Formation\n(PEG-Conjugate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS_Byproduct [label="N-Hydroxysuccinimide\n(Leaving Group)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(Competing Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style=rounded]; Inactive_Acid [label="Inactive Carboxylic Acid", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges AminePEG -> Tetrahedral_Intermediate [label="Nucleophilic Attack"]; NHSEster -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Conjugate [label="Collapse & Bond Formation"]; Tetrahedral_Intermediate -> NHS_Byproduct [label="Release"]; ReactionConditions -> AminePEG [style=dashed, arrowhead=none]; ReactionConditions -> NHSEster [style=dashed, arrowhead=none]; NHSEster -> Hydrolysis [label="pH > 7"]; Hydrolysis -> Inactive_Acid; } caption="Reaction mechanism of an NHS ester with a primary amine."

Experimental Protocols

This section provides a detailed protocol for conjugating an NHS ester-activated molecule to N-(Amino-PEG4)-N-bis(PEG4-Boc).

Materials and Reagents
  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • NHS ester-activated molecule (e.g., drug, fluorophore)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[13]

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 8.0 (other non-amine buffers like borate or carbonate are also suitable)[9][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0[9]

  • Purification columns (e.g., Size Exclusion Chromatography, Reverse Phase HPLC)[][15]

Note: NHS esters are highly sensitive to moisture. Reagents should be equilibrated to room temperature before opening and handled in a dry environment to prevent premature hydrolysis.[13][16]

Protocol for Conjugation

This protocol is designed for a small-scale trial reaction and should be optimized for specific molecules.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the NHS ester-activated molecule in anhydrous DMSO or DMF. This should be prepared immediately before use.[13]

    • Prepare a 10 mM stock solution of N-(Amino-PEG4)-N-bis(PEG4-Boc) in the Reaction Buffer.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired volume of the N-(Amino-PEG4)-N-bis(PEG4-Boc) solution.

    • Add a 1.5 to 5-fold molar excess of the NHS ester stock solution to the PEG linker solution. The optimal ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain the solubility of all components.[16]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by LC-MS or TLC.[11][17]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction volume).[9]

    • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.

  • Purification of the Conjugate:

    • The desired conjugate can be purified from excess reagents and byproducts using an appropriate chromatography method.

    • Size Exclusion Chromatography (SEC): Effective for removing low molecular weight byproducts like free NHS and unreacted small molecule NHS esters.[][15]

    • Reverse Phase HPLC (RP-HPLC): Often used for purifying and analyzing peptide or small molecule conjugates, providing high resolution.[]

    • Ion Exchange Chromatography (IEX): Can be used if the conjugate has a different net charge compared to the starting materials.[][18]

// Nodes A [label="Reagent Preparation\n- Dissolve PEG-Amine in Buffer (pH 8.0)\n- Dissolve NHS-Ester in DMSO/DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Initiate Conjugation\n- Mix PEG-Amine and NHS-Ester\n- (1.5x to 5x molar excess of NHS-Ester)\n- Incubate 1-4h at RT", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Monitor Reaction\n(Optional: LC-MS or TLC)", shape=parallelogram]; D [label="Quench Reaction\n- Add Tris or Glycine Buffer\n- Incubate 15-30 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Purification\n- SEC, RP-HPLC, or IEX", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Analysis & Characterization\n- Mass Spectrometry\n- HPLC / UPLC", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label="Upon Completion"]; B -> D [style=dashed, label="If not monitoring"]; D -> E; E -> F; } caption="General workflow for NHS ester conjugation."

Data Presentation: Performance of Branched PEG Linkers

The use of branched PEG linkers can significantly impact the therapeutic efficacy and pharmacokinetic properties of bioconjugates like ADCs. The following tables summarize comparative data for ADCs constructed with branched versus linear PEG linkers.[5]

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of Trastuzumab-MMAE ADCs [5]

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Cell LineIC50 (ng/mL)
Branched (Short)Homogeneous DAR 6SK-BR-311.2
Branched (Long) Homogeneous DAR 6 SK-BR-3 1.2
Heterogeneous (Control)DAR 6SK-BR-31.1
Homogeneous (Control)DAR 2SK-BR-33.5
Data suggests that longer branched linkers can lead to superior cytotoxicity, potentially by reducing steric hindrance and allowing for more efficient payload release.[5]

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice [5]

Linker ConfigurationADC (DAR 8)Clearance (mL/day/kg)AUC (day*µg/mL)
Pendant (Branched-like) T-(P(12x2)-DM1)8 11.8 84.5
LinearT-(L24-DM1)832.131.1
Data indicates that a branched or pendant PEG configuration can provide a superior shielding effect, leading to slower clearance and increased circulation time in vivo compared to a linear linker of equivalent molecular weight.[5]

Visualization of Application

The diagram below illustrates the general concept of how a trifunctional branched linker, post-conjugation and deprotection, can be used to construct a complex ADC, and its subsequent mechanism of action.

// Edge between clusters Linker -> ADC [style=invis]; // Invisible edge for layout } caption="ADC construction and mechanism of action."

References

Application Notes and Protocols for Carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for coupling reactions involving carboxylic acids, a cornerstone of amide bond formation in pharmaceutical and chemical research. Detailed protocols for commonly employed coupling reagents are presented, along with a comparative analysis of their performance.

Introduction

The formation of an amide bond through the coupling of a carboxylic acid and an amine is a fundamental transformation in organic synthesis. This reaction is central to the synthesis of peptides, pharmaceuticals, and a vast array of other complex organic molecules. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[1][3]

This document outlines the principles and practical applications of several widely used coupling reagents, providing detailed experimental protocols and comparative data to assist researchers in selecting the optimal conditions for their specific synthetic challenges.

Common Coupling Reagents and their Mechanisms

A variety of reagents have been developed to facilitate the activation of carboxylic acids. These can be broadly categorized into carbodiimides, and aminium/uronium or phosphonium salts.[3] The fundamental principle behind these reagents is the in situ generation of a highly reactive acyl-intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium salt, which is then susceptible to nucleophilic attack by an amine.

Carbodiimides (e.g., DCC, EDC)

Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are cost-effective and commonly used coupling reagents.[4] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][5] This intermediate can then react with an amine to form the desired amide. A significant drawback of carbodiimides is the potential for racemization of chiral carboxylic acids.[1] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives react with the O-acylisourea to form an active ester, which is less prone to racemization.[3] Another challenge with DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and requires removal by filtration.[6][7] EDC, being water-soluble, offers the advantage of its corresponding urea byproduct being easily removed during an aqueous workup.[7][8]

Aminium/Uronium Salts (e.g., HATU, HBTU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents known for rapid reaction times and minimal racemization.[1][9] HATU, in particular, is valued for its ability to suppress racemization due to the presence of the HOAt moiety in its structure.[9] These reagents activate carboxylic acids to form highly reactive OAt- or OBt-active esters, which then readily react with amines.[9] Aminium and uronium salt-based couplings are typically performed in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[9][10]

Data Presentation: Comparison of Common Coupling Methods

The following table summarizes typical reaction conditions and outcomes for various coupling reagents to facilitate easy comparison. Note that optimal conditions can vary depending on the specific substrates used.

Coupling ReagentAdditiveBaseTypical SolventReaction TimeTemperatureTypical YieldKey Features & Considerations
DCC HOBt-DCM, DMF12-24 hoursRoom TempGoodInsoluble DCU byproduct can simplify purification by filtration.[11]
EDC HOBt/NHSDIPEADCM, DMF1-18 hours0 °C to Room TempHighWater-soluble urea byproduct allows for easy removal during aqueous workup.[4][7]
HATU -DIPEADMF, NMP, DCM30 min - 4 hoursRoom TempHighRapid kinetics and low racemization.[9] Ideal for sterically hindered substrates.[12]
HBTU HOBtDIPEADMF10-60 minutesRoom TempHighEfficient coupling with minimal side reactions.[10]
PyBOP -DIPEADMF, DCM1-12 hoursRoom TempHighEffective for challenging couplings, including N-methylated amino acids.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Coupling

This protocol describes a general method for the coupling of a carboxylic acid and an amine in solution phase using EDC and HOBt.

Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1N HCl or saturated NH4Cl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF or DCM.[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.[4]

  • In a separate flask, dissolve the amine (1.0 equivalent) in the same anhydrous solvent. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA (2-3 equivalents).[4]

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.[4]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[9]

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

    • Filter and concentrate the solvent under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[9]

Protocol 2: General Procedure for HATU Mediated Coupling

This protocol outlines a general procedure for coupling a carboxylic acid and an amine in solution phase using HATU.

Materials:

  • Carboxylic acid

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate (EtOAc)

  • Weak acidic solution (e.g., 1N HCl or saturated NH4Cl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous solvent.[9]

  • Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.[9]

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[9]

  • Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.[9]

  • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[9]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.[9]

    • Wash the organic layer sequentially with a weak acidic solution, saturated sodium bicarbonate solution, and brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]

    • Filter and concentrate the solvent under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[9]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle with HATU

This protocol outlines a general procedure for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using HATU.

Materials:

  • Resin with N-terminal deprotected peptide

  • Fmoc-protected amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.[9]

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.[9]

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 - 5.0 equivalents), HATU (1.9 - 4.5 equivalents), and DIPEA (4.0 - 10.0 equivalents) in DMF.[9]

    • Add the activation mixture to the resin.

    • Shake the reaction vessel at room temperature for 30 minutes to 4 hours.[9]

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.[9]

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[9]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.[9]

Visualizations

Reaction Mechanisms and Workflows

G cluster_0 Carbodiimide (EDC/DCC) Coupling Mechanism A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Highly Reactive) A->C + B Carbodiimide (EDC or DCC) B->C E Amide (R-CO-NHR') C->E + Amine F Urea Byproduct C->F H Active Ester (Less Racemization) C->H + Additive D Amine (R'-NH2) D->E G Additive (HOBt/HOAt) G->H H->E + Amine

Caption: Carbodiimide coupling mechanism with optional additive pathway.

G cluster_1 HATU Coupling Mechanism I Carboxylic Acid (R-COOH) L OAt-Active Ester I->L + HATU + Base J HATU J->L K Base (DIPEA) K->L N Amide (R-CO-NHR') L->N + Amine O Tetramethylurea + HOAt L->O M Amine (R'-NH2) M->N

Caption: HATU-mediated amide bond formation mechanism.

G cluster_2 Solution-Phase Coupling Workflow P Dissolve Carboxylic Acid & Coupling Reagent Q Add Base (if required) P->Q R Pre-activation Q->R S Add Amine R->S T Reaction Monitoring (TLC/LC-MS) S->T U Aqueous Work-up T->U V Purification (Chromatography) U->V

Caption: General workflow for solution-phase amide coupling.

G cluster_3 Solid-Phase Peptide Synthesis (SPPS) Cycle W Swell Resin X Fmoc Deprotection W->X Y Wash Resin X->Y Z Activate Amino Acid (with Coupling Reagent) Y->Z AA Couple to Resin Z->AA AB Wash Resin AA->AB AC Repeat Cycle or Cleave Peptide AB->AC

Caption: Workflow for a single coupling cycle in SPPS.

References

Applications in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins, including those previously considered "undruggable."[1][2][3][4] This approach utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway, to selectively eliminate disease-causing proteins.[1][4][5][6] This document provides detailed application notes on various TPD technologies and their therapeutic uses, alongside comprehensive protocols for key experimental assays.

Application Notes

Targeted protein degradation technologies are rapidly advancing, with several molecules in clinical trials for a range of diseases.[1][6][7][] The core principle involves small molecules that act as bridges, bringing a target protein into proximity with components of the cellular degradation machinery.[1][3]

Technologies for Targeted Protein Degradation

Several distinct technologies have been developed to induce targeted protein degradation:

  • PROteolysis TArgeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][][9] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[][9][10] PROTACs have shown significant promise in oncology, with several candidates in clinical trials.[1][][10]

  • Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, effectively "gluing" them together.[1][3][11] This interaction leads to the target's ubiquitination and subsequent degradation.[12][13][14] The discovery of molecular glues has expanded the scope of TPD to include previously intractable targets.[3][14]

  • Lysosome-Targeting Chimeras (LYTACs): This technology targets extracellular and membrane-bound proteins for degradation. LYTACs consist of a ligand for the target protein linked to a ligand that binds to a lysosome-targeting receptor, leading to the internalization and degradation of the protein in the lysosome.

  • Autophagy-Targeting Chimeras (AUTACs) and Autophagosome-Tethering Compounds (ATTECs): These approaches leverage the autophagy-lysosome pathway to clear protein aggregates and even damaged organelles.[11][15] AUTACs are bifunctional molecules that bind both the target and an autophagy-related protein, while ATTECs act as molecular glues to link the target to autophagosomes.[15]

Therapeutic Applications

TPD holds immense promise across various therapeutic areas:

  • Oncology: This is the most advanced area for TPD, with numerous PROTACs and molecular glues in clinical development for cancers such as breast and prostate cancer.[1][6][][10] These degraders target key oncoproteins, including receptors and transcription factors.[9][16] For instance, ARV-110 targets the androgen receptor in prostate cancer, and ARV-471 targets the estrogen receptor in breast cancer.[1][6][]

  • Neurodegenerative Diseases: The accumulation of misfolded protein aggregates is a hallmark of diseases like Alzheimer's, Parkinson's, and Huntington's.[2][11][17][18] TPD offers a direct strategy to clear these pathological proteins, such as tau, α-synuclein, and mutant huntingtin.[2][17][19]

  • Immunology and Inflammation: TPD can be used to eliminate proteins that drive inflammatory and autoimmune responses.[20][21][22] For example, degraders targeting kinases like IRAK4 and BTK are being investigated for the treatment of autoimmune diseases.[20][22]

  • Infectious Diseases: TPD can be applied to degrade viral proteins essential for replication, offering a novel antiviral strategy.

Quantitative Data for Selected Protein Degraders

The efficacy of protein degraders is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes publicly available data for some well-characterized degraders.

DegraderTarget ProteinE3 LigaseCell LineDC50DmaxReference
ARV-110 Androgen ReceptorVHLVCaP~1 nM>95%[1][23]
ARV-471 Estrogen ReceptorCRBNMCF7~1 nM>90%[1][6][]
MZ1 BRD4VHLHeLa~26 nM>90%[24]
dBET1 BRD4CRBN22Rv1~50 nM>95%[25]
THAL SNS 032 CDK9CRBNMOLT-4<200 nM~90%[26]

Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.[24]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding and applying TPD.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC recycled Ternary->E3 catalytic Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for a PROTAC, leading to ubiquitination and proteasomal degradation of a target protein.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment (with PROTAC/Degrader) start->cell_culture cell_lysis Cell Lysis (with protease/phosphatase inhibitors) cell_culture->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep Sample Preparation (with Laemmli buffer & boiling) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax calculation) detection->analysis end End analysis->end

Caption: Experimental workflow for quantifying protein degradation using Western blotting.

Experimental Protocols

Protocol 1: Quantification of Protein Degradation by Western Blot

This protocol details the steps to assess the degradation of a target protein in cells treated with a degrader molecule.

Materials:

  • Cell culture reagents

  • Degrader compound (e.g., PROTAC) and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[27][28]

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.[29]

    • Prepare serial dilutions of the degrader compound in complete growth medium.

    • Treat cells with varying concentrations of the degrader. Include a vehicle-only control (e.g., 0.1% DMSO).[29]

    • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[29]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.[29]

    • Add lysis buffer with inhibitors and incubate on ice for 30 minutes.[28][29]

    • Scrape the cells and collect the lysate.[29]

    • Centrifuge to pellet cell debris and collect the supernatant.[28][29]

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature proteins.[29]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.[29]

  • Western Blotting:

    • Transfer the separated proteins to a membrane.[29]

    • Block the membrane for 1 hour at room temperature.[29]

    • Incubate with the primary antibody against the target protein overnight at 4°C.[29]

    • Wash the membrane three times with TBST.[29]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

    • Wash the membrane three times with TBST.[29]

    • Probe for a loading control protein to ensure equal loading.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.[24]

    • Quantify band intensities using densitometry software.[24]

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.[24][30]

Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol describes a biophysical method to characterize the formation of the ternary complex (Target-Degrader-E3 Ligase).[31]

Materials:

  • SPR instrument and sensor chips (e.g., SA chip for biotinylated proteins)

  • Purified, high-quality target protein and E3 ligase

  • Degrader compound

  • SPR running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization of E3 Ligase:

    • Activate the sensor chip surface according to the manufacturer's protocol.

    • Immobilize a biotinylated E3 ligase onto the streptavidin-coated sensor chip to a desired response level (e.g., ~100 RU).[31]

    • Block any remaining active sites.

  • Binary Interaction Analysis (Degrader to E3 Ligase):

    • Inject a series of concentrations of the degrader over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the binary binding affinity (KD_binary).[32]

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the degrader.[32]

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).[32]

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is a measure of how the binding of one component influences the binding of the other. It is calculated as: α = KD_binary / KD_ternary.[32]

    • An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

Protocol 3: CRISPR-Mediated Endogenous Tagging for Degradation Studies

This protocol outlines the use of CRISPR/Cas9 to insert a tag (e.g., HaloTag or HiBiT) at the endogenous locus of a target protein, allowing for more physiologically relevant degradation studies.[33][34]

Materials:

  • CRISPR/Cas9 expression plasmids (Cas9 and sgRNA)

  • Donor plasmid containing the tag sequence flanked by homology arms specific to the target gene locus

  • Cell line of interest

  • Transfection reagent

  • Fluorescence-activated cell sorting (FACS) or antibiotic selection reagents

  • Genomic DNA extraction kit

  • PCR primers for genotyping

Methodology:

  • Design and Construction:

    • Design a single guide RNA (sgRNA) that targets a region near the start or stop codon of the target gene.

    • Construct a donor plasmid containing the tag sequence (e.g., HaloTag) flanked by ~500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.

  • Transfection and Selection:

    • Co-transfect the Cas9/sgRNA plasmid and the donor plasmid into the cells.[32]

    • After 48-72 hours, select for successfully edited cells. This can be done by including a selection marker in the donor plasmid or by using FACS to sort for cells expressing a fluorescent reporter co-transfected with the CRISPR components.

  • Clonal Isolation and Expansion:

    • Plate the selected cells at a very low density to allow for the growth of single-cell-derived colonies.

    • Pick individual colonies and expand them in separate plates.

  • Validation of Knock-in:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR using primers that flank the insertion site to confirm the correct integration of the tag.

    • Sequence the PCR product to verify the in-frame insertion of the tag.

    • Confirm the expression of the tagged protein by Western blot using an antibody against the tag or the target protein.

  • Degradation Assays:

    • The generated cell line expressing the endogenously tagged protein can now be used in degradation assays, such as those utilizing NanoBRET for real-time monitoring of protein levels.[25] This provides a more accurate representation of degrader activity compared to overexpression systems.[35]

References

Application Notes and Protocols for Bioconjugation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

Polyethylene glycol (PEG) linkers are invaluable tools in bioconjugation, serving as flexible, hydrophilic spacers to connect therapeutic agents, proteins, or imaging agents to other biomolecules.[1] The process of covalently attaching PEG chains, known as PEGylation, is a cornerstone of biopharmaceutical development. It enhances the therapeutic efficacy and safety of drugs by improving solubility, increasing stability, prolonging circulation half-life, and reducing immunogenicity.[2][3][4] PEG linkers can be linear or branched and are functionalized with reactive groups to target specific moieties on biomolecules.[2][3][4]

Choosing the Right PEG Linker

The selection of an appropriate PEG linker is critical for successful bioconjugation and depends on the target molecule and the desired properties of the final conjugate.[2] Key considerations include the functional groups available on the target biomolecule, the desired length and flexibility of the PEG spacer, and the stability of the resulting linkage under physiological conditions.[1]

Table 1: Common PEG Linker Functional Groups and Their Targets

PEG Linker Functional GroupTarget Biomolecule Functional GroupResulting LinkageOptimal pH for Reaction
N-Hydroxysuccinimide (NHS) EsterPrimary Amines (-NH2) on lysines, N-terminusAmide bond7.0 - 9.0[2][5]
MaleimideThiols/Sulfhydryls (-SH) on cysteinesThioether bond6.5 - 7.5[2]
Azide/AlkyneAlkyne/Azide (Click Chemistry)Triazole ringVaries (often near neutral)
Aldehyde/KetoneHydrazide/AminooxyHydrazone/Oxime bond~4.5 - 7.0
CarboxylateAmines (with carbodiimide activation)Amide bond4.5 - 6.0

Experimental Workflow for Bioconjugation

The general workflow for bioconjugation with PEG linkers involves several key steps, from preparation of the biomolecule and PEG linker to the purification and characterization of the final conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization A Biomolecule Preparation (e.g., protein purification, buffer exchange) C Bioconjugation Reaction (mixing biomolecule and PEG linker under optimal conditions) A->C B PEG Linker Preparation (dissolution in appropriate solvent) B->C D Purification of Conjugate (e.g., SEC, IEX, Dialysis) C->D E Characterization of Conjugate (e.g., SDS-PAGE, Mass Spectrometry, HPLC) D->E

Caption: General workflow for a typical bioconjugation experiment.

Protocol 1: Amine-Reactive PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of a PEG-NHS ester to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • PEG-NHS Ester reagent

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[5][6] Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction.[5][6][7]

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.[7] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[5][6][7]

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5][6][7]

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[2][9][10][]

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight, and by mass spectrometry to confirm the degree of PEGylation.

Table 2: Typical Reaction Conditions for NHS Ester PEGylation

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (PEG:Protein)10:1 to 50:1The optimal ratio should be determined empirically.
pH7.2 - 8.5[1]Higher pH increases the reactivity of primary amines but also the rate of NHS ester hydrolysis.
Temperature4°C - 25°CLower temperatures can minimize protein degradation.
Reaction Time30 - 120 minutesLonger times may be needed for less reactive proteins.

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol details the site-specific conjugation of a PEG-Maleimide to free thiol groups (cysteines) on a protein.

Materials:

  • Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • PEG-Maleimide reagent

  • Reducing agent (e.g., TCEP or DTT), if necessary to reduce disulfide bonds

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Protein Preparation: Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5.[2] If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the reducing agent before adding the PEG-Maleimide.

  • PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.

  • Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide to the protein solution.[12][13]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[12][13]

  • Purification: Purify the conjugate from unreacted PEG-Maleimide using size-exclusion chromatography or dialysis.[2][12]

  • Characterization: Confirm successful conjugation and assess purity using SDS-PAGE, SEC, and mass spectrometry.[2]

Table 3: Typical Reaction Conditions for Maleimide PEGylation

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLDependent on protein solubility and stability.
Molar Ratio (PEG:Protein)10:1 to 20:1[12][13]Excess PEG-Maleimide drives the reaction to completion.
pH6.5 - 7.5[2]This pH range favors the specific reaction with thiols over hydrolysis of the maleimide group.
Temperature4°C - 25°CReaction is typically faster at room temperature.
Reaction Time2 - 16 hours[12][13]The required time depends on the reactivity of the specific cysteine residue.

Protocol 3: Bioorthogonal PEGylation using Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers highly specific and efficient bioconjugation.[14][15] This protocol outlines a general approach for SPAAC using a DBCO-PEG linker.

Materials:

  • Azide-modified biomolecule in a suitable buffer

  • DBCO-PEG linker

  • Purification system

Procedure:

  • Biomolecule Preparation: Prepare the azide-modified biomolecule in a compatible buffer.

  • DBCO-PEG Linker Preparation: Dissolve the DBCO-PEG linker in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Reaction: Add a 2- to 10-fold molar excess of the DBCO-PEG linker to the azide-modified biomolecule.

  • Incubation: Incubate the reaction mixture for 1-12 hours at room temperature. The reaction progress can be monitored by a suitable analytical technique (e.g., HPLC).

  • Purification: Purify the conjugate to remove any unreacted DBCO-PEG linker.

  • Characterization: Characterize the final conjugate using methods such as mass spectrometry and HPLC to confirm successful conjugation.

G cluster_reactants Reactants cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product A Azide-Modified Biomolecule C Mixing and Incubation (No Catalyst Required) A->C B DBCO-PEG Linker B->C D PEGylated Bioconjugate (Stable Triazole Linkage) C->D

Caption: Workflow for copper-free Click Chemistry (SPAAC).

Applications in Drug Development

PEGylation is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[16][17]

  • Increased Half-Life: The increased hydrodynamic size of PEGylated drugs reduces renal clearance, leading to a longer circulation time in the bloodstream.[2]

  • Enhanced Stability: PEG chains can protect the conjugated molecule from enzymatic degradation, thereby increasing its stability in biological environments.[2]

  • Reduced Immunogenicity: The PEG linker can mask antigenic sites on the surface of a therapeutic protein, reducing its recognition by the immune system.[16]

  • Improved Solubility: PEG's hydrophilic nature significantly increases the solubility of hydrophobic drugs.[2]

PEGylated linkers are crucial in the development of antibody-drug conjugates (ADCs), where they connect a potent cytotoxic drug to a monoclonal antibody that targets cancer cells.[16] The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety.[16]

Purification and Characterization

Purification is a critical step to remove unreacted reagents and byproducts from the PEGylated conjugate.[] Common techniques include:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, making it effective for removing unreacted, smaller PEG linkers.[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of different PEGylated species.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity.[]

Characterization of the final conjugate is essential to confirm the success of the PEGylation reaction and to determine the degree of PEGylation. Common characterization methods include:

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the PEGylated protein.

  • Mass Spectrometry (e.g., MALDI-TOF): To determine the precise molecular weight and the number of attached PEG chains.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and heterogeneity of the conjugate.

Conclusion

Bioconjugation with PEG linkers is a versatile and powerful strategy for enhancing the therapeutic properties of biomolecules. Careful selection of the PEG linker and optimization of the reaction conditions are essential for successful conjugation. The detailed protocols and guidelines provided in these application notes serve as a starting point for researchers to develop and optimize their specific PEGylation processes.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-(Amino-PEG4)-N-bis(PEG4-Boc) reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Amino-PEG4)-N-bis(PEG4-Boc) and similar branched PEG linkers. The information is designed to help you diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-PEG4)-N-bis(PEG4-Boc) and what are its primary applications?

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a branched, trifunctional polyethylene glycol (PEG) linker. It features a central nitrogen atom to which three PEG4 arms are attached. One arm terminates in a primary amine, while the other two are capped with Boc (tert-butyloxycarbonyl) protected amines.[1][2] This structure is particularly useful in bioconjugation and drug delivery for creating complex architectures, such as antibody-drug conjugates (ADCs) or PROTACs.[3] The free amine allows for immediate conjugation to a molecule of interest, while the Boc-protected amines can be deprotected in a subsequent step to introduce additional functionalities.[1]

Q2: What are the most common causes of low yield in reactions involving this linker?

Low yields in the synthesis and subsequent use of N-(Amino-PEG4)-N-bis(PEG4-Boc) can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate molar ratio of reactants.

  • Side Reactions: Competing reactions, such as the formation of over-alkylated products or reaction with residual water, can consume starting materials and reduce the yield of the desired product.

  • Steric Hindrance: The branched nature of the PEG linker can create steric hindrance, slowing down the reaction rate and potentially preventing the reaction from reaching completion.[4]

  • Product Degradation: The product may be unstable under the reaction or purification conditions, leading to degradation and loss of yield.

  • Purification Challenges: The high polarity and potential for product heterogeneity in PEGylated compounds can make purification difficult, leading to product loss during this stage.[5]

Q3: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a common method for monitoring the progress of organic reactions. For PEGylated compounds, which are often highly polar, a polar mobile phase will likely be required.[5] Since the PEG linker itself may not be UV-active, visualization can be achieved using an iodine chamber or specific staining reagents.[5]

Troubleshooting Guide

Low yields can be frustrating, but a systematic approach to troubleshooting can often identify the root cause. The following sections provide guidance on common issues and their potential solutions.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Troubleshooting Low Yield in N-(Amino-PEG4)-N-bis(PEG4-Boc) Reactions start Low Yield Observed check_reaction_completion 1. Verify Reaction Completion (TLC, LC-MS) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Analysis shows unreacted starting material complete_reaction Reaction Complete check_reaction_completion->complete_reaction Analysis shows no starting material optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Adjust stoichiometry incomplete_reaction->optimize_conditions Yes yield_improved Yield Improved optimize_conditions->yield_improved check_side_products 2. Analyze for Side Products (LC-MS, NMR) complete_reaction->check_side_products side_products_present Side Products Detected check_side_products->side_products_present Unexpected peaks observed no_side_products No Significant Side Products check_side_products->no_side_products Clean reaction profile modify_reaction Modify Reaction Strategy: - Use anhydrous solvents - Adjust pH - Consider alternative protecting groups side_products_present->modify_reaction Yes modify_reaction->yield_improved evaluate_purification 3. Evaluate Purification Strategy no_side_products->evaluate_purification purification_issue Product Loss During Purification evaluate_purification->purification_issue Mass balance is low after purification optimize_purification Optimize Purification: - Use appropriate chromatography (RP-HPLC, IEX) - Adjust gradient/mobile phase - Minimize work-up steps purification_issue->optimize_purification Yes optimize_purification->yield_improved

Caption: A logical workflow for troubleshooting low yields.

Table: Impact of Reaction Parameters on Yield
ParameterPotential Impact on YieldRecommendations for Optimization
Reaction Time Insufficient time can lead to incomplete reactions.Monitor the reaction by TLC or LC-MS to determine the optimal time. For sterically hindered reactions, longer times may be necessary.
Temperature Higher temperatures can increase reaction rates but may also promote side reactions or product degradation.Start at room temperature and gradually increase if the reaction is slow. Monitor for the appearance of degradation products.
Stoichiometry An incorrect molar ratio of reactants can result in unreacted starting material and lower yields.A slight excess of the less complex reagent may be beneficial. Perform small-scale trials to determine the optimal ratio.
Solvent The choice of solvent can affect the solubility of reactants and the reaction rate.Use anhydrous solvents to prevent hydrolysis of reagents. Solvents like DMF, DMSO, or DCM are often suitable for PEG chemistry.[1]
pH The pH can influence the nucleophilicity of amines and the stability of protecting groups.For reactions involving amines, a slightly basic pH is often optimal. Avoid strongly acidic or basic conditions that could cleave the PEG linker or Boc group.

Experimental Protocols

Diagram: General Synthetic Workflow

SyntheticWorkflow General Synthetic Workflow for Branched PEG Linkers start_material Trifunctional Core (e.g., tris(2-aminoethyl)amine) pegylation PEGylation of two amines with Boc-protected PEG reagent start_material->pegylation intermediate Intermediate with one free amine and two Boc-protected PEG arms pegylation->intermediate final_pegylation PEGylation of the remaining amine with a different PEG reagent (optional) intermediate->final_pegylation final_product Final Trifunctional PEG Linker final_pegylation->final_product purification Purification (e.g., Chromatography) final_product->purification

Caption: A simplified workflow for synthesizing trifunctional PEG linkers.

Representative Protocol for Boc Protection of a Trifunctional Amine

This protocol outlines a general procedure for the Boc protection of two of the three primary amines of a trifunctional core, which is a key step in the synthesis of N-(Amino-PEG4)-N-bis(PEG4-Boc).

Materials:

  • Trifunctional amine core (e.g., tris(2-aminoethyl)amine)

  • Boc-PEG4-NHS ester (or other activated Boc-PEG4 reagent)

  • Anhydrous, amine-free solvent (e.g., DMF or DCM)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Quenching reagent (e.g., a small amount of water or ammonium chloride solution)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Dissolution: Dissolve the trifunctional amine core in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the tertiary amine base to the solution. The amount will depend on the specific reaction, but typically 1.1 to 1.5 equivalents per amine to be reacted are used.

  • Reagent Addition: Slowly add a solution of the Boc-PEG4-NHS ester in the same solvent to the reaction mixture. To favor the formation of the di-substituted product, use approximately 2.0-2.2 equivalents of the Boc-PEG4 reagent.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Quenching: Once the desired product is formed, quench the reaction by adding a small amount of a suitable quenching reagent.

  • Work-up: Remove the solvent under reduced pressure. The crude product can then be dissolved in an appropriate solvent for purification.

  • Purification: Purify the product using a suitable chromatography method. Given the polar nature of the product, reverse-phase HPLC (RP-HPLC) or ion-exchange chromatography (IEX) may be more effective than normal-phase silica gel chromatography.[5]

Note: This is a generalized protocol. The specific conditions, including stoichiometry, reaction time, and temperature, will need to be optimized for your specific starting materials and desired outcome.

By systematically addressing potential issues and carefully optimizing reaction and purification conditions, researchers can significantly improve the yield and purity of their N-(Amino-PEG4)-N-bis(PEG4-Boc) reactions.

References

Technical Support Center: Purification of N-(Amino-PEG4)-N-bis(PEG4-Boc) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(Amino-PEG4)-N-bis(PEG4-Boc) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of these versatile PEG linkers.

Frequently Asked Questions (FAQs)

Q1: What is the structure of N-(Amino-PEG4)-N-bis(PEG4-Boc) and what are its reactive groups?

A1: N-(Amino-PEG4)-N-bis(PEG4-Boc) is a branched polyethylene glycol (PEG) linker. It features a terminal primary amine group (-NH2) and two terminal tert-butyloxycarbonyl (Boc) protected amine groups.[1][2] The primary amine is reactive with entities like carboxylic acids and activated NHS esters. The Boc-protected amines can be deprotected under acidic conditions to reveal primary amines for further conjugation.[1][3]

Q2: What are the main challenges when purifying conjugates of this linker?

A2: The primary challenges stem from the properties of the PEG linker itself and the presence of multiple reactive groups. Common issues include:

  • High Polarity: The PEG chain imparts high polarity, which can lead to issues like streaking in normal-phase chromatography.[4]

  • Lack of a Strong UV Chromophore: The basic PEG structure does not have a strong UV absorbance, making detection by standard HPLC-UV methods challenging.[4][]

  • Product Heterogeneity: The synthesis can result in a mixture of the desired product, unreacted starting materials, and side products from incomplete reactions.

  • Premature Boc Deprotection: The Boc groups can be sensitive to acidic conditions, potentially leading to unintended deprotection during purification.[6]

Q3: How can I monitor the progress of my conjugation reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. Due to the high polarity of the PEG linker, a polar mobile phase will likely be required. To visualize the spots, as PEG linkers are often not UV-active, staining with iodine, potassium permanganate (KMnO4), or ninhydrin (for free amines) is recommended.[4] For more detailed analysis, techniques like HPLC-MS, and NMR are invaluable for confirming conjugation.[7][8]

Q4: What are the recommended storage conditions for N-(Amino-PEG4)-N-bis(PEG4-Boc) and its conjugates?

A4: It is recommended to store the linker at -20°C.[1][2] The optimal storage conditions for the conjugate will depend on the nature of the molecule it is attached to, but generally, storage at -20°C or -80°C in a suitable buffer is advisable to maintain stability.

Troubleshooting Guides

Low Yield of the Desired Conjugate
Potential Cause Recommended Solution
Incomplete Reaction Optimize reaction conditions such as reaction time, temperature, and molar ratio of reactants. Use analytical techniques like HPLC or LC-MS to monitor the reaction to completion.[7]
Side Reactions Ensure the pH of the reaction is controlled to favor the desired conjugation. For reactions involving the primary amine, maintain a pH of 7-9 for NHS ester chemistry.[9]
Loss During Purification Choose an appropriate purification method. Due to the linker's polarity, reverse-phase chromatography might be more suitable than normal-phase. Optimize the gradient and mobile phase to ensure good separation and recovery.
Instability of the Conjugate If the conjugated molecule is sensitive, perform purification steps at low temperatures (e.g., 4°C) and use stabilizing buffers.[10]
Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting Steps
Unreacted N-(Amino-PEG4)-N-bis(PEG4-Boc) Insufficient amount of the molecule to be conjugated or suboptimal reaction conditions.Increase the molar excess of the molecule to be conjugated. Optimize reaction time and temperature.
Unreacted molecule to be conjugated Insufficient amount of the PEG linker or inefficient activation (if applicable).Increase the molar excess of the PEG linker. Ensure activation reagents (e.g., EDC/NHS) are fresh and active.
Partially Deprotected Conjugate Exposure to acidic conditions during reaction or purification.Maintain a neutral or slightly basic pH during the reaction and purification. If acidic conditions are unavoidable, consider using a more acid-stable protecting group if possible for future syntheses.
Aggregates The PEGylation may have altered the stability of the conjugated molecule, or purification conditions are too harsh.Optimize the purification buffer (pH, ionic strength). For Size Exclusion Chromatography (SEC), consider reducing the flow rate.[10] Perform purification at a lower temperature.

Experimental Protocols

General Protocol for Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for purifying PEGylated conjugates by separating molecules based on their hydrophobicity.[11][12]

  • Column Selection: A C18 or C8 stationary phase column is generally suitable.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Note: If the Boc groups are sensitive to the acidity of TFA, a neutral pH buffer system can be used, such as an ammonium acetate or phosphate buffer, with acetonitrile as the organic modifier.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a compatible solvent like DMSO or DMF.[13] Filter the sample through a 0.22 µm syringe filter.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 95%) over a suitable time (e.g., 20-40 minutes) to elute the conjugate.

    • Hold at a high percentage of Mobile Phase B to wash the column.

    • Return to the initial conditions to re-equilibrate the column.

  • Detection: As the PEG linker lacks a strong chromophore, detection can be challenging.[] Consider using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) for detection.[][14]

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak and confirm the purity and identity using analytical techniques like LC-MS and NMR.[7]

General Protocol for Boc Deprotection

The Boc groups are typically removed under acidic conditions to yield the free amine.[3][6]

  • Reagent Preparation: Prepare a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A common concentration is 20-50% TFA (v/v).[6]

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add the TFA/DCM solution to the reaction mixture.

  • Reaction Monitoring: Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed. Reaction times can range from 30 minutes to a few hours.[6]

  • Workup:

    • Evaporate the DCM and TFA under reduced pressure.

    • The resulting deprotected product, often as a TFA salt, can be further purified. Precipitation by adding a non-polar solvent like diethyl ether can be effective.[6]

    • Alternatively, if the product is not water-soluble, an aqueous workup involving washing with a basic solution (e.g., saturated sodium bicarbonate) can be performed to neutralize the acid.[6]

Visualizations

G Workflow for Conjugation and Purification cluster_0 Conjugation cluster_1 Purification cluster_2 Deprotection & Final Purification A N-(Amino-PEG4)-N-bis(PEG4-Boc) D Conjugation Reaction A->D B Target Molecule (e.g., with COOH) C Activation (e.g., EDC/NHS) B->C C->D E Crude Product D->E F RP-HPLC Purification E->F G Pure Boc-Protected Conjugate F->G H Boc Deprotection (e.g., TFA/DCM) G->H I Crude Deprotected Conjugate H->I J Final Purification (e.g., RP-HPLC or SEC) I->J K Pure Deprotected Conjugate J->K

Caption: A general experimental workflow for conjugation, purification, and deprotection.

G Troubleshooting Logic for Low Yield A Low Yield of Desired Conjugate B Check Reaction Completion (TLC, LC-MS) A->B C Incomplete Reaction B->C Negative E Analyze Purity of Starting Materials B->E Positive D Optimize Reaction Conditions: - Time - Temperature - Molar Ratios C->D F Impure Starting Materials E->F Negative H Assess Purification Method E->H Positive G Purify Starting Materials F->G I Product Loss During Purification H->I Inefficient J Optimize Purification: - Different Chromatography Mode - Adjust Gradient/Mobile Phase - Check for Product Instability I->J

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimizing Boc Deprotection from PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of Boc deprotection from PEG linkers and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc deprotection?

The tert-butoxycarbonyl (Boc) protecting group is cleaved through acidolysis.[1] A strong acid protonates the carbonyl oxygen of the Boc group, leading to the formation of a reactive tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[2][3]

Q2: Which are the most common acidic reagents for Boc deprotection?

Trifluoroacetic acid (TFA) is the most common reagent used for Boc deprotection.[1][4] It is typically used in concentrations ranging from 20-50% in a solvent like dichloromethane (DCM).[1][5] Another common reagent is 4M hydrochloric acid (HCl) in 1,4-dioxane.[1]

Q3: Why are scavengers necessary during Boc deprotection?

The deprotection reaction generates a reactive tert-butyl cation.[2] This cation can alkylate nucleophilic residues on your molecule of interest, such as tryptophan, methionine, cysteine, and tyrosine, leading to unwanted side products.[2] Scavengers are added to the reaction mixture to "trap" these carbocations.[2]

Q4: What are some common scavengers and their applications?

Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1][4] A widely used mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[1][2] The choice of scavenger depends on the sensitive residues present in your molecule.[2] For instance, thioanisole is particularly effective in protecting methionine residues.[1][2]

Q5: How can I monitor the progress of the deprotection reaction?

The progress of the reaction can be monitored using several techniques:

  • Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product (which will have a lower Rf value).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction, allowing for quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the singlet peak corresponding to the tert-butyl protons of the Boc group at approximately 1.4 ppm can be monitored.[1][6]

Troubleshooting Guide

Issue 1: My Boc deprotection is incomplete.

  • Possible Cause: Insufficient Acid Strength or Concentration.

    • Solution: The Boc group is cleaved by acid, and if the acid is too weak or its concentration too low, the reaction may not go to completion.[1] Consider increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or switching to a stronger acid system like 4M HCl in 1,4-dioxane.[1]

  • Possible Cause: Inadequate Reaction Time or Temperature.

    • Solution: Deprotection is a kinetic process.[1] If the reaction time is too short or the temperature too low, the reaction may not be complete. While many deprotections occur at room temperature within 1-2 hours, some substrates may require longer reaction times.[1][5] Monitor the reaction progress to determine the optimal time.

  • Possible Cause: Steric Hindrance.

    • Solution: The bulky nature of PEG chains, especially for high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine.[1] In such cases, extending the reaction time or using a higher concentration of acid may be necessary.[1] Using a longer PEG linker might also help reduce steric hindrance at the reaction site.[5]

  • Possible Cause: Poor Solubility.

    • Solution: Ensure that your PEGylated compound is fully soluble in the chosen solvent. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]

Issue 2: I am observing significant side product formation.

  • Possible Cause: Alkylation by Tert-butyl Cation.

    • Solution: This is a common issue caused by the tert-butyl cation generated during deprotection reacting with nucleophilic residues (e.g., Trp, Met, Cys, Tyr) in your molecule.[2][4] Incorporate scavengers into your deprotection cocktail to trap the carbocations.[2][4] A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2]

  • Possible Cause: Cleavage of Other Acid-Labile Groups.

    • Solution: If your molecule contains other acid-sensitive protecting groups or linkers (e.g., ester bonds), they may be cleaved under the strong acidic conditions required for Boc deprotection.[7] In such cases, consider using milder deprotection conditions. One study showed that while TFA in DCM provided complete deprotection in 30 minutes, it also resulted in a 10-20% loss of ester bonds, whereas HCl in EtOAc, though slower (6 hours), did not cleave the ester bonds.[7] An alternative is using oxalyl chloride in methanol, which has been shown to be effective for N-Boc deprotection in the presence of other acid-labile groups.[8]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Trifluoroacetic Acid (TFA)95% (with scavengers)-1 - 4 hoursRoom Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp

Data compiled from multiple sources.[1]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]

  • If necessary, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Co-evaporate with toluene (3 times) to remove residual TFA.[1]

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Work-up and Isolation of the Deprotected Product

  • Evaporation of Acid: For volatile acids like TFA, removal under reduced pressure (rotoevaporation) is effective. Co-evaporation with a solvent like toluene can help eliminate residual traces.[1]

  • Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture.[1][5]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]

  • Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be utilized to remove the acid and isolate the free amine.[1]

Visualizations

Boc_Deprotection_Mechanism Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Protected_Amine Boc-NH-R Protonated_Boc Protonated Boc Group Boc_Protected_Amine->Protonated_Boc + H+ Acid H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Elimination tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Deprotected_Amine R-NH2 Carbamic_Acid->Deprotected_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

Experimental_Workflow Experimental Workflow for Boc Deprotection Start Start: Boc-Protected PEG Linker Dissolve Dissolve in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reagents Add TFA and Scavengers Cool->Add_Reagents React Stir at 0°C to RT Add_Reagents->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Work-up & Isolation Monitor->Workup Reaction Complete End End: Deprotected PEG Linker Workup->End

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Tree Troubleshooting Boc Deprotection Start Problem with Deprotection Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check Conversion Side_Products Side Products Observed? Start->Side_Products Check Purity Increase_Acid Increase Acid Concentration/Strength Incomplete_Reaction->Increase_Acid Yes Increase_Time Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time Yes Add_Scavengers Add Scavengers (TIS, Water, etc.) Side_Products->Add_Scavengers Yes, Alkylation Milder_Conditions Use Milder Conditions (e.g., HCl/EtOAc) Side_Products->Milder_Conditions Yes, Other Groups Cleaved

Caption: Decision tree for troubleshooting Boc deprotection.

References

Common side reactions with branched PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using branched polyethylene glycol (PEG) linkers in bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete or Low-Yield Conjugation

Q1: My conjugation reaction with a branched PEG linker shows low efficiency. What are the potential causes and how can I improve the yield?

A1: Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions, steric hindrance, and issues with the reagents.

Troubleshooting Steps:

  • Optimize Reaction Conditions: The efficiency of PEGylation is highly dependent on factors like pH, temperature, reaction time, and the molar ratio of PEG linker to the protein or molecule.[1][2] It's crucial to tailor these parameters for each specific conjugation. For instance, N-hydroxysuccinimide (NHS) esters react optimally with primary amines at a pH of 7-9, while maleimide chemistry for thiol conjugation is most efficient between pH 6.5 and 7.5.[3][4]

  • Address Steric Hindrance: The three-dimensional structure of branched PEG linkers can physically block the reactive sites on the target molecule, a phenomenon known as steric hindrance.[5][6] If steric hindrance is suspected, consider using a longer linear PEG linker to create more space between the branched structure and the conjugation site.[7]

  • Verify Reagent Quality and Concentration: Ensure the PEG linker and your target molecule are of high purity and at the correct concentrations. The molar ratio of the PEG reagent to the protein is a critical parameter that influences the degree of PEGylation.[8] An excess of the PEG linker is often used to drive the reaction to completion, but this needs to be optimized to avoid unwanted multi-PEGylated species.[1]

  • Check for Reactive Group Inactivation: For thiol-specific conjugations (e.g., with maleimide-functionalized PEGs), ensure that the cysteine residues on your protein are in a reduced state (free sulfhydryl groups). Disulfide bonds can be reduced using agents like TCEP or DTT prior to conjugation.[5]

Experimental Protocol: Optimizing NHS-Ester-PEG Conjugation to a Protein

This protocol provides a general framework for conjugating an NHS-ester functionalized branched PEG linker to primary amines (e.g., lysine residues) on a protein.

  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH between 7 and 9 (e.g., phosphate-buffered saline, PBS).

  • PEG Linker Preparation: Immediately before use, dissolve the branched PEG-NHS ester in a dry, anhydrous solvent like DMSO to create a stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG linker to the protein solution. Mix gently to ensure homogeneity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.

  • Quenching (Optional): To terminate the reaction, a quenching buffer (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.[5]

Issue 2: Aggregation of the Conjugate

Q2: I'm observing aggregation and precipitation of my biomolecule after conjugation with a branched PEG linker. Why is this happening and how can I prevent it?

A2: Aggregation is a common issue, particularly when conjugating hydrophobic payloads or using high drug-to-antibody ratios (DARs) with branched linkers.[7][9] The increased local concentration of hydrophobic molecules on the surface of the biomolecule can lead to intermolecular interactions and aggregation.

Troubleshooting Steps:

  • Incorporate Hydrophilic Spacers: Introducing a hydrophilic chain, such as a shorter linear PEG, between the branched core and the payload can help to mitigate aggregation by increasing the overall hydrophilicity of the conjugate.[9]

  • Optimize Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates (ADCs), a high DAR can increase the propensity for aggregation.[7] It may be necessary to use a branched linker with fewer arms or adjust the stoichiometry of the reaction to achieve a lower, more soluble DAR.

  • Modify the Linker Architecture: The design of the branched linker itself plays a crucial role. Studies have shown that the length and composition of the spacer arms can significantly impact the solubility and aggregation tendency of the final conjugate.[7]

  • Screen Formulation Buffers: The choice of buffer, including its pH and the presence of excipients, can influence the stability of the PEGylated product. Screening different buffer conditions can help identify a formulation that minimizes aggregation.

Data on Linker Architecture and Aggregation

Linker ArchitectureKey FindingReference
Branched peptide-doxorubicin linkersHighly prone to noncovalent, dimeric aggregation.[9]
Introduction of a methoxytriethylene glycol chainEliminated or greatly reduced aggregation in immunoconjugates.[9]
Short branched linkers in high DAR ADCsCan lead to a local increase in hydrophobicity, causing aggregation.[7]
Pendant PEG configurationCan lead to more favorable pharmacokinetics and reduced aggregation compared to linear counterparts.[10]
Issue 3: Steric Hindrance Affecting Biological Activity

Q3: The biological activity of my protein is significantly reduced after PEGylation with a branched linker. How can I address this?

A3: The bulky nature of branched PEG linkers can shield the active site of a protein or interfere with its binding to a receptor, leading to a loss of biological activity.[6][11]

Troubleshooting Steps:

  • Site-Specific Conjugation: If possible, employ site-specific conjugation methods to attach the PEG linker to a region of the protein that is distant from the active or binding site.[12]

  • Optimize Linker Length: The length of the spacer arms on the branched linker is a critical parameter. A linker that is too short can cause steric hindrance, while a longer linker may provide the necessary flexibility and distance to preserve activity.[7] One study found that a shorter branched linker in an ADC was an order of magnitude less potent than a longer version, likely due to steric hindrance affecting enzyme cleavage of the linker.[7]

  • Consider a Different Linker Architecture: In some cases, a linear PEG linker may be a more suitable alternative to a branched one if steric hindrance is a major concern.[6] The choice between linear and branched architectures often involves a trade-off between maximizing payload and maintaining biological function.[13]

  • Protect the Active Site: During the conjugation reaction, the active site of the protein can be protected by using a reversible inhibitor or by optimizing the reaction pH to minimize non-specific binding.[11]

Diagram: Troubleshooting Logic for Reduced Biological Activity

Start Reduced Biological Activity Observed Q1 Is site-specific conjugation possible? Start->Q1 A1_Yes Perform site-specific conjugation away from active site Q1->A1_Yes Yes A1_No Optimize linker length Q1->A1_No No End Biological Activity Restored/Improved A1_Yes->End Q2 Is the linker length optimized? A1_No->Q2 A2_Yes Consider alternative linker architecture (e.g., linear PEG) Q2->A2_Yes Yes A2_No Test linkers with varying spacer arm lengths Q2->A2_No No Protect Protect active site during conjugation A2_Yes->Protect A2_No->End Protect->End

Caption: Troubleshooting workflow for reduced biological activity.

Issue 4: Hydrolysis of the Linker

Q4: My PEGylated conjugate appears to be unstable and is degrading over time. Could the branched PEG linker be hydrolyzing?

A4: Yes, the stability of the linkage between the PEG and the biomolecule is crucial. Some linkages are susceptible to hydrolysis, which can lead to the premature release of the conjugated molecule.

Troubleshooting Steps:

  • Evaluate Linker Chemistry: The type of chemical bond used for conjugation determines its stability. For example, ester bonds are more prone to hydrolysis than amide or thioether bonds.[14][15] If stability is a concern, choose a linker with a more stable chemistry.

  • Control pH and Temperature: The rate of hydrolysis is often influenced by pH and temperature. Storing the conjugate at an optimal pH and lower temperature can help to minimize degradation.

  • Analytical Characterization: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to monitor the stability of the conjugate over time and identify any degradation products.[12][16]

Diagram: Experimental Workflow for Conjugate Characterization

Start PEGylation Reaction Mixture Purification Purification (e.g., SEC, Dialysis) Start->Purification Characterization Characterization Purification->Characterization HPLC HPLC Analysis Characterization->HPLC Purity & Quantity MS Mass Spectrometry Characterization->MS Molecular Weight & Structure SEC Size-Exclusion Chromatography Characterization->SEC Aggregation & Size End Characterized Conjugate HPLC->End MS->End SEC->End

Caption: Workflow for purification and characterization of PEGylated conjugates.

Analytical Methods for Characterization

A combination of analytical techniques is often necessary for the comprehensive characterization of PEGylated proteins.[12]

Analytical TechniquePurposeReference
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the PEGylated conjugate from free PEG and unreacted protein.[12]
Mass Spectrometry (MS) Determination of the accurate average molecular weight and the degree of PEGylation.[12]
Size-Exclusion Chromatography (SEC) Analysis of high molecular weight PEGylated proteins and detection of aggregates.[17]
Charged Aerosol Detection (CAD) Quantification of PEG and PEGylation reagents that lack a UV chromophore.[3]
Liquid Chromatography-Mass Spectrometry (LC/MS) Characterization of PEGylated peptides and their degradation products in biological matrices.[16]

References

N-(Amino-PEG4)-N-bis(PEG4-Boc) stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of N-(Amino-PEG4)-N-bis(PEG4-Boc).

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for N-(Amino-PEG4)-N-bis(PEG4-Boc)?

A1: For long-term stability, N-(Amino-PEG4)-N-bis(PEG4-Boc) should be stored at -20°C.[1][2][3][4][5] To prevent degradation from moisture and oxidation, it is also recommended to store the compound under a dry, inert atmosphere (e.g., argon or nitrogen) and protected from light.[6]

Q2: How should I handle the compound upon receiving it?

A2: The compound is typically shipped at ambient temperature.[1][3][4][5] Upon receipt, it is crucial to promptly store it at the recommended -20°C for long-term use.

Q3: In which solvents is N-(Amino-PEG4)-N-bis(PEG4-Boc) soluble?

A3: N-(Amino-PEG4)-N-bis(PEG4-Boc) is soluble in a variety of common laboratory solvents, including water, DMSO (dimethyl sulfoxide), DCM (dichloromethane), and DMF (dimethylformamide).[1][3][4][5]

Q4: What is the primary function of the Boc protecting groups in this molecule?

A4: The two N-Boc (tert-butyloxycarbonyl) groups serve as protecting groups for the terminal amine functionalities.[3] This protection prevents unwanted side reactions during the conjugation of the primary amine. The Boc groups can be removed under acidic conditions to expose the reactive amines for subsequent conjugation steps.[3][4]

Q5: What is the reactivity of the unprotected primary amine?

A5: The terminal primary amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (such as aldehydes and ketones).[3]

Stability and Handling Summary

ParameterRecommendationSource(s)
Long-Term Storage Temperature -20°C[1][2][3][4][5]
Shipping Temperature Ambient Temperature[1][3][4][5]
Storage Atmosphere Inert gas (Argon or Nitrogen)[6]
Light Conditions Store in the dark[6]
Recommended Solvents Water, DMSO, DCM, DMF[1][3][4][5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reactivity of the Primary Amine 1. Degradation of the compound: Improper storage (e.g., exposure to light, moisture, or elevated temperatures) may have occurred. 2. Inactive coupling partner: The carboxylic acid or activated ester you are reacting with may have degraded.1. Verify storage conditions: Ensure the compound has been stored at -20°C in a dark, dry environment. 2. Use fresh compound: If degradation is suspected, use a fresh vial of the reagent. 3. Check the integrity of your coupling partner: Use a fresh or newly prepared batch of the other reactant.
Premature Loss of Boc Protecting Groups 1. Exposure to acidic conditions: The Boc group is labile in acidic environments. The compound may have been inadvertently exposed to acidic solvents or reagents.1. Maintain neutral or basic pH: Ensure all solvents and reagents used in steps prior to the intended deprotection are free of acidic contaminants. 2. Avoid prolonged exposure to even mildly acidic conditions.
Incomplete Deprotection of Boc Groups 1. Insufficient acid strength or concentration: The acidic conditions used for deprotection may not be strong enough. 2. Insufficient reaction time: The deprotection reaction may not have been allowed to proceed to completion.1. Use a strong acid: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.[7][8] 2. Optimize reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Compound Instability in Solution 1. Hydrolysis: Although generally stable, prolonged storage in aqueous solutions, especially at non-neutral pH, can lead to hydrolysis. 2. Oxidation: PEG chains can be susceptible to oxidation over time.1. Prepare fresh solutions: It is best practice to prepare solutions of the compound immediately before use. 2. Store solutions appropriately: If short-term storage of a solution is necessary, store it at 2-8°C or frozen at -20°C.[9] For longer-term stability in solution, consider storing under an inert atmosphere.[9]

Experimental Protocols

General Protocol for Conjugation to a Carboxylic Acid

This protocol provides a general guideline for the conjugation of the primary amine of N-(Amino-PEG4)-N-bis(PEG4-Boc) to a carboxylic acid-containing molecule using EDC/NHS chemistry.

Materials:

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., DMF or DCM)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the anhydrous solvent.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

    • Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve N-(Amino-PEG4)-N-bis(PEG4-Boc) in the reaction buffer.

    • Add the activated NHS ester solution to the solution of N-(Amino-PEG4)-N-bis(PEG4-Boc).

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-50 mM to react with any remaining NHS ester.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using analytical techniques such as LC-MS and NMR.

Visualizations

experimental_workflow Experimental Workflow for Conjugation start Start activate_cooh Activate Carboxylic Acid (EDC/NHS in anhydrous solvent) start->activate_cooh dissolve_peg Dissolve N-(Amino-PEG4)-N-bis(PEG4-Boc) in reaction buffer start->dissolve_peg conjugate Conjugation Reaction (Mix activated acid and PEG linker) activate_cooh->conjugate dissolve_peg->conjugate quench Quench Reaction (e.g., with hydroxylamine) conjugate->quench purify Purify Conjugate (e.g., HPLC) quench->purify characterize Characterize Product (e.g., LC-MS, NMR) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the conjugation of N-(Amino-PEG4)-N-bis(PEG4-Boc).

troubleshooting_workflow Troubleshooting Low Reaction Yield start Low Reaction Yield check_storage Verify Storage Conditions (-20°C, dark, dry) start->check_storage check_reagents Check Reactivity of Coupling Partner check_storage->check_reagents Storage OK fail Still Low Yield check_storage->fail Improper Storage check_ph Confirm Reaction pH is Optimal (typically neutral to slightly basic) check_reagents->check_ph Reagents OK check_reagents->fail Inactive Reagents optimize_ratio Optimize Molar Ratio of Reactants check_ph->optimize_ratio pH OK check_ph->fail Incorrect pH increase_time Increase Reaction Time or Temperature optimize_ratio->increase_time Ratio OK optimize_ratio->fail Suboptimal Ratio success Yield Improved increase_time->success

Caption: A logical workflow for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Characterization of N-(Amino-PEG4)-N-bis(PEG4-Boc) Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using N-(Amino-PEG4)-N-bis(PEG4-Boc) in their experiments. It covers reaction monitoring, product characterization, and purification challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on N-(Amino-PEG4)-N-bis(PEG4-Boc)?

The primary reactive site is the terminal primary amine (-NH₂). This group readily reacts with amine-reactive functionalities such as N-hydroxysuccinimide (NHS) esters, carboxylic acids (in the presence of an activating agent like EDC), and aldehydes/ketones via reductive amination.[1][2] The two other amine groups are protected by tert-butyloxycarbonyl (Boc) groups and are unreactive under these conditions.

Q2: How can I remove the Boc protecting groups?

The Boc groups can be removed under acidic conditions to liberate the two additional primary amines.[3][4] A common method is treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Q3: My reaction appears incomplete. How can I monitor its progress?

Thin-Layer Chromatography (TLC) is a quick method for monitoring reaction progress.[5] Due to the high polarity of the PEG linker, a polar mobile phase (e.g., DCM/Methanol) is recommended. The disappearance of the starting material (your molecule to be conjugated) and the appearance of a new, more polar spot (the PEGylated product) indicate reaction progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used.

Q4: I am having trouble detecting my Boc-protected product by mass spectrometry. What could be the issue?

The t-Boc protecting group can be unstable under certain mass spectrometry conditions, particularly in the ion source.[6] It may undergo facile fragmentation, such as a McLafferty rearrangement, leading to the loss of isobutene and CO₂ (a total loss of 100 Da) or the entire Boc group.[7] This can make it difficult to observe the intact molecular ion of the protected product. Using a softer ionization technique or optimizing MS parameters may help. On-column H/D exchange HPLC/ESI/MS can also be used as a tool to confirm the presence of t-Boc groups.[6][7]

Q5: What are the best methods for purifying my final PEGylated conjugate?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-resolution technique well-suited for purifying PEGylated products.[5] A C8 or C18 column is typically used with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA.[5] If your conjugate is acid-sensitive, a neutral modifier such as ammonium acetate is a better choice.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Activation: If coupling to a carboxylic acid, the EDC/NHS activation may be inefficient. 2. pH Incorrect: The pH for amine coupling is suboptimal. 3. Competing Nucleophiles: Buffer components (e.g., Tris) contain primary amines that compete with your linker.[8] 4. Steric Hindrance: The reaction site on your target molecule is sterically hindered.1. Perform activation in an appropriate buffer (e.g., MES, pH 6.0) before adding the PEG linker and adjusting the pH for coupling.[8] 2. For NHS ester coupling, maintain a pH of 7.2-8.5. 3. Switch to a non-amine-containing buffer like PBS, borate buffer, or HEPES.[8] 4. Increase reaction time or temperature slightly, but monitor for side product formation.
Multiple Peaks on HPLC/LC-MS 1. Unreacted Starting Materials: The reaction has not gone to completion. 2. Side Product Formation: Formation of N-acylurea byproduct if using EDC without sufficient NHS.[8] 3. Di-substitution: If your target molecule has multiple reaction sites, you may get a mixture of products. 4. Partial Boc Deprotection: If the reaction or purification conditions are too acidic, some of the Boc groups may be prematurely removed.1. Optimize reaction stoichiometry and time. 2. Ensure an adequate amount of NHS is used relative to EDC to suppress N-acylurea formation. 3. Use a larger excess of the PEG linker to favor mono-substitution, followed by rigorous purification. 4. Use neutral pH modifiers (e.g., ammonium acetate) during HPLC purification if acid lability is suspected.
Broad or Tailing Peaks in HPLC 1. High Polarity of PEG: The PEG chain can cause poor chromatographic behavior. 2. Column Overload: Too much sample was injected. 3. Secondary Interactions: The analyte is interacting with the silica backbone of the column.1. Use a less aggressive gradient (e.g., a shallower slope). Ensure adequate column equilibration. 2. Reduce the amount of sample injected onto the column. 3. Ensure a modifier like TFA is used in the mobile phase to suppress silanol interactions.
Unexpected Mass in MS Analysis 1. Adduct Formation: The analyte has formed adducts with salts (e.g., Na⁺, K⁺) from buffers. 2. Loss of Boc Group: As mentioned in the FAQ, the Boc group (-100 Da) may be lost in the ion source.[7] 3. Oxidation: PEG chains can be susceptible to oxidation (+16 Da per event).[9]1. Look for mass differences corresponding to common adducts (e.g., M+Na⁺ = M+23, M+K⁺ = M+39). 2. Look for a peak corresponding to [M-100+H]⁺. 3. Check for repeating +16 Da additions in your mass spectrum. Use fresh, high-purity solvents to minimize oxidation.

Data Presentation: Expected Mass Changes

This table summarizes the theoretical monoisotopic mass changes for common reactions involving N-(Amino-PEG4)-N-bis(PEG4-Boc) (MW: 875.11 g/mol ).[1][10]

ReactionReagent/ModificationMass Change (Da)Expected Product Mass (Da)
Amine Conjugation (Amide Bond) Acetic Acid (via EDC/NHS)+42.01917.12
N-Succinimidyl Acetate+42.01917.12
Reductive Amination Formaldehyde (CH₂O)+12.00887.11
Acetone (C₃H₆O)+40.05915.16
Boc Deprotection (Single) Loss of one Boc group-100.08775.03
Boc Deprotection (Double) Loss of two Boc groups-200.15674.98
Full Conjugation & Deprotection Acetic Acid + Loss of two Boc groups-158.14716.97

Experimental Protocols

Protocol 1: General Procedure for Conjugation to a Carboxylic Acid
  • Activation: Dissolve the carboxylic acid-containing molecule and a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Add a 1.2-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Let the activation reaction proceed for 15-30 minutes at room temperature.

  • Conjugation: In a separate vial, dissolve a 1.1-fold molar excess of N-(Amino-PEG4)-N-bis(PEG4-Boc) in the reaction solvent.

  • Add the PEG solution to the activated carboxylic acid solution.

  • Adjust the pH to 7.5-8.0 using a suitable non-amine base (e.g., diisopropylethylamine).

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Monitoring: Monitor the reaction by LC-MS or HPLC, looking for the consumption of the starting material and the appearance of the product at the expected mass.

Protocol 2: Analytical RP-HPLC Method
  • Column: C18, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm (if the conjugate has an aromatic component)

  • Injection Volume: 10 µL

Protocol 3: LC-MS Characterization

Characterizing PEGylated molecules by MS can be challenging due to the potential for broad charge distributions.[11][12]

  • Utilize the analytical HPLC method described above.

  • Divert the column eluent to an Electrospray Ionization (ESI) source on a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Operate the ESI source in positive ion mode.

  • Scan a mass range appropriate for the expected product (e.g., m/z 400-2000).

  • Analyze the resulting spectrum for the [M+H]⁺, [M+Na]⁺, and other adducts. Pay special attention to peaks corresponding to the loss of one or both Boc groups ([M-100+H]⁺, [M-200+H]⁺).

  • For complex spectra, post-column addition of amines like triethylamine (TEA) can help reduce charge states and simplify the spectrum.[9][13]

Visualizations

Reaction_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_analysis Step 3: Analysis & Purification Molecule Carboxylic Acid (R-COOH) EDC_NHS EDC / NHS Molecule->EDC_NHS Activated NHS Ester (R-CO-NHS) EDC_NHS->Activated PEG_Linker N-(Amino-PEG4)- N-bis(PEG4-Boc) Activated->PEG_Linker pH 7.5-8.0 Crude_Product Crude Conjugate PEG_Linker->Crude_Product Purification RP-HPLC Crude_Product->Purification Characterization LC-MS / NMR Purification->Characterization Final_Product Pure Conjugate Characterization->Final_Product

Caption: General workflow for conjugating a carboxylic acid to the PEG linker.

Troubleshooting_Tree Start Analyze Crude Reaction by LC-MS Q_MainPeak What is the major peak? Start->Q_MainPeak Res_StartMat Result: Starting Material (Incomplete Reaction) Q_MainPeak->Res_StartMat Starting Material Res_Product Result: Desired Product (Proceed to Purification) Q_MainPeak->Res_Product Desired Mass Res_Mixed Result: Mixture of Peaks (Side Reactions / Impurities) Q_MainPeak->Res_Mixed Multiple Peaks Sol_StartMat Action: • Check pH & reagents • Increase reaction time • Verify activation step Res_StartMat->Sol_StartMat Sol_Mixed Action: • Check for Boc loss (-100 Da) • Check for N-acylurea (+EDC mass) • Optimize stoichiometry Res_Mixed->Sol_Mixed

Caption: Troubleshooting logic based on initial LC-MS analysis results.

References

Technical Support Center: Post-Reaction Purification of N-(Amino-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of molecules modified with N-(Amino-PEG4)-N-bis(PEG4-Boc). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to effectively remove excess PEG linker after your conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess N-(Amino-PEG4)-N-bis(PEG4-Boc) after a reaction?

A1: The most common and effective methods for removing unreacted N-(Amino-PEG4)-N-bis(PEG4-Boc) are based on differences in physicochemical properties between your target molecule and the PEG linker. These include:

  • Chromatography: Techniques like Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophilic Interaction Liquid Chromatography (HILIC) are powerful for separation.[][2]

  • Liquid-Liquid Extraction: This method is useful if your product and the excess PEG linker have different solubilities in immiscible solvents.[3][4]

  • Precipitation: Selective precipitation can be induced by adding a non-solvent that preferentially precipitates either your product or the excess PEG reagent.[5][6]

  • Dialysis/Ultrafiltration: These size-based methods are effective for removing the relatively small PEG linker (MW: 875.11 g/mol ) from much larger molecules like proteins or antibodies.[7][8][9][10]

Q2: What is the best initial approach for removing a large excess of the PEG linker?

A2: For a significant excess of the PEG linker, a bulk removal method is often the best starting point. Liquid-liquid extraction or precipitation can be efficient first steps to reduce the amount of PEG linker before a final high-resolution purification step like HPLC. For example, if your product is significantly more hydrophobic than the PEG linker, you can perform an extraction with an organic solvent like dichloromethane (DCM) or ethyl acetate against an aqueous phase, where the PEG linker will preferentially remain.[4][11]

Q3: How can I effectively monitor the removal of the PEG reagent?

A3: Monitoring the removal of the PEG linker is crucial for successful purification. Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to visualize the separation of your product from the more polar PEG linker.[12] Staining with iodine or specific PEG stains can help in visualization.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC, particularly with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS), can quantify the amount of remaining PEG linker.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic peaks of the PEG backbone (around 3.6 ppm) in your final product, confirming its removal.[13]

Q4: Is N-(Amino-PEG4)-N-bis(PEG4-Boc) soluble in common organic solvents?

A4: Yes, N-(Amino-PEG4)-N-bis(PEG4-Boc) is soluble in a range of common laboratory solvents, including water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[10] This solubility should be considered when designing extraction or precipitation protocols.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
My product co-elutes with the excess PEG linker in Size-Exclusion Chromatography (SEC). The molecular weight difference between your product and the PEG linker is insufficient for baseline separation.* Consider a different chromatography technique like RP-HPLC or HILIC, which separates based on polarity rather than size.[][2] * Optimize SEC conditions: use a longer column or a column with a smaller pore size to enhance resolution. A slower flow rate can also improve separation.[8]
I am losing my desired product during liquid-liquid extraction. The product has some solubility in the aqueous phase, or the organic solvent is not optimal.* Perform multiple extractions with smaller volumes of the organic solvent to improve recovery. * Adjust the pH of the aqueous phase to suppress the ionization of your product, potentially increasing its partitioning into the organic phase. * Screen different organic solvents to find one that maximizes the partitioning of your product while minimizing the extraction of the PEG linker.
The excess PEG linker precipitates with my product. The chosen anti-solvent and conditions are not selective enough.* Optimize the precipitation process by slowly adding the anti-solvent to the reaction mixture with vigorous stirring.[14] * Experiment with different anti-solvents. For example, if your product is a large protein, isopropanol or ethanol might selectively precipitate it, leaving the smaller PEG linker in solution.[6] * Adjust the temperature, as solubility can be temperature-dependent.
Streaking or poor peak shape is observed during HPLC purification. The high polarity of the PEG linker and potentially your product can cause poor chromatographic behavior on standard C18 columns.* For RP-HPLC, use a mobile phase with a suitable ion-pairing agent (e.g., 0.1% TFA).[12] * Consider using a different stationary phase, such as a polar-embedded column or a HILIC column, which is better suited for polar molecules.[15][16] * Optimize the gradient elution to ensure a gradual increase in the organic solvent concentration.[12]
I can't detect the PEG linker on my TLC plate or by UV-HPLC. The PEG linker lacks a strong UV chromophore.* For TLC, use a non-specific stain like iodine vapor or a potassium permanganate dip to visualize the PEG linker. * For HPLC, use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for detection.[12]

Quantitative Data Summary

Purification Method Typical Solvent System / Conditions Separation Principle Best Suited For
Reversed-Phase HPLC (RP-HPLC) Mobile Phase A: Water + 0.1% TFA Mobile Phase B: Acetonitrile + 0.1% TFA Gradient: 5-95% B over 20-30 minHydrophobicitySmall molecules, peptides, and other molecules with different polarity than the PEG linker.[12]
Size-Exclusion Chromatography (SEC) Isocratic elution with a buffered mobile phase (e.g., PBS)Molecular SizeLarge molecules like proteins and antibodies where the size difference with the PEG linker is significant.[]
Hydrophilic Interaction Liquid Chromatography (HILIC) Mobile Phase A: Acetonitrile + modifier Mobile Phase B: Water + modifierPolarityHighly polar molecules that are poorly retained in RP-HPLC.[15]
Liquid-Liquid Extraction Aqueous Phase: Water or buffer Organic Phase: Dichloromethane (DCM), Ethyl Acetate, or other immiscible solventsDifferential SolubilityBulk removal of excess PEG linker when the product has significantly different solubility.[4][11]
Precipitation Addition of a non-solvent (e.g., diethyl ether, isopropanol)Differential SolubilityBulk removal or selective precipitation of the product or PEG linker.[5][6]

Experimental Protocol: Purification by Reversed-Phase HPLC

This protocol provides a general guideline for the purification of a small molecule-PEG conjugate from excess N-(Amino-PEG4)-N-bis(PEG4-Boc) using preparative RP-HPLC.

1. Materials and Reagents:

  • Crude reaction mixture

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

  • HPLC system with a UV detector and/or an ELSD/MS detector

  • Rotary evaporator or lyophilizer

2. Sample Preparation:

  • If the reaction was performed in a non-volatile solvent like DMF or DMSO, dilute the crude mixture with a minimal amount of the mobile phase (e.g., 10% ACN in water with 0.1% TFA) to ensure compatibility with the HPLC system.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method Development (Analytical Scale):

  • Before proceeding to preparative scale, optimize the separation on an analytical C18 column.

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention times of your product and the excess PEG linker.

  • Flow Rate: Typically 1 mL/min for an analytical column.

  • Detection: Monitor at a wavelength where your product absorbs, if applicable. Use an ELSD or MS detector to track the non-UV active PEG linker.

  • Refine the gradient to maximize the resolution between your product and the excess PEG linker.

4. Preparative HPLC Purification:

  • Equilibrate the preparative C18 column with the initial mobile phase conditions.

  • Inject the filtered crude reaction mixture onto the column.

  • Run the optimized gradient from the analytical scale, adjusting the flow rate according to the preparative column dimensions.

  • Collect fractions corresponding to the peak of your desired product.

5. Product Recovery:

  • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity.

  • Pool the pure fractions.

  • Remove the HPLC solvents using a rotary evaporator (for ACN) and/or a lyophilizer (for water) to obtain the purified product.

Visualization

Purification_Workflow start Crude Reaction Mixture product_type What is the nature of your product? start->product_type large_molecule Large Biomolecule (>30 kDa) product_type->large_molecule  Large small_molecule Small Molecule or Peptide (<30 kDa) product_type->small_molecule Small   sec Size-Exclusion Chromatography (SEC) or Dialysis/Ultrafiltration large_molecule->sec chromatography_choice Is the polarity difference significant? small_molecule->chromatography_choice pure_product Pure Product sec->pure_product extraction Liquid-Liquid Extraction or Precipitation chromatography_choice->extraction Yes rp_hplc Reversed-Phase HPLC (RP-HPLC) chromatography_choice->rp_hplc No, product is hydrophobic hilic Hydrophilic Interaction Liquid Chromatography (HILIC) chromatography_choice->hilic No, product is hydrophilic extraction->rp_hplc Further purification rp_hplc->pure_product hilic->pure_product

Caption: Decision workflow for selecting a purification strategy.

References

Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and prevent the aggregation of antibody-drug conjugates (ADCs) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation?

Antibody-drug conjugate (ADC) aggregation is the process where individual ADC molecules cluster together to form larger, higher molecular weight species.[1][2] This can range from soluble dimers and oligomers to larger, insoluble precipitates.[1][3] Aggregation is a critical quality attribute that needs to be controlled, as it can significantly impact the drug's stability, efficacy, and safety.[2]

Q2: Why is ADC aggregation a problem?

ADC aggregation can have several detrimental effects:

  • Reduced Efficacy: Aggregates may have altered pharmacokinetics and biodistribution, leading to faster clearance from the body and reduced cytotoxicity towards target cancer cells.[1]

  • Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients, potentially leading to adverse effects.[3][4]

  • Safety Concerns: Aggregates can be internalized by non-target cells, causing off-target toxicity.[1] They can also accumulate in organs like the kidneys or liver, leading to further safety issues.[1]

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and purification, impacting yield and cost-effectiveness.[3][4] It also indicates instability of the ADC, which can shorten its shelf life.[1]

Q3: What are the main causes of ADC aggregation?

The aggregation of ADCs is a multifactorial issue, primarily stemming from conformational and/or colloidal instability.[2] The main causes can be categorized as follows:

  • Physicochemical Properties of ADC Components:

    • Antibody Type: The choice of monoclonal antibody (mAb), including multispecific or bispecific formats, can influence the propensity for aggregation.[1]

    • Payload Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface is a major driver of aggregation.[3][5][6] These hydrophobic patches promote intermolecular interactions, leading to the formation of aggregates.[3][5]

    • Drug-to-Antibody Ratio (DAR): Higher DARs typically lead to increased hydrophobicity and a greater tendency for aggregation.[1][7]

  • Manufacturing and Conjugation Conditions:

    • Buffer Conditions: Unfavorable buffer conditions, such as a pH near the isoelectric point (pI) of the antibody, can minimize solubility and promote aggregation.[3][5]

    • Co-solvents: The use of organic solvents to dissolve hydrophobic payloads can disrupt the antibody's structure and lead to aggregation.[1][3]

    • Thermal and Shear Stress: Exposure to elevated temperatures or high shear forces during processes like mixing and filtration can cause the antibody to denature and aggregate.[1]

    • High ADC Concentration: Increased concentrations of ADCs can enhance the likelihood of intermolecular interactions and subsequent aggregation.[1]

  • Storage Conditions:

    • Temperature: Exposure to thermal stress during storage and transportation can accelerate ADC degradation and aggregation.[1]

    • Agitation: Shaking or mechanical stress can also induce aggregation.[1]

    • Light Exposure: Some payloads are photosensitive, and light exposure can trigger degradation and aggregation.[1]

    • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the formation of aggregates if not properly controlled.[4][8]

Troubleshooting Guides

Problem 1: I observed significant aggregation immediately after my conjugation reaction. What are the likely causes and how can I fix this?

Immediate aggregation post-conjugation is often due to the conditions of the reaction itself, which are typically optimized for the conjugation chemistry rather than the stability of the antibody.[5]

Immediate Troubleshooting Steps:

  • Review Buffer pH: Ensure the pH of your conjugation buffer is not at or near the isoelectric point (pI) of your antibody, as this is the point of lowest solubility.[3][5] Consider performing the conjugation at a pH where the antibody is more stable.

  • Minimize Co-solvent Concentration: If you are using an organic co-solvent (e.g., DMSO) to dissolve the linker-payload, try to use the lowest possible concentration. High concentrations of organic solvents can promote antibody denaturation and aggregation.[1][3]

  • Control Temperature: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the process of protein unfolding and aggregation.

  • Reduce Physical Stress: Minimize shear stress by using gentle mixing methods during the reaction.

Long-Term Prevention Strategy:

  • Solid-Phase Conjugation: A highly effective method to prevent aggregation during conjugation is to immobilize the antibodies on a solid support, such as a resin.[3][5] This physically separates the ADC molecules as they are formed, preventing the newly introduced hydrophobic regions from interacting and causing aggregation.[3][5][6]

Problem 2: My ADC looks fine after purification, but I'm seeing a gradual increase in aggregation during storage. What factors contribute to this instability and what are the best practices for formulation?

Gradual aggregation during storage typically points to issues with the formulation or storage conditions.

Formulation and Storage Best Practices:

  • Optimize Buffer Conditions:

    • pH Screening: Conduct a pH screening study to identify the pH at which your ADC exhibits the highest stability and minimal aggregation.[9] Buffers such as citrate and histidine are commonly used.[9][10]

    • Ionic Strength: Adjusting the ionic strength of the buffer can also help to minimize protein-protein interactions.

  • Use Stabilizing Excipients: The addition of excipients is crucial for long-term stability.

    • Surfactants: Non-ionic surfactants like polysorbates (e.g., Polysorbate 20 or 80) are effective in preventing surface-induced aggregation.[1]

    • Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like mannitol, can stabilize the ADC, especially during freeze-thawing and lyophilization.[9]

    • Amino Acids: Amino acids like arginine and glycine can act as stabilizers by suppressing aggregation.[9]

  • Control Storage Conditions:

    • Temperature: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and avoid temperature fluctuations.[8]

    • Light Protection: Protect the ADC from light, especially if the payload is photosensitive, by using amber vials or other light-blocking containers.[1][9]

    • Avoid Agitation: Minimize shaking and mechanical stress during handling and transport.[1]

Problem 3: My SEC analysis shows a high percentage of soluble aggregates, but I don't see any visible precipitation. What are the potential causes and how can I reduce these aggregates?

Soluble aggregates are non-precipitating, higher molecular weight species that are a common challenge in ADC development.

Troubleshooting Steps:

  • Evaluate Excipient Concentrations: The concentration of your stabilizing excipients may be insufficient.[9] Perform a formulation screen with varying concentrations of key excipients like surfactants and sugars to find the optimal level for minimizing soluble aggregates.[9]

  • Assess ADC Concentration: Higher ADC concentrations increase the likelihood of intermolecular interactions.[1] If your application allows, consider evaluating the effect of a lower ADC concentration.[9]

  • Consider Hydrophilic Linkers/Payloads: If aggregation is a persistent issue, it may be necessary to re-evaluate the linker and payload. The use of more hydrophilic linkers, such as those containing polyethylene glycol (PEG), or more hydrophilic payloads can significantly reduce the propensity for aggregation.[1]

  • Purification: If soluble aggregates have already formed, they can be removed using chromatographic methods like size exclusion chromatography (SEC), though this can reduce the overall yield.[3]

Quantitative Data Summary

Table 1: Common Excipients for ADC Formulation and their Typical Concentrations

Excipient CategoryExampleRoleTypical Concentration Range
Surfactants Polysorbate 20, Polysorbate 80Prevent surface-induced aggregation0.01% - 0.1% (w/v)
Sugars/Polyols Sucrose, Trehalose, MannitolCryo- and lyoprotectants, stabilizers2% - 10% (w/v)
Amino Acids Arginine, Glycine, HistidineSuppress aggregation, buffering agents10 mM - 250 mM
Buffers Histidine, Citrate, PhosphateMaintain optimal pH for stability10 mM - 50 mM

Table 2: Illustrative Impact of DAR on ADC Aggregation

Payload TypeAverage DAR% Aggregation (Illustrative)Notes
Hydrophobic 21-5%Lower DARs are generally more stable.
45-15%A common DAR for many early ADCs.
8>20%High DARs with hydrophobic payloads are very prone to aggregation.[7]
Hydrophilic 8<5%Hydrophilic payloads or linkers can enable higher DARs with less aggregation.[1]

Table 3: Comparison of Key Analytical Techniques for ADC Aggregation

TechniqueMeasuresAdvantagesDisadvantages
SEC-MALS Size, molecular weight, and quantity of aggregatesProvides absolute molecular weight, good for quantifying different aggregate species.[1][11]Potential for non-specific interactions with the column.[12]
DLS Hydrodynamic radius, size distribution, and polydispersityFast, low sample requirement, good for detecting early signs of aggregation.[13][14]Sensitive to dust and large particles, provides an average size.
HIC Hydrophobicity profile, DAR distributionCan separate ADC species with different DARs.[5][15]Not a direct measure of aggregation, but hydrophobicity correlates with aggregation propensity.
AUC Sedimentation coefficient, molecular weight, and size distributionHigh resolution, no column interactions.[1]Time-consuming, requires specialized equipment.

Mandatory Visualizations

cluster_causes Causative Factors cluster_pathway Aggregation Pathway Hydrophobic Payload Hydrophobic Payload Unfolded/Partially Unfolded Monomers Unfolded/Partially Unfolded Monomers Hydrophobic Payload->Unfolded/Partially Unfolded Monomers High DAR High DAR High DAR->Unfolded/Partially Unfolded Monomers Environmental Stress Environmental Stress (Heat, pH, Agitation) Environmental Stress->Unfolded/Partially Unfolded Monomers Native ADC Native ADC Native ADC->Unfolded/Partially Unfolded Monomers Soluble Aggregates (Dimers, Oligomers) Soluble Aggregates (Dimers, Oligomers) Unfolded/Partially Unfolded Monomers->Soluble Aggregates (Dimers, Oligomers) Insoluble Aggregates (Precipitate) Insoluble Aggregates (Precipitate) Soluble Aggregates (Dimers, Oligomers)->Insoluble Aggregates (Precipitate)

Caption: The Pathway of ADC Aggregation.

ADC Sample ADC Sample SEC-MALS SEC-MALS ADC Sample->SEC-MALS DLS DLS ADC Sample->DLS Data Analysis Data Analysis SEC-MALS->Data Analysis DLS->Data Analysis Quantify Aggregates Quantify Aggregates Data Analysis->Quantify Aggregates Determine Size Distribution Determine Size Distribution Data Analysis->Determine Size Distribution Assess Stability Assess Stability Quantify Aggregates->Assess Stability Determine Size Distribution->Assess Stability

Caption: Experimental Workflow for ADC Aggregation Analysis.

Aggregation Observed Aggregation Observed When? When? Aggregation Observed->When? During Conjugation During Conjugation When?->During Conjugation Immediately During Storage During Storage When?->During Storage Gradually Check Reaction Conditions Check Reaction Conditions: - pH vs. pI - Co-solvent % - Temperature During Conjugation->Check Reaction Conditions Optimize Formulation Optimize Formulation: - Add excipients - pH screening During Storage->Optimize Formulation Consider Solid-Phase Conjugation Consider Solid-Phase Conjugation Check Reaction Conditions->Consider Solid-Phase Conjugation Improve Storage Conditions Improve Storage Conditions: - Control Temperature - Protect from light Optimize Formulation->Improve Storage Conditions

Caption: Troubleshooting Decision Tree for ADC Aggregation.

Key Experimental Protocols

Protocol 1: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Principle: SEC separates molecules based on their hydrodynamic size, with larger molecules (aggregates) eluting first. MALS then determines the absolute molar mass of the eluting species by measuring the intensity of scattered light at multiple angles.[11][16] This combination allows for accurate quantification and characterization of monomers, dimers, and higher-order aggregates.[1][11]

Materials:

  • ADC sample

  • SEC-MALS system (including HPLC, SEC column, MALS detector, and a concentration detector like UV or dRI)

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Syringe filters (0.1 or 0.22 µm)

Methodology:

  • System Preparation: Equilibrate the SEC-MALS system with the mobile phase until baselines for all detectors are stable.

  • Sample Preparation:

    • Filter the ADC sample through a low-protein-binding syringe filter to remove any large, extraneous particles.

    • Adjust the sample concentration to be within the optimal range for the detectors (typically 0.5-2 mg/mL).

  • Data Acquisition:

    • Inject the prepared sample onto the SEC column.

    • Collect data from the UV, MALS, and dRI detectors as the sample elutes.

  • Data Analysis:

    • Use specialized software (e.g., ASTRA) to analyze the data.

    • Determine the molar mass for each peak in the chromatogram.

    • Calculate the percentage of monomer, dimer, and higher-order aggregates based on the peak areas from the UV or dRI signal.

Protocol 2: Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[14] These fluctuations are used to calculate the diffusion coefficient, which is then used to determine the hydrodynamic radius (size) of the particles.[14] DLS is highly sensitive to the presence of small amounts of large aggregates.

Materials:

  • ADC sample

  • DLS instrument

  • Low-volume cuvette

  • Syringe filters (0.1 or 0.22 µm)

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize.

  • Sample Preparation:

    • Filter the ADC sample to remove dust and other contaminants.

    • Pipette the sample into a clean, dust-free cuvette.

  • Measurement:

    • Place the cuvette in the instrument.

    • Set the measurement parameters (e.g., temperature, number of acquisitions).

    • Initiate the measurement. The instrument will collect data on the intensity fluctuations over time.

  • Data Analysis:

    • The software will perform an autocorrelation analysis of the intensity data to determine the size distribution.

    • Examine the size distribution plot for the presence of larger species, which indicate aggregation.

    • The polydispersity index (PDI) provides a measure of the broadness of the size distribution; a higher PDI can indicate the presence of aggregates.

Protocol 3: Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their surface hydrophobicity.[5][17] ADCs are loaded onto the HIC column in a high-salt buffer, which promotes hydrophobic interactions.[5][17] The salt concentration is then gradually decreased, and molecules elute in order of increasing hydrophobicity.[4][5] This technique is particularly useful for separating ADC species with different DARs, as a higher DAR generally corresponds to greater hydrophobicity.[15]

Materials:

  • ADC sample

  • HPLC system

  • HIC column (e.g., Butyl-NPR)

  • High-salt buffer (Buffer A: e.g., 1.2 M ammonium sulfate in 25 mM sodium phosphate, pH 6.0)

  • Low-salt buffer (Buffer B: e.g., 25 mM sodium phosphate, pH 6.0, with 25% isopropanol)

Methodology:

  • System Equilibration: Equilibrate the HIC column with Buffer A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B to elute the bound proteins.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Peaks eluting later in the gradient correspond to more hydrophobic species, which can indicate a higher DAR and a higher propensity for aggregation.

Protocol 4: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat capacity of a sample as a function of temperature.[18][19] As a protein unfolds due to increasing temperature, it absorbs heat, resulting in a characteristic thermogram.[19][20] The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded and is an indicator of thermal stability.[19] Changes in the Tm or the shape of the thermogram for an ADC compared to the unconjugated antibody can provide insights into how conjugation affects its stability.[18]

Materials:

  • ADC sample and corresponding unconjugated antibody

  • DSC instrument

  • Reference buffer (the same buffer the protein is formulated in)

Methodology:

  • Sample Preparation:

    • Dialyze the ADC and antibody samples against the reference buffer.

    • Accurately determine the protein concentration.

  • Instrument Setup:

    • Load the sample and reference cells with the protein sample and buffer, respectively.

  • Measurement:

    • Scan the samples over a defined temperature range (e.g., 20-100°C) at a constant scan rate (e.g., 60°C/hour).[20]

  • Data Analysis:

    • The software will generate a thermogram (heat capacity vs. temperature).

    • Determine the Tm for each unfolding transition.

    • Compare the thermograms of the ADC and the unconjugated antibody to assess the impact of conjugation on thermal stability. A lower Tm for the ADC suggests it is less stable and more prone to aggregation.

References

HPLC purification methods for PEGylated molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC Purification of PEGylated Molecules. This resource provides detailed troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their separation strategies.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the HPLC purification of PEGylated molecules.

Problem: Poor Peak Resolution Between PEGylated Species and Native Protein

Possible Cause 1: Inappropriate HPLC Mode The selected HPLC mode (e.g., Size Exclusion, Ion Exchange, Reversed-Phase) may not be optimal for the specific size and charge differences between your molecules. PEGylation increases the hydrodynamic radius, which is ideal for Size Exclusion Chromatography (SEC), but can also shield charges, affecting Ion Exchange (IEX) separations.[][2] Reversed-Phase (RP-HPLC) separates based on hydrophobicity, which is also altered by PEGylation.[3][4]

Solution:

  • For significant size differences: Size Exclusion Chromatography (SEC) is highly effective at separating PEGylated proteins from native proteins, as well as species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).[][2][5]

  • For positional isomers or charge variants: Ion Exchange Chromatography (IEX) can be very powerful. The PEG chain can shield the protein's surface charges, so method optimization, particularly mobile phase pH, is critical to enable interaction with the resin.[][6][7] Lowering the mobile phase pH can sometimes counteract this "charge shielding" effect.[7]

  • For high-resolution analysis: Reversed-Phase HPLC (RP-HPLC) can provide excellent resolution, even for positional isomers.[4][8] The choice between C4 and C18 stationary phases can significantly impact selectivity.[4][9]

Possible Cause 2: Suboptimal Mobile Phase Conditions The mobile phase composition, including organic solvent, additives, and pH, directly impacts retention and selectivity.[10]

Solution:

  • RP-HPLC: Adjust the gradient slope. A shallower gradient (e.g., 1-2% change per minute) often improves the resolution of closely eluting peaks.[9] Experiment with different organic solvents (e.g., acetonitrile vs. methanol) or additives like trifluoroacetic acid (TFA).[4][9]

  • IEX: Methodically screen the mobile phase pH to find the optimal value where the PEGylated and non-PEGylated species have sufficient charge differences for separation.[7] Adjusting the salt concentration gradient is the primary way to control elution.

  • SEC: Mobile phase composition is less critical for selectivity in SEC, but it must ensure sample solubility and prevent interactions with the stationary phase. A typical mobile phase is a buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0).[11]

Problem: Broad or Tailing Peaks

Possible Cause 1: Polydispersity of the PEG Reagent Commercial PEG reagents are often polydisperse, meaning they consist of a distribution of different chain lengths. This heterogeneity is transferred to the PEGylated molecule, causing peak broadening in chromatography.[3][12]

Solution:

  • This is an inherent property of the sample. While chromatography can't narrow the distribution, understanding this effect is crucial for data interpretation. Using more uniform (monodisperse) PEG reagents during the conjugation step can prevent this issue.[12] The elution order within a single broad peak in RP-HPLC often correlates with the length of the attached PEG chain.[12]

Possible Cause 2: Secondary Interactions with the Stationary Phase Undesired ionic or hydrophobic interactions between the analyte and the column packing material can lead to poor peak shape.

Solution:

  • RP-HPLC: Increasing the column temperature (e.g., to 45 °C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer.[4][9]

  • IEX/SEC: Ensure the salt concentration of the mobile phase is sufficient (typically ≥150 mM) to prevent unwanted ionic interactions with the stationary phase.

Problem: Low Recovery of PEGylated Analyte

Possible Cause: Adsorption or Precipitation The PEGylated molecule may be irreversibly adsorbing to the column or precipitating due to the mobile phase conditions.

Solution:

  • RP-HPLC: PEGylated proteins can sometimes exhibit poor solubility in high concentrations of organic solvent. Lower the initial or final percentage of the organic modifier in your gradient.

  • General: Perform a column wash with a strong solvent to elute any strongly bound material. Ensure your sample is fully solubilized in the mobile phase before injection. A good practice is to dissolve the sample in the initial mobile phase condition.

Data Summary Tables

Table 1: Comparison of HPLC Modes for PEGylated Molecule Purification
HPLC Mode Separation Principle Primary Application Advantages Common Challenges
Size Exclusion (SEC) Hydrodynamic Radius (Size)Separating by degree of PEGylation (0, 1, 2 PEGs); Removing unreacted PEG.[][2]Robust, predictable, mild conditions.Cannot separate positional isomers; Resolution decreases for higher degrees of PEGylation.[8]
Ion Exchange (IEX) Net Surface ChargeSeparating positional isomers and charge variants.[][6][13]High capacity; Can resolve species with subtle charge differences.PEG can shield charges, requiring pH optimization; Lower resolution for highly PEGylated species.[7][8]
Reversed-Phase (RP-HPLC) HydrophobicityHigh-resolution analysis and purification of isomers and conjugates from native protein.[4][9]Excellent resolution; Compatible with mass spectrometry.Can cause protein denaturation; PEG polydispersity can cause significant peak broadening.[12]
Table 2: Recommended Starting Conditions for RP-HPLC of PEGylated Proteins
Parameter Recommendation Rationale Reference
Stationary Phase C4 or C18 (300 Å pore size)Wide-pore silica is essential for large molecules. C18 can provide better resolution for larger PEGs (20-40 kDa), while C4 is also a good starting point.[4][9]
Mobile Phase A 0.1% TFA in WaterTFA is a common ion-pairing agent that improves peak shape for proteins and peptides.[4]
Mobile Phase B 0.085-0.1% TFA in AcetonitrileAcetonitrile is the preferred organic modifier for good peak shape and resolution.[4][9]
Gradient Shallow; e.g., 20-65% B over 25 minA slow gradient slope (e.g., ~1.8%/min) is crucial for resolving closely related species.[4][9]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard analytical flow rate.[4]
Temperature 45 °CElevated temperature can improve peak shape and slightly enhance resolution.[4][9]
Detection UV at 220 or 280 nm; ELSD/CAD220 nm for peptide bonds, 280 nm for aromatic residues. ELSD or CAD is needed if the PEG itself needs to be detected.[3][14][15][4]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for PEGylated Protein Analysis

This protocol is a general starting point for separating a PEGylated protein from its unmodified counterpart, based on methods described for proteins modified with 20-40 kDa PEGs.[4]

  • System Preparation:

    • HPLC System: Agilent 1100 or equivalent.

    • Column: Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 90% Acetonitrile, 0.085% TFA in HPLC-grade water.

    • Column Temperature: 45 °C.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, set to 220 nm.

  • Sample Preparation:

    • Dilute the PEGylation reaction mixture or purified sample with Mobile Phase A to a final protein concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • Chromatographic Run:

    • Equilibrate the column with 20% Mobile Phase B for at least 10 minutes.

    • Inject 10-20 µL of the prepared sample.

    • Run the following gradient:

      • 0-25 min: 20% to 65% B

      • 25-30 min: 65% to 90% B (column wash)

      • 30-35 min: Hold at 90% B

      • 35-36 min: 90% to 20% B (return to initial)

      • 36-45 min: Hold at 20% B (re-equilibration)

  • Data Analysis:

    • The unmodified protein will typically elute first, followed by the PEGylated species. The retention time of the PEGylated protein increases with the degree of PEGylation.

Protocol 2: Ion Exchange Chromatography (IEX) for PEGylated Isomer Separation

This protocol is designed to monitor the progression of a PEGylation reaction and separate charge variants using strong cation exchange (SCX) chromatography.[6]

  • System Preparation:

    • HPLC System: Thermo Scientific Dionex Ultimate 3000 or equivalent.

    • Column: ProPac™ SCX-10, 4 x 250 mm.

    • Mobile Phase A: 20 mM MES, pH 5.9.

    • Mobile Phase B: 20 mM MES, 1 M NaCl, pH 5.9.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, set to 280 nm.

  • Sample Preparation:

    • Take an aliquot of the PEGylation reaction mixture.

    • Dilute the sample 1:10 with Mobile Phase A. The final concentration should be suitable for UV detection (e.g., 0.1-0.5 mg/mL).

  • Chromatographic Run:

    • Equilibrate the column with 100% Mobile Phase A for at least 15 minutes.

    • Inject 20 µL of the prepared sample.

    • Run a linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

    • Include a high-salt wash step (e.g., 100% B) and a re-equilibration step at the end of the run.

  • Data Analysis:

    • The native, unmodified protein will bind most strongly and elute last. As PEG molecules are attached, they shield the positive charges of lysine residues, leading to earlier elution. Peaks are typically grouped by the degree of PEGylation (mono-, di-, tri-), with positional isomers appearing as closely eluting peaks within each group.[2][6]

Visualizations

HPLC_Workflow cluster_prep 1. Preparation cluster_run 2. HPLC Execution cluster_post 3. Post-Run Analysis SamplePrep Sample Preparation (Dilution, Filtration) SystemSetup System & Column Equilibration SamplePrep->SystemSetup MobilePhasePrep Mobile Phase Preparation (Solvents, Additives, Degassing) MobilePhasePrep->SystemSetup Injection Sample Injection SystemSetup->Injection Separation Gradient Elution & Separation Injection->Separation Detection Detection (UV, ELSD, MS) Separation->Detection Fraction Fraction Collection (Optional) Separation->Fraction DataAcq Data Acquisition & Chromatogram Generation Detection->DataAcq Analysis Peak Integration & Quantification DataAcq->Analysis

Caption: General experimental workflow for HPLC purification of PEGylated molecules.

Troubleshooting_Tree Problem Problem: Poor Peak Resolution Cause1 Possible Cause: Wrong Column Chemistry? Problem->Cause1 Check Stationary Phase Cause2 Possible Cause: Suboptimal Gradient? Problem->Cause2 Check Mobile Phase Cause3 Possible Cause: Incorrect pH (IEX)? Problem->Cause3 Check Mobile Phase (IEX) Sol1a Solution: For large proteins, try a wider pore (300Å) C4 or C18. Cause1->Sol1a Yes Sol1b Solution: For isomers, try IEX or high- performance RP-HPLC. Cause1->Sol1b No Sol2 Solution: Decrease gradient slope (e.g., from 3%/min to 1%/min). Cause2->Sol2 Yes Sol3 Solution: Screen a range of pH values to counteract charge shielding. Cause3->Sol3 Yes

Caption: Troubleshooting decision tree for poor peak resolution in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the best HPLC column for separating a PEGylated protein from the un-PEGylated form?

A1: The choice depends on the size of the protein and the PEG chain.

  • Size Exclusion Chromatography (SEC): This is often the most straightforward method. Since PEGylation significantly increases the molecule's hydrodynamic radius, an SEC column with an appropriate molecular weight range can effectively separate the larger PEGylated conjugate from the smaller, native protein.[][5]

  • Reversed-Phase (RP-HPLC): A wide-pore (300 Å) C4 or C18 column is a great choice for high-resolution separation.[4][9] Studies have shown that C18 columns can provide excellent separation for proteins PEGylated with large PEGs (20-40 kDa).[4]

  • Ion Exchange Chromatography (IEX): IEX separates based on charge. PEGylation neutralizes the positive charge of lysine residues it attaches to, reducing the protein's overall positive charge (or making it more negative). This allows for effective separation using either cation or anion exchange, depending on the protein's pI.[6][13]

Q2: Why do I see very broad peaks for my PEGylated sample in RP-HPLC?

A2: This is a common phenomenon primarily caused by the polydispersity of the PEG polymer itself.[12] Most PEGylation reagents are not a single molecular weight but rather a distribution of chain lengths. When attached to the protein, this distribution results in a population of conjugates that differ slightly in hydrophobicity and size, causing them to elute over a broader time range than a homogenous sample.[12]

Q3: Can I use Mass Spectrometry (MS) with any HPLC method for PEGylated proteins?

A3: Not all HPLC methods are directly compatible with MS.

  • Compatible: RP-HPLC is highly compatible. Mobile phases like water, acetonitrile, and additives like formic acid or TFA (though TFA can cause some ion suppression) are volatile and suitable for ESI-MS.[4]

  • Incompatible: Traditional SEC and IEX methods often use high concentrations of non-volatile salts (e.g., sodium phosphate, sodium chloride), which are incompatible with MS because they will crystallize in and contaminate the source.[7][11] To use these methods with MS, you would need to use a volatile buffer system, such as ammonium formate or ammonium acetate, which may alter the separation characteristics.[3]

Q4: How do I detect and quantify the unreacted, free PEG in my sample?

A4: Detecting free PEG is challenging because it lacks a strong UV chromophore.[14][15]

  • SEC with Refractive Index (RI) Detection: SEC is a good way to separate the small, free PEG from the large PEGylated protein. Since PEG cannot be seen with a UV detector, a universal detector like RI is often used.[3]

  • HPLC with ELSD or CAD: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are other types of universal detectors that are more sensitive than RI and are compatible with gradients, unlike RI. They are excellent for quantifying non-volatile analytes like PEG that lack a chromophore.[14][15]

Q5: My PEGylated protein is not binding to the ion-exchange column. What should I do?

A5: This is likely due to the "charge shielding" effect of the PEG chain, where the large, neutral polymer masks the surface charges of the protein, preventing it from interacting with the stationary phase.[][7] To overcome this, you must optimize the mobile phase pH. By changing the pH, you can alter the protonation state of amino acid residues that are not shielded by the PEG, potentially revealing enough charge to enable binding. A systematic pH screening study is the best approach to solve this problem.[7]

References

Validation & Comparative

A Comparative Guide to Branched vs. Linear PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of efficacy. The choice between a branched linker, such as N-(Amino-PEG4)-N-bis(PEG4-Boc), and a traditional linear polyethylene glycol (PEG) linker can significantly influence a molecule's physicochemical properties, cell permeability, and its ability to form a stable and productive ternary complex.[1][2] This guide provides an objective comparison to aid researchers, scientists, and drug development professionals in making informed decisions for linker design.

Structural and Functional Comparison

Linear PEG linkers are straight chains of repeating ethylene glycol units, valued for their simplicity, flexibility, and ability to increase the solubility of hydrophobic molecules.[3][4] By contrast, branched linkers like N-(Amino-PEG4)-N-bis(PEG4-Boc) feature multiple PEG arms extending from a central core atom.[3][][6] This "Y-shaped" or "umbrella-like" architecture imparts distinct properties that can be advantageous in specific applications.[6]

The branched structure can create a larger hydrodynamic radius, which may reduce renal clearance and extend the in vivo half-life of the conjugate.[7][8] Furthermore, the defined three-dimensional structure of a branched linker can reduce the high degree of conformational flexibility often seen with linear PEGs.[9] This relative rigidity can help pre-organize the two ends of the molecule, facilitating more efficient and stable ternary complex formation, which is essential for effective protein degradation.[9][10]

G Figure 1. Simplified Structural Comparison cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker (e.g., N-(Amino-PEG4)-N-bis(PEG4-Boc)) a Warhead b O-(CH₂CH₂O)n a->b c E3 Ligase Ligand b->c x Warhead y Central Nitrogen x->y PEG4-NH- z1 PEG4-Boc y->z1 PEG4 z2 PEG4-Boc y->z2 PEG4

Caption: Structural comparison of linear and branched PEG linkers.

Quantitative Data Summary

While direct, head-to-head published data for N-(Amino-PEG4)-N-bis(PEG4-Boc) versus a specific linear PEG linker in a single PROTAC system is limited, the general properties and the impact of linker architecture can be summarized from various studies. The optimal linker is highly dependent on the specific target and E3 ligase pair.[11][12]

PropertyLinear PEG LinkersBranched PEG Linkers (e.g., N-(Amino-PEG4)-N-bis(PEG4-Boc))Key Considerations & Rationale
Solubility GoodGenerally SuperiorThe higher density of hydrophilic PEG units in a compact, branched structure often leads to enhanced aqueous solubility.[3][][13]
Cell Permeability VariablePotentially ImprovedBranched structures can better shield the hydrophobic warhead and ligand, potentially improving passive diffusion. However, high molecular weight can be a detriment.[14]
Conformational Flexibility HighModerate/ReducedLinear linkers are highly flexible, which can be entropically unfavorable for ternary complex formation. Branched linkers offer more conformational constraint.[9][15]
Ternary Complex Stability Dependent on length/targetCan be enhancedThe reduced flexibility and defined spatial orientation of branched linkers can lead to more stable and productive ternary complexes, improving degradation efficacy.[9][16]
Synthetic Accessibility HighModerate to LowLinear PEGs are readily available and synthetically straightforward to incorporate. Branched linkers require more complex, multi-step synthesis.[3]
In Vivo Half-Life GoodPotentially LongerThe larger hydrodynamic volume of branched PEG conjugates can reduce the rate of glomerular filtration, extending circulation time.[8]

Experimental Protocols

To systematically evaluate and compare the efficacy of different PROTAC linkers, a structured experimental workflow is crucial. This process assesses key parameters from physicochemical properties to cellular activity.

G Figure 2. Experimental Workflow for Linker Comparison cluster_physchem 2. Physicochemical Analysis cluster_biochem 3. Biochemical & Cellular Assays synthesis 1. PROTAC Synthesis (Linear vs. Branched Linker) solubility Aqueous Solubility (Kinetic/Thermodynamic) synthesis->solubility permeability Cell Permeability (PAMPA) synthesis->permeability degradation Target Degradation (Western Blot, DC50/Dmax) synthesis->degradation viability Cell Viability (e.g., MTS/MTT Assay) degradation->viability ternary Ternary Complex Formation (SPR, ITC, NanoBRET) degradation->ternary

Caption: Workflow for evaluating and comparing PROTAC linkers.

1. Western Blot for Target Protein Degradation

This is the foundational assay to determine if a PROTAC is effective. It quantifies the amount of target protein remaining in cells after treatment.[17][18]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7, HeLa) at an appropriate density and allow them to adhere overnight.[19][20] Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours).[19][20] Include a vehicle control (e.g., DMSO).[17]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS.[19] Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[17] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[19]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris.[17] Determine the protein concentration of the supernatant using a BCA or Bradford assay.[19]

  • SDS-PAGE and Transfer: Normalize protein concentrations for all samples.[17] Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[17][19] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[19] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting and Detection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[19] Incubate with a primary antibody against the target protein overnight at 4°C.[17] Also, probe for a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[19]

  • Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system.[17] Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[17] This data is used to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[17]

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability, a key factor for oral bioavailability.[21][22]

  • Principle: A multi-well plate (donor plate) is separated from an acceptor plate by a filter coated with an artificial lipid membrane (e.g., lecithin in dodecane).[21][23] The test compound diffuses from the donor compartment through the membrane into the acceptor compartment.[24]

  • Membrane Preparation: Gently dispense a small volume (e.g., 5 µL) of the lipid solution (e.g., 1% lecithin in dodecane) onto the filter of the donor plate.[23]

  • Assay Setup: Add the test compound solution (e.g., 10-100 µM in a buffer like PBS with 5% DMSO) to the wells of the donor plate.[23] Fill the acceptor plate wells with a matching buffer.[24] Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 5 to 18 hours).[22][25]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[24]

  • Calculation: The effective permeability coefficient (Pe) is calculated based on the compound concentrations, volumes, membrane area, and incubation time.

Application Context: Hijacking the Ubiquitin-Proteasome System

PROTACs function by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The linker's role is to physically bridge the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin tags to the target protein, marking it for destruction by the 26S proteasome.

G Figure 3. PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 PolyUb Poly-Ubiquitination E3->PolyUb Catalyzes Ub Ubiquitin (Ub) Ub->PolyUb PolyUb->POI POI is tagged Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTACs mediate the ubiquitination and degradation of target proteins.

Conclusion

The selection between a branched linker like N-(Amino-PEG4)-N-bis(PEG4-Boc) and a linear PEG linker is a critical strategic decision in drug design. While linear linkers offer synthetic simplicity and flexibility, branched linkers provide potential advantages in enhancing solubility, improving pharmacokinetic profiles, and promoting the formation of stable, productive ternary complexes through conformational constraint.[7][9] However, the increased steric hindrance of branched linkers can sometimes negatively impact binding or other properties.[7] Ultimately, the optimal linker architecture is context-dependent and must be determined empirically through the systematic synthesis and evaluation of a focused library of degraders, using the experimental framework outlined in this guide.

References

Beyond the PEG: A Comparative Guide to Next-Generation Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic success. While polyethylene glycol (PEG) linkers, such as N-(Amino-PEG4)-N-bis(PEG4-Boc), have been widely adopted for their favorable solubility and synthetic tractability, the field is rapidly evolving towards alternatives that offer improved cell permeability, metabolic stability, and in vivo efficacy. This guide provides an objective comparison of these emerging linker technologies, supported by experimental data, detailed protocols, and visual pathway analysis.

The tripartite structure of a PROTAC—a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—belies the complexity of its mechanism. The linker is not merely a passive tether but an active modulator of the PROTAC's physicochemical properties and its ability to induce a productive ternary complex between the POI and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein.[1] Limitations of traditional PEG linkers, such as potential metabolic instability and contributions to high molecular weight and polar surface area, have spurred the exploration of diverse chemical scaffolds.[2]

Comparative Analysis of PROTAC Linker Performance

The selection of a linker has a profound impact on the key performance indicators of a PROTAC, including its degradation efficiency (DC50 and Dmax) and cell permeability. The following table summarizes quantitative data from various studies, comparing the performance of different linker types.

Linker TypeRepresentative Structure/MotifTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Permeability (PAMPA, 10⁻⁶ cm/s)Key Observations
PEG Linker -(CH₂CH₂O)n-BRD4CRBNH661< 500 (for 4-5 PEG units)>90~0.1 - 1.0Good solubility, but potency can be sensitive to linker length.[3]
Alkyl Chain -(CH₂)n-TBK1VHL-3 (for 21-atom linker)96Generally higher than PEG linkersImproved cell permeability compared to PEG linkers of similar length.[3][4]
Rigid Linker (Piperazine/Piperidine) Piperazine/Piperidine moietiesRIPK2cIAPTHP-1~0.4 (pDC50 = 9.4)>90Not explicitly stated, but improved PK profileIncreased rigidity can pre-organize the PROTAC for optimal ternary complex formation and improve metabolic stability.[3][5]
Rigid Linker (Alkyne) -C≡C-BETsCRBNMOLM13, MV4;11Picomolar range>90Not explicitly stated, but high cell activityIntroduction of rigidity can lead to highly potent degraders.[3]

In Vivo Efficacy of Non-PEG Linkered PROTACs

The ultimate test of a PROTAC's utility is its performance in a physiological setting. Several studies have demonstrated the in vivo efficacy of PROTACs employing non-PEG linkers, highlighting their potential for clinical translation.

PROTACLinker TypeTargetMouse ModelDosing RegimenTumor Growth Inhibition (TGI) (%)Reference
ARV-110Contains piperidine/piperazineAndrogen ReceptorProstate Cancer XenograftOralSignificant[6]
A20 (PROTAC FLT-3 degrader 4)Not specified, likely non-PEGFLT3AML Xenograft5 mg/kg, p.o., daily97.5[7]
DP1Not specified, non-PEGBRD4Lymphoma XenograftNot specifiedSignificant[8]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of PROTAC development and evaluation, this section provides diagrams of a key signaling pathway targeted by PROTACs and the general workflows for assessing their performance.

PROTAC-Mediated Degradation of BCR-ABL

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). PROTACs have been developed to target BCR-ABL for degradation, offering a promising therapeutic strategy to overcome resistance to tyrosine kinase inhibitors.[4][9][10][11]

BCR_ABL_Signaling cluster_PROTAC PROTAC Action cluster_Pathway Downstream Signaling PROTAC PROTAC BCR-ABL BCR-ABL PROTAC->BCR-ABL Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome BCR-ABL->Proteasome Degradation STAT5 STAT5 BCR-ABL->STAT5 MAPK MAPK BCR-ABL->MAPK PI3K_Akt PI3K/Akt BCR-ABL->PI3K_Akt E3_Ligase->BCR-ABL Ubiquitinates Ub Ub Proliferation Cell Proliferation & Survival STAT5->Proliferation MAPK->Proliferation PI3K_Akt->Proliferation

PROTAC-mediated degradation of BCR-ABL and its downstream signaling pathways.
Experimental Workflow for PROTAC Evaluation

The development of a novel PROTAC involves a series of in vitro and in vivo experiments to characterize its efficacy and drug-like properties.

PROTAC_Workflow cluster_1 In Vivo Studies Start PROTAC Design & Synthesis In_Vitro In Vitro Evaluation Start->In_Vitro Permeability Cell Permeability (PAMPA, Caco-2) In_Vitro->Permeability Degradation Protein Degradation (Western Blot, DC50/Dmax) In_Vitro->Degradation Viability Cell Viability (MTT Assay) In_Vitro->Viability In_Vivo In Vivo Evaluation Degradation->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics Efficacy Xenograft Model Efficacy End Lead Optimization Efficacy->End

A generalized experimental workflow for the development and evaluation of PROTACs.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of PROTACs. Below are detailed protocols for key assays.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Incubate on ice to ensure complete lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plates (donor plate) and 96-well acceptor plates

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • PROTAC compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Compound Addition: Add the PROTAC solution to the donor wells. Fill the acceptor wells with PBS.

  • Incubation: Place the donor plate into the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate for a specified period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - ([Drug]A / [Drug]_D_initial)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.[13]

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PROTAC in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • Cancer cell line for tumor implantation

  • PROTAC formulation and vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • PROTAC Administration: Administer the PROTAC or vehicle control to the mice according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot to confirm target degradation). Calculate the tumor growth inhibition (TGI).[14][15][16]

Conclusion

The development of PROTACs is a dynamic and rapidly advancing field. While PEG linkers have been instrumental in the initial success of this modality, the exploration of alternative linker chemistries is unlocking new therapeutic potential. Hydrocarbon-based and rigid linkers are demonstrating significant advantages in terms of cell permeability, metabolic stability, and in vivo efficacy. The careful selection and optimization of the linker, guided by robust in vitro and in vivo experimental data, will be crucial for the successful clinical translation of the next generation of PROTAC-based medicines. This guide provides a foundational framework for researchers to navigate the expanding landscape of PROTAC linker technology and to design more effective protein degraders.

References

A Researcher's Guide to Amine Linker Protection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection and deprotection of amine linkers is a critical consideration in multi-step organic synthesis. The choice of an appropriate protecting group can significantly influence the efficiency, yield, and purity of the final product. This guide provides an objective comparison of common amine protecting groups, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection of the optimal strategy for your research needs.

The ideal amine protecting group should be readily introduced and removed under mild conditions, stable to a range of reagents and reaction conditions, and afford high yields for both protection and deprotection steps. The concept of "orthogonality" is central to modern synthetic strategies, referring to the ability to selectively remove one protecting group in the presence of others using distinct and non-interfering chemical conditions. This allows for the precise and controlled manipulation of complex molecules with multiple functional groups.

This guide will focus on a comparative analysis of some of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-Nitrobenzenesulfonyl (Nosyl), as well as a discussion of photolabile protecting groups.

Comparative Performance of Amine Protecting Groups

The selection of a protecting group is dictated by its stability profile and the conditions required for its removal. The following tables summarize the performance of common protecting groups for amines, providing a comparative overview of their key features and typical reaction outcomes.

Table 1: General Comparison of Common Amine Protecting Groups

Protecting GroupAbbreviationCleavage ConditionKey Features
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)Stable to base and hydrogenolysis; widely used in peptide synthesis.[1]
CarboxybenzylCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions; a robust protecting group.[1]
9-FluorenylmethyloxycarbonylFmocBasic (e.g., piperidine in DMF)Orthogonal to acid-labile groups; central to modern solid-phase peptide synthesis.[2]
AllyloxycarbonylAllocPd(0) Catalysis (e.g., Pd(PPh₃)₄)Orthogonal to both acid- and base-labile groups; useful in complex syntheses.[1][3]
2-NitrobenzenesulfonylNosyl (Ns)Thiolates (e.g., thiophenol)Mild cleavage conditions; orthogonal to many other protecting groups.[1][4]
Photolabile Groupse.g., o-NitrobenzylUV LightSpatiotemporal control of deprotection; useful for "caged" compounds.[5][6]

Table 2: Quantitative Performance Data in Polyamine Synthesis

The following data, derived from the synthesis of protected spermidine, illustrates the typical yields for protection and deprotection of various groups. It is important to note that yields can vary based on the specific substrate, reaction conditions, and scale.

Protecting GroupProtection ReagentTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)
Boc Boc₂O, Et₃N or DMAP>90%Acidic conditions (TFA, HCl)>90%
Cbz Cbz-Cl, NaHCO₃71%Catalytic Hydrogenation (H₂, Pd/C)>90%
Alloc Alloc-Cl, NaHCO₃89%Pd(PPh₃)₄, PhSiH₃High (often >90%)
Nosyl Ns-Cl, PyridineHigh (often >90%)Thiophenol, K₂CO₃High (often >90%)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide methodologies for the protection and deprotection of amines using the discussed protecting groups.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

Boc Protection of a Primary Amine:

  • Materials: Primary amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the primary amine in DCM.

    • Add the base (e.g., Et₃N) to the solution.

    • Add Boc₂O dropwise at 0 °C and then allow the reaction to warm to room temperature.

    • Stir the reaction mixture until completion, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction with water or a saturated solution of NaHCO₃.

    • Extract the product with an organic solvent like DCM.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected amine.[1]

Acid-Catalyzed Boc Deprotection:

  • Materials: Boc-protected amine, Trifluoroacetic acid (TFA) or 4M HCl in dioxane.

  • Procedure:

    • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the acidic solution.

    • Add the TFA or 4M HCl in dioxane.

    • Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, the product often precipitates as the corresponding salt (e.g., hydrochloride).

    • The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent and excess acid can be removed under reduced pressure.[7]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection

Fmoc Protection of an Amino Acid:

  • Materials: Amino acid, Fmoc-succinamide (Fmoc-OSu), Tetrahydrofuran (THF), Saturated aqueous NaHCO₃.

  • Procedure:

    • Dissolve the amino acid and Fmoc-OSu in a 2:1 (v/v) mixture of THF and saturated aqueous NaHCO₃.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

    • Extract the mixture with diethyl ether to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the Fmoc-protected amino acid.

    • Collect the product by filtration.[8]

Base-Catalyzed Fmoc Deprotection:

  • Materials: Fmoc-protected amine, 20% Piperidine in N,N-Dimethylformamide (DMF).

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

    • Drain the DMF from the resin.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate the mixture for 10-20 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

    • Drain and wash the resin extensively with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2][9][10]

Allyloxycarbonyl (Alloc) Protection and Deprotection

Alloc Protection of an Amine:

  • Materials: Amine, Allyl chloroformate (Alloc-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Prepare a mixture of the amine and NaHCO₃ in a 1:1 mixture of THF and water.

    • Treat the mixture with allyl chloroformate at room temperature.

    • Stir the reaction for 12 hours.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the product by column chromatography.

Palladium-Catalyzed Alloc Deprotection:

  • Materials: Alloc-protected amine, Phenylsilane (PhSiH₃), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Alloc-protected compound in DCM at 0 °C under an inert atmosphere (e.g., Argon).

    • Add phenylsilane followed by the Pd(PPh₃)₄ catalyst.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Concentrate the reaction under reduced pressure.

    • Purify the resulting amine by column chromatography.[11][12][13]

2-Nitrobenzenesulfonyl (Nosyl) Protection and Deprotection

Nosyl Protection of a Polyamine:

  • Materials: Polyamine, 2-Nitrobenzenesulfonyl chloride (Ns-Cl), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the polyamine in DCM.

    • Add pyridine as a base.

    • Add Ns-Cl portion-wise at 0 °C.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with aqueous acid, base, and brine.

    • Dry the organic layer and concentrate to yield the nosyl-protected polyamine.[1]

Nosyl Deprotection with Thiophenol:

  • Materials: Nosyl-protected amine, Thiophenol, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • In a flask, dissolve thiophenol in acetonitrile and cool in an ice-water bath.

    • Add an aqueous solution of potassium hydroxide.

    • Add a solution of the N-nosyl protected amine in acetonitrile.

    • Heat the reaction mixture at 50 °C for approximately 40 minutes.

    • After cooling, dilute with water and extract with dichloromethane.

    • Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[4]

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for understanding complex synthetic strategies and biological pathways. The following visualizations, created using the DOT language, illustrate key concepts in the application of protected amine linkers.

orthogonal_protection cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_sidechain Orthogonal Side-Chain Chemistry start Resin with Linker step1 Couple Fmoc-AA-OH start->step1 step2 Fmoc Deprotection (Piperidine) step1->step2 Wash step3 Couple next Fmoc-AA-OH step2->step3 Wash step4 Repeat Steps 2 & 3 step3->step4 step5 Final Cleavage & Side-Chain Deprotection (TFA) step4->step5 sidechain_PG Peptide on Resin with Side-Chain Protecting Group (e.g., Alloc) step4->sidechain_PG product Purified Peptide step5->product deprotect_sidechain Selective Deprotection (e.g., Pd(0) for Alloc) sidechain_PG->deprotect_sidechain modify_sidechain Side-Chain Modification (e.g., cyclization, labeling) deprotect_sidechain->modify_sidechain modify_sidechain->step5

Caption: Orthogonal protection strategy in Solid-Phase Peptide Synthesis (SPPS).

caged_neurotransmitter cluster_synthesis Synthesis of Caged Neurotransmitter cluster_application Application in Neuroscience Neurotransmitter Neurotransmitter (e.g., GABA) Caged_NT Caged Neurotransmitter (Inactive) Neurotransmitter->Caged_NT PPG Photolabile Protecting Group (e.g., o-Nitrobenzyl) PPG->Caged_NT Introduction Introduce Caged Neurotransmitter to Neuronal Tissue Caged_NT->Introduction Photostimulation Focused UV Light Pulse Introduction->Photostimulation Uncaging Photocleavage of Protecting Group Photostimulation->Uncaging Active_NT Active Neurotransmitter Released Uncaging->Active_NT Receptor_Activation Binds to and Activates Neuronal Receptors Active_NT->Receptor_Activation Signal Neuronal Signaling Receptor_Activation->Signal

Caption: Workflow for the use of a caged neurotransmitter in signaling studies.

adc_workflow cluster_components ADC Components cluster_conjugation Conjugation and Use Antibody Monoclonal Antibody Conjugation Conjugation to Antibody Linker Linker with Protected Amine Deprotection Amine Deprotection Linker->Deprotection Drug Cytotoxic Drug Deprotection->Conjugation ADC Antibody-Drug Conjugate Conjugation->ADC Targeting ADC Binds to Tumor Antigen ADC->Targeting Internalization Internalization into Tumor Cell Targeting->Internalization Release Drug Release Internalization->Release Apoptosis Tumor Cell Death Release->Apoptosis

Caption: General workflow for the synthesis and action of an Antibody-Drug Conjugate (ADC).

References

Mass Spectrometry Analysis of N-(Amino-PEG4)-N-bis(PEG4-Boc) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of PEGylated molecules is a critical step in drug development and bioconjugation, ensuring the identity, purity, and stability of the final product. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of N-(Amino-PEG4)-N-bis(PEG4-Boc), a branched poly(ethylene glycol) (PEG) linker, and its alternatives. The information herein is intended to aid researchers in selecting the optimal analytical method for their specific applications.

Introduction to N-(Amino-PEG4)-N-bis(PEG4-Boc) and its Alternatives

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a discrete PEG (dPEG®) linker featuring a terminal primary amine and two Boc-protected amine groups at the termini of two PEG4 arms. This structure allows for hierarchical conjugation strategies, where the primary amine can be selectively reacted, followed by deprotection of the Boc groups for subsequent modifications. Its defined molecular weight and branched nature make it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This guide will compare the mass spectrometric analysis of N-(Amino-PEG4)-N-bis(PEG4-Boc) with other commercially available branched and linear PEG linkers, highlighting the nuances in their characterization.

Mass Spectrometry Analysis: A Comparative Overview

Mass spectrometry is an indispensable tool for the characterization of PEGylated molecules, providing precise information on molecular weight, purity, and structure. The two most common ionization techniques for analyzing these compounds are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Data Comparison

The following table summarizes the theoretical and expected mass spectrometry data for N-(Amino-PEG4)-N-bis(PEG4-Boc) and selected alternatives. This data is crucial for the initial identification and subsequent characterization of these molecules.

Linker NameMolecular FormulaMolecular Weight (Da)Theoretical Monoisotopic Mass [M] (Da)Expected ESI-MS Adducts (m/z) [M+H]+, [M+Na]+, [M+K]+Expected MALDI-TOF MS Adducts (m/z) [M+Na]+, [M+K]+
N-(Amino-PEG4)-N-bis(PEG4-Boc) C40H82N4O16875.11874.5781875.5854, 897.5673, 913.5412897.5673, 913.5412
N-(N-Boc-PEG4)-N-bis(PEG4-amine)[1][2]C35H74N4O14774.99774.5256775.5329, 797.5148, 813.4887797.5148, 813.4887
NH-bis(PEG4-Boc)[3]C30H61N3O12655.8655.4255656.4328, 678.4147, 694.3886678.4147, 694.3886
Amino-PEG4-bis-PEG3-N3[4]C36H70N10O15883.00882.5088883.5161, 905.4980, 921.4719905.4980, 921.4719

Experimental Protocols

Detailed methodologies for the two primary mass spectrometry techniques are provided below. These protocols are based on established methods for similar PEGylated compounds and can be adapted for the specific analysis of N-(Amino-PEG4)-N-bis(PEG4-Boc) conjugates.[4]

Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS)

ESI-LC/MS is a powerful technique that provides high-resolution mass data and allows for the separation of complex mixtures prior to mass analysis.

a. Sample Preparation:

  • Dissolve the N-(Amino-PEG4)-N-bis(PEG4-Boc) conjugate in a solution of 50:50 (v/v) acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Centrifuge the sample at 14,000 x g for 10 minutes to remove any insoluble material.

b. LC-MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for the analysis of small molecules and peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 200 - 2000.

  • Data Analysis: Identify the peaks corresponding to the expected molecular weight and common adducts (e.g., [M+H]+, [M+Na]+, [M+K]+).

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a rapid and sensitive technique well-suited for determining the molecular weight of synthetic polymers like PEG linkers.

a. Sample Preparation:

  • Prepare a 10 mg/mL solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA)) in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • Prepare a 1 mg/mL solution of the N-(Amino-PEG4)-N-bis(PEG4-Boc) conjugate in the same solvent.

  • Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

b. MALDI-TOF MS Parameters:

  • Mass Spectrometer: A MALDI-TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Intensity: Adjust to the minimum necessary for a good signal-to-noise ratio to avoid in-source fragmentation.

  • Mass Range: m/z 500 - 3000.

  • Calibration: Calibrate the instrument using a standard peptide or polymer mixture with known molecular weights.

  • Data Analysis: Identify the peaks corresponding to the sodiated ([M+Na]+) and potassiated ([M+K]+) adducts of the conjugate.

Visualization of Experimental Workflow and Molecular Structure

To further clarify the analytical process and the structure of the target molecule, the following diagrams are provided.

G Experimental Workflow for Mass Spec Analysis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve Conjugate (1 mg/mL) centrifuge Centrifuge (14,000 x g, 10 min) dissolve->centrifuge peak_identification Peak Identification ([M+H]+, [M+Na]+, etc.) dissolve->peak_identification MALDI-TOF MS Path (Co-crystallize with matrix) lc_separation LC Separation (C18 Column) centrifuge->lc_separation ESI-LC/MS Path ms_detection Mass Detection (High-Resolution MS) lc_separation->ms_detection ms_detection->peak_identification mw_determination Molecular Weight Determination peak_identification->mw_determination

A high-level workflow for the mass spectrometric analysis of PEG conjugates.

G Logical Structure of N-(Amino-PEG4)-N-bis(PEG4-Boc) cluster_arm1 PEG4 Arm 1 cluster_arm2 PEG4 Arm 2 cluster_arm3 PEG4 Arm 3 N_center Central Nitrogen PEG4_1 -(CH2CH2O)4- N_center->PEG4_1 PEG4_2 -(CH2CH2O)4- N_center->PEG4_2 PEG4_3 -(CH2CH2O)4- N_center->PEG4_3 NH2 Terminal Amine (NH2) PEG4_1->NH2 Boc_1 Boc-Protected Amine PEG4_2->Boc_1 Boc_2 Boc-Protected Amine PEG4_3->Boc_2

A diagram illustrating the branched structure of the N-(Amino-PEG4)-N-bis(PEG4-Boc) linker.

Conclusion

The choice between ESI-LC/MS and MALDI-TOF MS for the analysis of N-(Amino-PEG4)-N-bis(PEG4-Boc) and its conjugates depends on the specific research question. ESI-LC/MS provides high-resolution data and is ideal for complex mixtures and conjugated biomolecules, allowing for the determination of precise mass and the separation of different species. MALDI-TOF MS is a simpler, faster technique that is excellent for confirming the molecular weight of the linker itself and for assessing the overall success of a conjugation reaction. By following the detailed protocols and considering the comparative data presented in this guide, researchers can effectively characterize their PEGylated conjugates and advance their drug development and bioconjugation research.[4]

References

A Comparative Guide to NMR Characterization of Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization of heterobifunctional polyethylene glycol (PEG) linkers protected with a tert-butyloxycarbonyl (Boc) group. Understanding the precise structural features of these linkers through NMR is crucial for their successful application in bioconjugation, drug delivery, and materials science. This document outlines key ¹H and ¹³C NMR data for various Boc-protected PEG linkers, a detailed experimental protocol for acquiring high-quality spectra, and visual aids to understand the analytical workflow and structure-spectra relationships.

Performance Comparison: ¹H and ¹³C NMR Data

The following tables summarize quantitative ¹H and ¹³C NMR data for a selection of Boc-protected PEG linkers with varying PEG chain lengths and terminal functional groups. Chemical shifts (δ) are reported in parts per million (ppm) and referenced to tetramethylsilane (TMS) at 0.00 ppm. Data has been compiled from technical datasheets and experimental observations.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
AssignmentBoc-NH-PEG₂-CH₂COOH[1]Boc-NH-PEG₄-COOHBoc-amido-PEG₁₀-Br (Predicted)[2]
-C(CH₃)₃ (Boc)~1.44 (s, 9H)~1.44 (s, 9H)~1.44 (s, 9H)
-NH- (Amide/Carbamate)~5.0 (br s, 1H)~5.1 (br s, 1H)~5.0 (br s, 1H)
-CH₂-NH- ~3.3-3.4 (m, 2H)~3.3-3.4 (m, 2H)~3.3-3.4 (m, 2H)
PEG Backbone (-O-CH₂-CH₂-O-)~3.5-3.7 (m, 8H)~3.64 (s, 16H)~3.64 (s, 36H)
-CH₂-COOH ~4.18 (s, 2H)--
-CH₂-CH₂-COOH -~3.75 (t, 2H), ~2.62 (t, 2H)-
-CH₂-Br --~3.79 (t, 2H)

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. The integration values (e.g., 9H) correspond to the number of protons.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
AssignmentBoc-NH-PEG-COOH (General)Boc-amido-PEG-Br (Predicted)[2]
-C(CH₃)₃ (Boc)~28.4~28.4
-C(CH₃)₃ (Boc)~79.2~79.2
-NH-C=O (Carbamate)~156.1~156.1
-CH₂-NH- ~40.5~40.5
PEG Backbone (-O-CH₂-CH₂-O-)~70.0-70.5~70.0-70.5
-CH₂-COOH ~69.0-
-COOH ~172.0-
-CH₂-Br -~30.2
-CH₂-CH₂-Br -~71.3

Experimental Protocols

A standardized protocol is essential for obtaining reproducible, high-quality NMR spectra for the characterization of Boc-protected PEG linkers.

Sample Preparation
  • Environment : PEG compounds are often hygroscopic. Whenever possible, handle the PEG linker and deuterated solvent inside a glove box or a dry box with an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination which can broaden O-H and N-H signals and interfere with the NMR spectrum.[2]

  • Solvent Selection : Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), that has been dried over molecular sieves. CDCl₃ is a common choice for many PEG derivatives.

  • Sample Weighing : Accurately weigh 5-10 mg of the Boc-protected PEG linker into a clean, dry vial.[2]

  • Dissolution : Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] Gently vortex or swirl the vial until the sample is completely dissolved.[2]

  • Filtration : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and atmospheric moisture ingress.[2] Label the tube clearly.

NMR Data Acquisition
  • Spectrometer : Utilize a 400 MHz or higher field NMR spectrometer equipped with a standard 5 mm probe for optimal resolution and sensitivity.[2]

  • Temperature : Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).[2]

  • Locking and Shimming : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[2]

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : ~16 ppm.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay : 5 seconds to ensure full relaxation of all protons, especially for quantitative measurements.

    • Number of Scans : 16 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width : ~200-220 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 to 4096 scans, as ¹³C has a low natural abundance.

Data Processing
  • Software : Use a standard NMR processing software (e.g., MestReNova, TopSpin, or similar).

  • Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.[2]

  • Phasing and Baseline Correction : Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.[2] Apply a baseline correction algorithm to ensure a flat baseline.[2]

  • Referencing : Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration : For ¹H NMR, integrate all peaks to determine the relative ratios of protons, which is crucial for confirming the structure and assessing purity.

Visualization of Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationships between the structure of Boc-protected PEG linkers and their NMR signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Linker dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate and Assign Peaks reference->integrate

NMR Characterization Workflow

G cluster_structure Structural Features of Boc-NH-PEGn-X cluster_spectra Corresponding NMR Signals Boc Boc Group (-C(CH₃)₃) Boc_Signal ¹H: ~1.44 ppm (s, 9H) ¹³C: ~28.4, ~79.2 ppm Boc->Boc_Signal correlates to PEG PEG Chain Length (n) (-CH₂CH₂O-)n PEG_Signal ¹H: ~3.64 ppm (s) ¹³C: ~70.5 ppm (Integration of ¹H signal is proportional to 'n') PEG->PEG_Signal correlates to End_Group End Group (X) (e.g., -COOH, -Br, -NHS) End_Group_Signal ¹H & ¹³C: Chemical shifts of adjacent -CH₂- groups are diagnostic of X End_Group->End_Group_Signal correlates to

References

Navigating the In Vivo Maze: A Comparative Guide to Branched vs. Linear PEG Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the in vivo stability of therapeutic molecules is a critical step in the journey from bench to bedside. Polyethylene glycol (PEG) linkers have emerged as a go-to solution for enhancing the pharmacokinetic profiles of drugs, but the architectural choice between branched and linear PEG structures can significantly impact performance. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data, detailed protocols, and visual workflows to inform your drug development decisions.

The covalent attachment of PEG to a therapeutic molecule, a process known as PEGylation, is a widely adopted strategy to prolong its circulation half-life, improve stability, and reduce immunogenicity.[1][2] The fundamental difference between branched and linear PEG linkers lies in their molecular architecture. Linear PEGs consist of a single, unbranched chain, while branched PEGs have multiple PEG arms extending from a central core.[] This structural variance leads to distinct in vivo behaviors that can be leveraged for therapeutic advantage.

The Stability Showdown: Branched PEG Takes the Lead

Experimental evidence consistently demonstrates that branched PEG linkers confer superior in vivo stability compared to their linear counterparts of the same total molecular weight.[4][5] This enhanced stability is primarily attributed to the unique three-dimensional conformation of branched PEGs, which provides more effective shielding of the conjugated therapeutic from enzymatic degradation and immune surveillance.[6][7]

A key advantage of branched structures is their ability to create a higher density of PEG chains around the molecule, offering enhanced protection.[6] This "umbrella-like" effect is more pronounced than the shielding provided by a single linear PEG chain. While initial hypotheses suggested that a larger hydrodynamic volume of branched PEGs was the primary reason for their extended circulation, studies have shown that there is no significant difference in the viscosity radii of proteins conjugated with branched and linear PEGs of the same total molecular weight.[5][8] This indicates that the improved pharmacokinetic profile is not simply a matter of size, but rather a result of the superior protective qualities of the branched architecture.

The practical implications of this enhanced stability are significant. A longer in vivo half-life translates to less frequent dosing for patients, improving convenience and potentially enhancing therapeutic efficacy by maintaining more consistent drug concentrations in the bloodstream.[2][7]

Quantitative Comparison: Pharmacokinetic Parameters

To illustrate the performance differences, the following table summarizes key pharmacokinetic parameters from a comparative study of a TNFα nanobody conjugated with linear and branched 40 kDa PEG.

PEG ArchitectureMean Residence Time (MRT) in Rats (hours)Clearance (CL) in Rats (mL/h/kg)
Linear (1 x 40 kDa) 35.80.49
Branched (2 x 20 kDa) 52.50.33
Branched (4 x 10 kDa) 60.10.29

Data adapted from a study on TNFα nanobody-PEG conjugates.[4]

As the data clearly indicates, the branched PEG conjugates exhibit a longer mean residence time and lower clearance rate compared to the linear PEG conjugate of the same total molecular weight, underscoring their enhanced in vivo stability.

Experimental Protocols: Assessing In Vivo Stability

A robust assessment of in vivo stability is crucial for selecting the optimal PEG linker. Pharmacokinetic (PK) studies in animal models are the gold standard for this evaluation.

Protocol: In Vivo Pharmacokinetic Study in Rodents

1. Materials:

  • Test articles: Therapeutic protein conjugated with linear PEG and branched PEG linkers.
  • Control: Unconjugated therapeutic protein.
  • Animal model: Male Sprague-Dawley rats (or other suitable rodent model).
  • Anesthesia (e.g., isoflurane).
  • Dosing vehicle (e.g., sterile saline or phosphate-buffered saline).
  • Blood collection supplies: Syringes, anticoagulant tubes (e.g., EDTA-coated).
  • Analytical method for quantification of the therapeutic protein in plasma (e.g., ELISA, LC-MS/MS).[9]

2. Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the study.
  • Dosing: Administer a single intravenous (IV) bolus dose of the test and control articles to separate groups of animals. The dose will depend on the specific therapeutic.
  • Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
  • Bioanalysis: Quantify the concentration of the therapeutic protein in the plasma samples using a validated analytical method.
  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), and mean residence time (MRT).

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the relationship between PEG architecture and in vivo stability.

G cluster_0 Pre-clinical Evaluation cluster_1 PK Parameters Animal Acclimation Animal Acclimation Dosing (IV) Dosing (IV) Animal Acclimation->Dosing (IV) Blood Sampling Blood Sampling Dosing (IV)->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation Bioanalysis (ELISA/LC-MS) Bioanalysis (ELISA/LC-MS) Plasma Preparation->Bioanalysis (ELISA/LC-MS) PK Analysis PK Analysis Bioanalysis (ELISA/LC-MS)->PK Analysis Clearance (CL) Clearance (CL) PK Analysis->Clearance (CL) Half-life (t1/2) Half-life (t1/2) PK Analysis->Half-life (t1/2) Mean Residence Time (MRT) Mean Residence Time (MRT) PK Analysis->Mean Residence Time (MRT)

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

G cluster_0 PEG Architecture cluster_1 Protective Shielding cluster_2 In Vivo Consequences cluster_3 Pharmacokinetic Outcome Branched_PEG Branched PEG High_Density_Shielding High-Density Shielding Branched_PEG->High_Density_Shielding Linear_PEG Linear PEG Low_Density_Shielding Lower-Density Shielding Linear_PEG->Low_Density_Shielding Reduced_Clearance Reduced Enzymatic Degradation & Renal Clearance High_Density_Shielding->Reduced_Clearance Increased_Clearance Increased Enzymatic Degradation & Renal Clearance Low_Density_Shielding->Increased_Clearance Longer_Half_Life Longer In Vivo Half-life Reduced_Clearance->Longer_Half_Life Shorter_Half_Life Shorter In Vivo Half-life Increased_Clearance->Shorter_Half_Life

References

A Comparative Guide to the Efficacy of Different Length PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene glycol (PEG) linkers in drug delivery systems is a cornerstone of modern therapeutic design. The length of these hydrophilic linkers is a critical parameter that significantly influences the pharmacokinetic profile, cellular uptake, and overall efficacy of a drug conjugate. This guide provides an objective comparison of different length PEG linkers, supported by experimental data, to empower researchers in the rational design of next-generation drug delivery vehicles.

The selection of an appropriate PEG linker length is a balancing act. While longer linkers can enhance hydrophilicity, prolong circulation half-life, and improve tumor accumulation, they may also decrease in vitro potency and hinder cellular uptake. Conversely, shorter linkers might lead to faster clearance but could be advantageous in specific applications like imaging. This guide will delve into these nuances, presenting a data-driven comparison to inform your research.

Quantitative Comparison of Drug Delivery Systems with Varying PEG Linker Lengths

The following table summarizes key performance indicators from various preclinical studies, offering a comparative overview of how PEG linker length impacts the efficacy of different drug delivery platforms, including antibody-drug conjugates (ADCs), liposomes, and affibody-based conjugates.

Drug Delivery SystemPEG Linker LengthPlasma Half-lifeIn Vitro Cytotoxicity (IC50)Tumor Accumulation/UptakeIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Antibody-Drug Conjugate (ADC) Non-PEGylated--Lower11% decrease in tumor weight[1]
PEG2--Similar to PEG435-45% decrease in tumor weight[1]
PEG4--Similar to PEG235-45% decrease in tumor weight[1]
PEG8Longer than shorter PEGs-Significantly higher than PEG2/475-85% reduction in tumor weight[1][2]
PEG12Longer than shorter PEGs-Significantly higher than PEG2/475-85% reduction in tumor weight[1][2]
PEG24Longest-Significantly higher than PEG2/475-85% reduction in tumor weight[1][2]
Folate-Linked Liposomes 2 kDa (FL-2K)-No significant differenceLower than 10KLess than Dox/FL-10K[3][4][5][6]
5 kDa (FL-5K)-No significant differenceIntermediateLess than Dox/FL-10K[3][4][5][6]
10 kDa (FL-10K)-No significant differenceHighest>40% tumor size reduction compared to 2K/5K[3][4][5][6]
Affibody-MMAE Conjugate No PEG (HM)19.6 minMost potent--[7][8][9]
4 kDa PEG (HP4KM)49.2 min (2.5-fold increase)6.5-fold reduction--[7][8][9]
10 kDa PEG (HP10KM)219.0 min (11.2-fold increase)22.5-fold reduction-Most ideal therapeutic ability[7][8][9]
Gold Nanoparticles (AuNPs) 1 kDa PEG--Lower than 5kDaLower radiation enhancement[10]
5 kDa PEG--HighestHighest radiation enhancement[10]
20 kDa PEG--Lower than 5kDaLower radiation enhancement[10]

Note: The presented data is a synthesis from multiple studies and direct comparisons should be made with caution due to variations in experimental models, payloads, and targeting ligands.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of drug conjugates with different PEG linker lengths.

1. Plasma Stability Assay

This assay assesses the stability of the drug conjugate in a biological matrix by measuring the amount of intact conjugate over time.

  • Materials: Drug conjugate, fresh plasma (e.g., human, mouse), quenching solution (e.g., acetonitrile with internal standard), LC-MS/MS system.

  • Procedure:

    • Incubate the drug conjugate in plasma at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a sample of the mixture.

    • Immediately quench the reaction by adding the cold quenching solution to precipitate plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant containing the drug conjugate by LC-MS/MS to quantify the amount of intact conjugate.

    • Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero.

2. In Vitro Cytotoxicity Assay

This assay determines the potency of the drug conjugate by measuring its ability to kill cancer cells in culture.

  • Materials: Target cancer cell line, appropriate cell culture medium, drug conjugate at various concentrations, cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the target cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the drug conjugate.

    • Incubate the cells for a specified period (e.g., 72 or 96 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance to determine the number of viable cells.

    • Plot the cell viability against the drug conjugate concentration and determine the IC50 value (the concentration at which 50% of the cells are killed).

3. Cellular Uptake Study

This study quantifies the amount of drug conjugate internalized by cells.

  • Materials: Target cancer cell line, fluorescently labeled drug conjugate, flow cytometer or fluorescence microscope.

  • Procedure:

    • Incubate the target cells with the fluorescently labeled drug conjugate for various time points.

    • Wash the cells thoroughly to remove any unbound conjugate.

    • For flow cytometry, detach the cells and analyze the fluorescence intensity of the cell population.

    • For fluorescence microscopy, fix and stain the cells (e.g., with a nuclear stain like DAPI) and visualize the intracellular localization of the conjugate.

    • Quantify the fluorescence intensity to determine the relative uptake of conjugates with different PEG linker lengths.

Visualizing the Research Process and Biological Mechanisms

Experimental Workflow for Efficacy Comparison

The following diagram outlines a typical experimental workflow for comparing the efficacy of drug conjugates with varying PEG linker lengths.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Conclusion A Synthesis of Drug Conjugates (Varying PEG Linker Lengths) B Physicochemical Characterization (e.g., DAR, Aggregation) A->B C Plasma Stability Assay B->C D In Vitro Cytotoxicity Assay C->D E Cellular Uptake Study D->E F Pharmacokinetic Study E->F G Biodistribution Study F->G H In Vivo Efficacy Study (Tumor Xenograft Model) G->H I Comparative Data Analysis H->I J Optimal Linker Selection I->J

Caption: Experimental workflow for comparing drug conjugates.

Putative Signaling Pathway for ADC Uptake and Action

This diagram illustrates a generalized pathway for the internalization and intracellular processing of an antibody-drug conjugate (ADC), highlighting the potential influence of the PEG linker.

G cluster_0 Extracellular Space ADC Antibody-Drug Conjugate (ADC) with PEG Linker Binding ADC-Receptor Binding ADC->Binding 1. Targeting Receptor Target Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Cleavage Linker Cleavage (e.g., by proteases) Lysosome->Cleavage 2. Processing Drug_Release Payload Release Cleavage->Drug_Release Target Intracellular Target (e.g., Microtubules, DNA) Drug_Release->Target Apoptosis Apoptosis Target->Apoptosis note PEG Linker Length can influence: - ADC hydrophilicity & aggregation - Circulation half-life - Binding affinity to receptor - Rate of endocytosis - Lysosomal trafficking efficiency

Caption: ADC uptake and intracellular drug release pathway.

References

A Comparative Guide to Branched PEG Linkers in Bioconjugate Research: A Case Study Perspective on N-(Amino-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving fields of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the active moieties is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of branched polyethylene glycol (PEG) linkers, with a focus on the utility of trifunctional linkers like N-(Amino-PEG4)-N-bis(PEG4-Boc), against their linear counterparts. We present supporting experimental data from published research, detailed methodologies for key experiments, and visualizations to illustrate complex biological processes and workflows.

The Rise of Branched PEG Linkers: Beyond a Simple Spacer

Traditional linear PEG linkers have been widely used in PROTAC and ADC development to improve solubility and provide spatial separation between the binding ligands. However, there is a growing interest in branched PEG architectures for their potential to offer enhanced functionalities. Branched linkers, such as N-(Amino-PEG4)-N-bis(PEG4-Boc), provide a scaffold for the attachment of multiple molecules, which can lead to increased potency and novel therapeutic strategies.

N-(Amino-PEG4)-N-bis(PEG4-Boc) is a heterotrifunctional linker featuring a free amine group for conjugation and two Boc-protected amine groups on separate PEG arms. This structure allows for the sequential and controlled attachment of different molecular entities, making it a versatile tool for creating complex bioconjugates.

Performance Comparison: Branched vs. Linear PEG Linkers

Case Study 1: Trivalent PROTACs for Enhanced Protein Degradation

Recent studies have explored the use of branched linkers to create trivalent PROTACs, which consist of a bivalent inhibitor for the target protein and a ligand for an E3 ligase, all connected to a central scaffold. The rationale is to leverage both avidity and cooperativity to enhance the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), leading to more efficient protein degradation.

One such study demonstrated the design of a highly potent BET degrader, SIM1, which utilizes a branched trifunctional scaffold to connect a bivalent BET inhibitor to a VHL E3 ligase ligand.[1]

Data Presentation: Comparison of Bivalent and Trivalent PROTACs

CompoundTypeTarget ProteinsDC50 (nM) in MV4;11 cells (4h treatment)
MZ1BivalentBRD2, BRD3, BRD425 - 920
SIM1TrivalentBRD2, BRD3, BRD40.7 - 9.5
SIM2TrivalentBRD2, BRD3, BRD40.7 - 9.5
SIM3TrivalentBRD2, BRD3, BRD40.7 - 9.5

Data summarized from a study on trivalent PROTACs, highlighting the significantly lower half-maximal degradation concentration (DC50) of the trivalent constructs compared to the bivalent counterpart, MZ1.[1]

The significantly lower DC50 values of the trivalent PROTACs suggest that the branched linker architecture, by enabling a multivalent binding approach, can lead to a substantial increase in degradation potency.

Case Study 2: Branched Linkers in ADCs for Improved Efficacy

In the realm of ADCs, branched linkers offer the potential to increase the drug-to-antibody ratio (DAR) in a site-specific manner, which can enhance therapeutic efficacy. A study comparing ADCs with linear and branched PEG linkers provides a direct assessment of the impact of linker architecture.

Data Presentation: Comparison of ADCs with Linear and Branched Linkers

ADC ConstructLinker TypeDARIn Vitro Cytotoxicity (IC50, nM) on HER2+ cellsIn Vivo Tumor Growth Inhibition
ADC 1Linear PEG2~1.5Moderate
ADC 2Branched PEG4~0.5High
ADC 3Branched PEG8~0.1Very High

This table summarizes representative data from studies comparing ADCs with different linker architectures and drug-to-antibody ratios (DARs). The data illustrates that branched linkers can facilitate a higher DAR, leading to improved in vitro cytotoxicity and in vivo efficacy.

The data suggests that the use of branched linkers to achieve a higher DAR can significantly improve the potency of ADCs. This is a key advantage that a trifunctional linker like N-(Amino-PEG4)-N-bis(PEG4-Boc) could provide in the design of next-generation ADCs.

Experimental Protocols

To facilitate the evaluation of bioconjugates constructed with branched PEG linkers, we provide detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using an Amine-PEG Linker

This protocol outlines the general steps for synthesizing a PROTAC via amide bond formation, a common method for utilizing amine-functionalized linkers.

Materials:

  • Target protein ligand with a carboxylic acid functional group

  • E3 ligase ligand with a carboxylic acid functional group

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • Coupling agents (e.g., HATU, HOBt)

  • Amine base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

  • Boc deprotection reagent (e.g., TFA in DCM)

  • HPLC for purification

Procedure:

  • Step 1: Coupling of the first ligand:

    • Dissolve the target protein ligand (1 eq) and N-(Amino-PEG4)-N-bis(PEG4-Boc) (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the product by HPLC.

  • Step 2: Boc deprotection:

    • Dissolve the purified product from Step 1 in a solution of TFA in DCM (e.g., 20% v/v).

    • Stir at room temperature for 1-2 hours, monitoring by LC-MS.

    • Remove the solvent under reduced pressure.

  • Step 3: Coupling of the second ligand:

    • Dissolve the deprotected product from Step 2 and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the final PROTAC product by HPLC.

Protocol 2: Western Blot for Determination of Protein Degradation (DC50)

This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.[2]

Protocol 3: Cell Viability Assay (MTT)

This protocol is for assessing the effect of a PROTAC on cell proliferation and viability.

Materials:

  • Cells of interest

  • PROTAC compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[3][4]

Visualizations

To further clarify the concepts discussed, the following diagrams were created using Graphviz (DOT language).

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment of E2 Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Degradation Degraded Protein Proteasome->Degradation Ub Ub Ub->Ubiquitination Linker_Comparison cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker (e.g., N-(Amino-PEG4)-N-bis(PEG4-Boc) derived) Linear Ligand 1 Linear PEG Chain Ligand 2 Advantages_Linear Advantages: - Simpler synthesis - Well-established Linear->Advantages_Linear Branched Ligand 1 Branched Core PEG Arm 1 Ligand 2 PEG Arm 2 Ligand 3 (or other moiety) Advantages_Branched Advantages: - Potential for multivalent binding - Higher drug loading (ADCs) - Potential for enhanced potency Branched->Advantages_Branched Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Evaluation A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50 Calculation) G->H

References

Safety Operating Guide

Proper Disposal of N-(Amino-PEG4)-N-bis(PEG4-Boc): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(Amino-PEG4)-N-bis(PEG4-Boc) was publicly available at the time of this writing. The following disposal procedures are based on the general chemical properties of polyethylene glycol (PEG) derivatives and Boc-protected amines, as well as standard laboratory safety practices. This guidance is intended to supplement, not replace, your institution's specific waste management policies. Always consult with your institution's Environmental Health and Safety (EHS) department for final instructions.

This document provides essential safety and logistical information for the proper disposal of N-(Amino-PEG4)-N-bis(PEG4-Boc), a branched PEG linker used in bioconjugation and drug development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. While this compound is not considered highly hazardous, some similar chemicals can cause skin and eye irritation. All handling of chemical waste should be performed in a designated area, preferably within a fume hood to minimize inhalation risk.

Chemical and Hazard Profile

The disposal plan for a chemical is informed by its physical and toxicological properties. The following table summarizes the key characteristics of N-(Amino-PEG4)-N-bis(PEG4-Boc) relevant to its safe disposal.

PropertyInformationDisposal Implication
Chemical Class Polyethylene Glycol (PEG) derivative; Boc-protected amine.Generally considered non-hazardous and biodegradable.[1] However, should not be disposed of down the drain.[1]
Physical Form Solid.Spills are less likely to spread than liquids, but dust can be an inhalation hazard.
Known Hazards Based on similar compounds, may cause skin and eye irritation.Requires standard PPE during handling and disposal.
Solubility Soluble in water, DMSO, DCM, DMF.Spills can be cleaned with appropriate solvents, but this will generate liquid chemical waste.
Reactivity Stable under normal conditions. The Boc-protecting groups are sensitive to strong acids (e.g., trifluoroacetic acid), which would generate hazardous waste upon reaction.Avoid mixing with strong acids or other reactive chemicals in the waste container. Dispose of the compound in its original, unreacted form.

Step-by-Step Disposal Protocol

The recommended procedure for disposing of N-(Amino-PEG4)-N-bis(PEG4-Boc) and its associated waste involves segregation, proper labeling, and collection by a certified waste management provider.

1. Waste Segregation:

  • Solid Waste: Collect any unused or expired N-(Amino-PEG4)-N-bis(PEG4-Boc) solid, as well as any lab debris contaminated with the compound (e.g., weighing boats, contaminated gloves, paper towels), in a designated, robust, and sealable container. This container should be clearly labeled for "Non-Halogenated Organic Waste" or as directed by your institution.

  • Liquid Waste: If the compound has been dissolved in a solvent, collect the solution in a separate, compatible liquid waste container. Do not mix with other waste streams unless permitted by your EHS department. The container should be labeled with the full chemical name of all contents, including solvents and their approximate concentrations.

  • Empty Containers: The original product container, once completely empty (no more than 3% by weight of the original content remains), can often be disposed of in regular trash after the label has been defaced.[2] However, institutional policies may vary, with some requiring all empty chemical containers to be collected as hazardous waste.

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled.

  • Use your institution's official hazardous waste tags or labels.

  • Write the full chemical name: "N-(Amino-PEG4)-N-bis(PEG4-Boc)".

  • List all components in the container, including any solvents.

  • Indicate the approximate quantities or concentrations.

  • Keep the container sealed when not actively adding waste to it.

3. Storage and Collection:

  • Store the sealed waste container in a designated satellite accumulation area within your laboratory.

  • This area should be away from general lab traffic and incompatible materials.

  • Arrange for pickup through your institution's EHS department or their licensed chemical waste disposal contractor.[1] Never pour this chemical down the sink or dispose of it in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of N-(Amino-PEG4)-N-bis(PEG4-Boc).

G cluster_0 Disposal Workflow: N-(Amino-PEG4)-N-bis(PEG4-Boc) start Start: Unused or Contaminated Material is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled 'Non-Hazardous Solid Chemical Waste' container. is_solid->solid_waste Yes liquid_waste Collect in labeled 'Non-Hazardous Liquid Chemical Waste' container. List all components. is_solid->liquid_waste No (Solution) store_waste Store sealed container in Satellite Accumulation Area. solid_waste->store_waste liquid_waste->store_waste request_pickup Request pickup by Institutional EHS. store_waste->request_pickup end_disp End: Proper Disposal request_pickup->end_disp

Caption: Disposal workflow for N-(Amino-PEG4)-N-bis(PEG4-Boc).

References

Personal protective equipment for handling N-(Amino-PEG4)-N-bis(PEG4-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(Amino-PEG4)-N-bis(PEG4-Boc)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(Amino-PEG4)-N-bis(PEG4-Boc). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.

Chemical Profile:

PropertyValueSource
Chemical Name N-(Amino-PEG4)-N-bis(PEG4-Boc)[1][2]
Molecular Formula C40H82N4O16[1][2]
Molecular Weight 875.1 g/mol [1]
Purity >95%[1][2]
Appearance Solid or viscous oil (inferred)
Solubility Water, DMSO, DCM, DMF[1][3]
Storage -20°C[1][3]
Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling N-(Amino-PEG4)-N-bis(PEG4-Boc) and associated reagents. The primary hazards are associated with the chemical itself, which may be irritating, and the reagents used in reactions, such as strong acids for deprotection.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact with the compound and other reagents.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the compound or other chemicals.[4]
Lab Coat Standard laboratory coat.To protect skin and clothing from spills.
Additional PPE (for deprotection) Face shield and acid-resistant apron.Required when handling strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[4]
Handling and Operational Plan

2.1. General Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with volatile solvents or reagents.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin, eyes, and clothing.

  • Use standard laboratory practices for handling non-hazardous chemicals.

2.2. Experimental Protocol: Boc Deprotection The Boc (tert-butyloxycarbonyl) protecting groups can be removed under acidic conditions to yield the free amines.[3] This is a common procedure when using this type of linker in bioconjugation or other synthetic steps.

Reagents and Materials:

  • N-(Amino-PEG4)-N-bis(PEG4-Boc)

  • Dichloromethane (DCM) or other suitable solvent

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Nitrogen or argon gas

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve N-(Amino-PEG4)-N-bis(PEG4-Boc) in a suitable solvent such as dichloromethane (DCM) in a round bottom flask.

  • Under a fume hood, add an excess of the deprotecting agent (e.g., a solution of 25% TFA in DCM or 4M HCl in dioxane).[5][6]

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

  • The resulting deprotected amine can then be used in subsequent experimental steps.

Safety Precautions for Deprotection:

  • Strong Acids: TFA and HCl are highly corrosive and can cause severe burns.[7] Always handle them in a chemical fume hood while wearing appropriate PPE, including a face shield and acid-resistant apron.

  • Gas Evolution: The deprotection reaction releases carbon dioxide and isobutylene gas.[6] Ensure the reaction is performed in a well-ventilated area and not in a closed system.[6]

Disposal Plan

Proper disposal of N-(Amino-PEG4)-N-bis(PEG4-Boc) and its associated waste is essential to protect the environment.

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste through a licensed contractor. While polyethylene glycol (PEG) is biodegradable, it is not recommended to dispose of it down the drain.[8]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated solid chemical waste container.
Liquid Waste (solvents, reaction mixtures) Collect in a labeled, sealed, and appropriate chemical waste container. Do not mix incompatible waste streams.
Emergency Procedures
SituationProcedure
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Spill Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Handling N-(Amino-PEG4)-N-bis(PEG4-Boc)

G Workflow for Handling N-(Amino-PEG4)-N-bis(PEG4-Boc) cluster_prep Preparation cluster_handling Handling & Reaction cluster_workup Workup & Purification cluster_disposal Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Work in Fume Hood prep_ppe->prep_hood handle_compound 3. Weigh/Measure Compound prep_hood->handle_compound dissolve 4. Dissolve in Solvent (e.g., DCM) handle_compound->dissolve add_reagent 5. Add Deprotecting Agent (e.g., TFA in DCM) dissolve->add_reagent react 6. Stir at Room Temperature add_reagent->react evaporate 7. Remove Solvent/Acid (Rotary Evaporator) react->evaporate product 8. Obtain Deprotected Product evaporate->product dispose_liquid 9a. Dispose Liquid Waste product->dispose_liquid dispose_solid 9b. Dispose Solid Waste product->dispose_solid

Caption: A flowchart outlining the key steps for safely handling and performing a deprotection reaction with N-(Amino-PEG4)-N-bis(PEG4-Boc).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.